molecular formula C36H30Br2NiP2 B076848 Nickel(II) bromide bis(triphenylphosphine) CAS No. 14126-37-5

Nickel(II) bromide bis(triphenylphosphine)

Cat. No.: B076848
CAS No.: 14126-37-5
M. Wt: 743.1 g/mol
InChI Key: QEKXARSPUFVXIX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel(II) bromide bis(triphenylphosphine) is a versatile and highly valuable air-stable nickel complex, serving as a proficient precursor for generating active Ni(0) catalysts in situ upon reduction. Its primary research utility lies in facilitating a range of cross-coupling reactions, including Kumada, Negishi, and Suzuki-Miyaura couplings, where it enables the formation of carbon-carbon bonds between organic halides and organometallic reagents. The compound's mechanism of action involves the dissociation of triphenylphosphine (PPh3) ligands and reduction to a Ni(0) species, which then enters the standard catalytic cycle: oxidative addition into a carbon-halogen bond, transmetalation with the nucleophilic reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst. Beyond cross-coupling, this complex finds application in catalytic hydrogenation, hydrofunctionalization of alkenes, and as a starting material for synthesizing other nickel-phosphine complexes with tailored steric and electronic properties. Its well-defined composition and stability make it an indispensable reagent for method development in synthetic organic chemistry, organometallic research, and materials science.

Properties

IUPAC Name

dibromonickel;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXARSPUFVXIX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Br2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453273
Record name NiBr2(PPh3)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14126-37-5
Record name NiBr2(PPh3)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromobis(triphenylphosphine)nickel(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Nickel(II) bromide bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Nickel(II) Bromide bis(Triphenylphosphine)

This guide provides a comprehensive overview of the synthesis, characterization, and handling of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂], a pivotal coordination complex in the field of synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver field-proven insights into the causality behind the protocol, ensuring both scientific integrity and practical success.

Introduction: The Significance of [NiBr₂(PPh₃)₂]

Nickel(II) bromide bis(triphenylphosphine) is an air-stable, dark green crystalline solid that serves as a versatile precursor and catalyst in a multitude of organic transformations.[1][2] Its utility is primarily rooted in nickel's ability to participate in various catalytic cycles, including cross-coupling reactions, C-X bond reductions, and the oligomerization of dienes.[1][2] The complex features a central Nickel(II) ion, a d⁸ transition metal, coordinated to two bromide anions and two bulky triphenylphosphine ligands.[3] This specific coordination environment imparts unique steric and electronic properties that are fundamental to its catalytic prowess, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3][4]

The structure of [NiBr₂(PPh₃)₂] is a distorted tetrahedral geometry, a result of the steric repulsion between the two large triphenylphosphine ligands and the bromide ions.[5] This configuration is crucial for its reactivity, as the ligand sphere can be readily modified during a catalytic cycle.

Mechanistic Rationale and Design Principles

The synthesis of [NiBr₂(PPh₃)₂] is a ligand substitution reaction where the solvent molecules or bridging bromide ions in the coordination sphere of a simple Nickel(II) bromide salt are replaced by the stronger, neutral triphenylphosphine ligands.

Overall Reaction: NiBr₂ + 2 P(C₆H₅)₃ → [NiBr₂(P(C₆H₅)₃)₂]

The choice of triphenylphosphine (PPh₃) as a ligand is deliberate and critical. Its key attributes include:

  • Steric Bulk: The three phenyl rings on each phosphorus atom create a large cone angle, which influences the coordination number and geometry of the nickel center, preventing the formation of undesired polymeric species and favoring the tetrahedral monomer.

  • Electronic Effects: As a phosphine ligand, PPh₃ is a good σ-donor and a modest π-acceptor. This electronic profile stabilizes the Nickel(II) center and modulates its reactivity in subsequent catalytic applications.[3]

  • Stability: The PPh₃ ligand imparts significant thermal and oxidative stability to the complex, allowing for easier handling compared to more sensitive organometallic compounds.

The synthesis is typically performed in a high-boiling solvent, such as 1-butanol, to provide the necessary thermal energy to overcome the activation barrier for ligand substitution.[6] While the complex itself is relatively air-stable, the synthesis is often conducted under an inert atmosphere to prevent the potential oxidation of the triphenylphosphine ligand at elevated temperatures.[6][7]

Experimental Protocol: A Validated Synthesis

This section details a reliable, step-by-step methodology for the preparation of [NiBr₂(PPh₃)₂]. The protocol is designed to be self-validating through clear checkpoints and expected observations.

Reagents and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Nickel(II) Bromide (anhydrous)NiBr₂218.502.19 g10.0Hygroscopic; handle under inert conditions.
TriphenylphosphineP(C₆H₅)₃262.295.25 g20.0Stable, but best handled under inert gas.
1-ButanolC₄H₁₀O74.1275 mL-Solvent.
Diethyl Ether(C₂H₅)₂O74.1250 mL-For washing the product.

Essential Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, Schlenk line or source of inert gas (Argon or Nitrogen), Buchner funnel and flask, filter paper.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation A Assemble and flush glassware with inert gas B Add NiBr₂ and PPh₃ to the flask A->B C Add 1-Butanol (solvent) B->C D Heat mixture to reflux (approx. 118°C) C->D Under inert atmosphere E Maintain reflux for 2-3 hours (observe color change) D->E F Cool mixture to room temp, then in an ice bath E->F G Filter the green precipitate via vacuum filtration F->G H Wash solid with cold diethyl ether G->H I Dry product under vacuum H->I J Characterize [NiBr₂(PPh₃)₂] I->J Yields final product

Caption: Workflow for the synthesis of [NiBr₂(PPh₃)₂].

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet, and a stopper. Purge the entire apparatus with Argon or Nitrogen for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: Briefly remove the stopper and add anhydrous Nickel(II) bromide (2.19 g, 10.0 mmol) and triphenylphosphine (5.25 g, 20.0 mmol) to the flask.

    • Expert Insight: Using anhydrous NiBr₂ is crucial as water can compete for coordination sites on the nickel ion.

  • Solvent Addition: Add 75 mL of 1-butanol via syringe or cannula. Begin magnetic stirring to create a suspension.

  • Reaction Under Reflux: Heat the mixture to a gentle reflux (the boiling point of 1-butanol is ~118°C) using a heating mantle. The solid materials will gradually dissolve, and the solution color will intensify.

    • Observation Checkpoint: The solution should turn into a deep green or olive-green color as the complex forms.

  • Reaction Completion: Maintain the reflux with continuous stirring for 2-3 hours.

  • Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. The product will begin to precipitate as fine, dark green crystals. To maximize yield, subsequently cool the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with two small portions (25 mL each) of cold diethyl ether.

    • Causality: This step removes any unreacted triphenylphosphine and residual 1-butanol, both of which are soluble in diethyl ether, while the inorganic complex is not.

  • Drying: Transfer the dark green solid to a pre-weighed watch glass and dry under vacuum for several hours to remove all traces of solvent. Calculate the final yield.

Characterization and Quality Control

Validation of the synthesized product is essential. The following table summarizes the key analytical data expected for [NiBr₂(PPh₃)₂].

PropertyExpected ResultPurpose
Appearance Dark green crystalline powder.[1][2]Preliminary identification.
Melting Point 219-223 °C (decomposes).[1][2]Purity assessment.
Molecular Weight 743.08 g/mol .[2][8]Confirms chemical formula.
IR Spectroscopy Characteristic P-C and aromatic C-H stretches from the PPh₃ ligand. Absence of broad O-H stretch from solvent.Confirms coordination of triphenylphosphine.[7][9]
UV-Vis Spectroscopy Absorption bands in the visible region characteristic of d-d transitions for a tetrahedral d⁸ Ni(II) complex.Confirms electronic structure and geometry.[7]
X-ray Crystallography Monoclinic crystal system, space group P2₁/n. Confirms distorted tetrahedral geometry with Ni-Br ≈ 2.34 Å and Ni-P ≈ 2.33 Å.[5]Definitive structural elucidation.

Structural Representation

Caption: Coordination sphere of [NiBr₂(PPh₃)₂].

Safety, Handling, and Disposal

Professional laboratory practice dictates stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine dust from the reagents and product.[12]

  • Reagent Hazards:

    • Nickel(II) Bromide: Classified as a carcinogen and is acutely toxic if swallowed or inhaled.[13] Avoid creating dust.

    • Triphenylphosphine: Can cause skin and eye irritation.[14]

    • 1-Butanol & Diethyl Ether: Flammable liquids. Ensure no ignition sources are present.

  • Disposal: All waste containing nickel must be disposed of in a designated heavy metal hazardous waste container in accordance with institutional and local regulations.[10]

References

Structure and bonding in Nickel(II) bromide bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Bonding in Nickel(II) Bromide Bis(triphenylphosphine)

Abstract

This technical guide provides a comprehensive examination of the structure and bonding of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂]. This d⁸ transition metal complex is a classic example of structural isomerism, existing in two distinct, interconvertible forms: a paramagnetic tetrahedral isomer and a diamagnetic square planar isomer. The delicate energetic balance between these geometries is governed by a subtle interplay of electronic and steric factors, making it a compelling subject for study in coordination chemistry. We will delve into the synthesis, structural characterization via X-ray crystallography, and analysis of the spectroscopic and magnetic properties that define each isomer. The underlying principles of ligand field theory will be employed to provide a robust model for the bonding and electronic structure, offering insights valuable to researchers in catalysis, materials science, and drug development.

Introduction: The Dichotomy of Four-Coordinate Nickel(II)

Nickel(II), with its d⁸ electron configuration, occupies a unique position in coordination chemistry. For four-coordinate complexes, two idealized geometries are accessible: tetrahedral and square planar. The energetic difference between these two arrangements is often small, leading to the fascinating phenomenon of structural isomerism where both forms can be isolated or exist in equilibrium.

  • Tetrahedral Geometry: Typically results in a high-spin electronic configuration. With two unpaired electrons in the e orbitals (t₂³ e³), tetrahedral Ni(II) complexes are paramagnetic. This geometry is often favored by weak-field ligands or by bulky ligands where steric repulsion destabilizes a planar arrangement.

  • Square Planar Geometry: Arises from strong-field ligands that cause a large energy splitting (Δsp) between the d-orbitals, forcing all eight d-electrons to pair in the lower four orbitals. This results in a low-spin, diamagnetic complex.

The complex [NiBr₂(PPh₃)₂] is a canonical example of this borderline case. It features two weak-field bromide (Br⁻) ligands and two strong-field triphenylphosphine (PPh₃) ligands. Furthermore, the triphenylphosphine ligands are exceptionally bulky. This combination of competing electronic and steric demands makes the isolation and characterization of both isomers possible.

Synthesis of the Tetrahedral and Square Planar Isomers

The selective synthesis of each isomer is a practical demonstration of controlling chemical equilibria. The choice of solvent and temperature is paramount in dictating which form crystallizes.

Experimental Protocol: Synthesis of Tetrahedral [NiBr₂(PPh₃)₂] (Green Isomer)

This protocol favors the thermodynamically more stable, sterically less hindered tetrahedral isomer.

Rationale: The use of a polar protic solvent like ethanol facilitates the reaction. Upon cooling, the less soluble, thermodynamically favored green tetrahedral complex precipitates.

Methodology:

  • To a refluxing solution of triphenylphosphine (2.0 equivalents) in absolute ethanol, add a solution of nickel(II) bromide (1.0 equivalent) in ethanol.

  • An immediate color change to dark green and the formation of a precipitate should be observed[1][2].

  • Continue refluxing the mixture for an additional 10 minutes to ensure complete reaction.

  • Remove the reaction from heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the resulting dark green crystals by suction filtration[2].

  • Wash the crystals with cold ethanol and dry them in a desiccator. The product is a green, paramagnetic solid.

Experimental Protocol: Synthesis of Square Planar [NiBr₂(PPh₃)₂] (Red Isomer)

This protocol utilizes low temperatures and a specific solvent to trap the kinetically favored or solvent-stabilized square planar isomer.

Rationale: The reaction in carbon disulfide (CS₂) at low temperature allows for the isolation of the red, diamagnetic square planar complex. This isomer is less stable and will convert to the green tetrahedral form upon warming to room temperature[1].

Methodology:

  • Dissolve nickel(II) bromide and two equivalents of triphenylphosphine in carbon disulfide (CS₂) at room temperature.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • A red-colored, diamagnetic solid will precipitate[1].

  • Isolate the solid quickly via cold filtration and store at low temperature, as it will transform into the green paramagnetic complex at ambient temperatures[1].

Structural Characterization and Analysis

The definitive proof of the two isomeric forms comes from single-crystal X-ray diffraction, which provides precise atomic positions and allows for the determination of bond lengths and angles.

X-ray Crystallography

The crystal structures reveal two distinct coordination environments around the nickel(II) center.

  • Tetrahedral Isomer (Green): The structure of the green isomer confirms a distorted tetrahedral geometry. The distortion is primarily due to the steric repulsion between the two large bromide ligands, which forces the Br-Ni-Br angle to be significantly larger than the ideal tetrahedral angle of 109.5°.[3][4]

The following diagram illustrates the workflow for synthesizing and characterizing these isomers.

G cluster_synthesis Synthesis cluster_characterization Characterization NiBr2 NiBr₂ + 2 PPh₃ Solvent1 Ethanol, Reflux NiBr2->Solvent1 Solvent2 CS₂, -78°C NiBr2->Solvent2 Green Green Tetrahedral [NiBr₂(PPh₃)₂] Solvent1->Green Red Red Square Planar [NiBr₂(PPh₃)₂] Solvent2->Red XRD X-Ray Crystallography Green->XRD Distorted Tetrahedron Mag Magnetic Susceptibility Green->Mag Paramagnetic (μ > 0) UV UV-Visible Spectroscopy Green->UV d-d transitions (Visible) Red->XRD Trans-Square Planar Red->Mag Diamagnetic (μ = 0) Red->UV d-d transitions (Visible)

Caption: Experimental workflow for the synthesis and characterization of [NiBr₂(PPh₃)₂] isomers.

Comparison of Structural Parameters

The key structural parameters for the two isomers are summarized below. Data for the square planar isomer are based on the analogous trans-[NiCl₂(PPh₃)₂] complex and are provided for comparative purposes.

ParameterTetrahedral [NiBr₂(PPh₃)₂]trans-Square Planar [NiCl₂(PPh₃)₂] (Analogue)
Geometry Distorted TetrahedralSquare Planar
Ni-P Bond Length ~2.33 Å[3]~2.24 Å
Ni-Halide Bond Length ~2.34 Å (Ni-Br)[3]~2.17 Å (Ni-Cl)
Halide-Ni-Halide Angle 126° (Br-Ni-Br)[3][4]180° (Cl-Ni-Cl)
P-Ni-P Angle ~105° (Calculated)180°

Analysis: A critical observation is that the metal-ligand bond lengths are significantly shorter in the square planar complex compared to the tetrahedral one. This is a direct consequence of the difference in electronic structure and hybridization, which will be discussed in the bonding section.

Spectroscopic and Magnetic Properties

Magnetic susceptibility measurements and UV-Visible spectroscopy are powerful, non-destructive techniques that corroborate the structural data from X-ray diffraction.

Magnetic Susceptibility

The most straightforward method to distinguish the isomers is by measuring their magnetic moments.

  • Green Tetrahedral Isomer: This complex is paramagnetic . In a tetrahedral field, the d-orbitals split into a lower e set and a higher t₂ set. For a d⁸ ion like Ni(II), the electron configuration is e⁴t₂⁴, resulting in two unpaired electrons . This gives rise to a magnetic moment (μ_eff) typically in the range of 3.3 - 4.2 Bohr Magnetons (B.M.).[5][6]

  • Red Square Planar Isomer: This complex is diamagnetic . In a square planar field, the large energy gap between the filled d_xz, d_yz, d_z², d_xy orbitals and the empty d_x²-y² orbital forces all eight d-electrons to be paired. With zero unpaired electrons , the magnetic moment is 0 B.M.[1][7]

UV-Visible Spectroscopy

The color of these complexes arises from electronic transitions between d-orbitals (d-d transitions). The energy of these transitions is sensitive to the geometry of the coordination sphere.

  • Tetrahedral Complexes: Generally exhibit more intense absorptions than octahedral or square planar complexes because the transitions are not Laporte-forbidden to the same extent. For tetrahedral Ni(II), characteristic absorption bands are expected in the visible and near-infrared regions. For example, the analogous iodo-complex, [NiI₂(PPh₃)₂], shows absorptions around 20,000 cm⁻¹ and 25,000 cm⁻¹ (500 nm and 400 nm).[8]

  • Square Planar Complexes: Red or yellow colors are typical for square planar Ni(II) complexes. They exhibit a strong absorption band at higher energy (typically in the 450-500 nm range), which is often assigned to the ¹A₁g → ¹B₁g transition.

PropertyTetrahedral Isomer (Green)Square Planar Isomer (Red)
Color GreenRed
Magnetic Moment (μ_eff) Paramagnetic (~3.3 B.M.)Diamagnetic (0 B.M.)
Unpaired Electrons 20
Typical UV-Vis λ_max Bands in Vis/NIR region~450-500 nm

A Deeper Look at Bonding: Ligand Field Theory

Ligand Field Theory (LFT) provides a powerful model to explain the observed properties. The d-orbital splitting diagrams for the two geometries are fundamentally different.

Caption: d-orbital splitting diagrams for Ni(II) in tetrahedral and square planar ligand fields.

Electronic vs. Steric Effects

The choice between tetrahedral and square planar geometry is a classic case of competing influences:

  • Electronic Factors: Ligand field stabilization energy (LFSE) strongly favors the square planar geometry for a d⁸ metal. The large energy gap (Δsp) means that placing all eight electrons in the lower orbitals results in a significant net stabilization compared to the high-spin tetrahedral case. The strong-field nature of the two PPh₃ ligands contributes to a larger Δsp, pushing the complex towards a square planar arrangement.

  • Steric Factors: The triphenylphosphine ligand is exceptionally bulky, with a large Tolman cone angle. A square planar geometry forces the ligands into a confined 90° arrangement, leading to significant steric repulsion between the phenyl rings of the two phosphine ligands. A tetrahedral geometry allows the bulky ligands to be much farther apart (109.5°), minimizing this steric clash.[9]

In the case of [NiBr₂(PPh₃)₂], the steric repulsion caused by the two massive PPh₃ ligands is the dominant factor, making the tetrahedral isomer the more stable, preferred geometry under most conditions. The square planar isomer is only accessible when specific crystallization conditions (like low temperature or co-crystallization with solvent molecules) can overcome this steric penalty.

Conclusion

Nickel(II) bromide bis(triphenylphosphine) serves as an exemplary model for understanding the delicate balance of forces that dictate coordination geometry. The existence of stable green (tetrahedral, paramagnetic) and metastable red (square planar, diamagnetic) isomers highlights the competition between the electronic preference of a d⁸ ion for a square planar field and the steric demands of bulky ligands that favor a tetrahedral arrangement. Through detailed synthetic protocols, X-ray crystallography, and spectroscopic analysis, a complete picture of the structure and bonding in [NiBr₂(PPh₃)₂] emerges. This understanding is not merely academic; it provides foundational knowledge for the rational design of transition metal complexes with tailored properties for applications in catalysis and materials science, where the geometry at the metal center is often the key determinant of reactivity and function.

References

Introduction: The Role of Bis(triphenylphosphine)nickel(II) bromide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of Bis(triphenylphosphine)nickel(II) bromide (CAS 14126-37-5)

Bis(triphenylphosphine)nickel(II) bromide, identified by CAS number 14126-37-5, is an organometallic complex of significant interest to the scientific community, particularly those in organic synthesis and drug development.[1] This dark green, crystalline solid serves as a versatile and efficient catalyst for a variety of chemical transformations.[2][3] Its primary utility lies in facilitating cross-coupling reactions, which are fundamental for constructing complex molecular architectures from simpler precursors.[2][4] The triphenylphosphine ligands play a crucial role, influencing the catalyst's stability, solubility, and reactivity, thereby enabling milder reaction conditions and often leading to higher yields and greater selectivity.[5]

For researchers and drug development professionals, a thorough and accurate characterization of this catalyst is not merely a procedural formality; it is the bedrock of reproducible and reliable synthetic outcomes. Verifying the identity, purity, and structural integrity of Bis(triphenylphosphine)nickel(II) bromide ensures that its catalytic performance is predictable and optimized. This guide provides a comprehensive overview of the essential characterization data and methodologies, grounded in established analytical techniques, to empower scientists in their research endeavors.

Physicochemical and Structural Properties

The fundamental properties of Bis(triphenylphosphine)nickel(II) bromide are summarized below. These data points serve as the initial benchmarks for sample identification and quality assessment. The compound's tetrahedral geometry, a key determinant of its reactivity, has been confirmed through magnetic susceptibility measurements.[6]

PropertyDataReference(s)
CAS Number 14126-37-5[4][7]
Molecular Formula C₃₆H₃₀Br₂NiP₂[7][8]
Molecular Weight 743.07 g/mol [4][8]
Appearance Dark green crystalline powder or crystals[2][3][9]
Melting Point 219-223 °C[2][3]
Purity Commercially available at ≥98% or 99% purity[7][10]
Molecular Geometry Tetrahedral[6]
Magnetic Susceptibility μeff = 2.8–3.2 B.M.[6]

Spectroscopic Characterization: A Multi-faceted Approach

A definitive characterization of Bis(triphenylphosphine)nickel(II) bromide relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive analytical profile.

Workflow for Spectroscopic Analysis

The following workflow illustrates a logical sequence for the characterization of a new or existing sample of the title compound.

G cluster_0 Initial Verification cluster_1 Structural Confirmation cluster_2 Data Interpretation & Validation Sample Sample of CAS 14126-37-5 PhysChem Physical Properties (Color, M.P.) Sample->PhysChem Visual & Thermal Analysis IR FT-IR Spectroscopy PhysChem->IR Proceed if M.P. is sharp & within range NMR ¹H and ³¹P NMR Spectroscopy IR->NMR IR_Data Confirm PPh₃ Ligands (ν(P-C) stretches) IR->IR_Data MS Mass Spectrometry NMR->MS NMR_Data Verify Phenyl Protons & P-Ni Coordination NMR->NMR_Data MS_Data Confirm Molecular Ion & Isotopic Pattern MS->MS_Data Final Validated Structure & Purity Assessment IR_Data->Final NMR_Data->Final MS_Data->Final

Caption: A typical experimental workflow for the comprehensive characterization of Bis(triphenylphosphine)nickel(II) bromide.

Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable and rapid technique for confirming the presence of the triphenylphosphine (PPh₃) ligands coordinated to the nickel center. The vibrational frequencies of the P-C bonds within the ligands provide a characteristic fingerprint.

Authoritative Grounding: The key absorptions to identify are the P-C stretches, which are well-documented for triphenylphosphine and its metal complexes.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg). Alternatively, for a faster analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ with an average of 32 scans is typically sufficient.[11]

  • Data Analysis:

    • Primary Confirmation: Look for strong absorption bands characteristic of the PPh₃ ligands. Specifically, identify the ν(P-C) stretches which typically appear around 1090 cm⁻¹ and 1485 cm⁻¹.[6]

    • Aromatic C-H stretches: Observe the aromatic C-H stretching vibrations above 3000 cm⁻¹.

    • Absence of Contaminants: The spectrum should be free of broad absorbances in the ~3400 cm⁻¹ region, which would indicate the presence of water (the compound is moisture-sensitive).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While ¹H NMR confirms the presence of the phenyl protons, ³¹P NMR is the most definitive technique for characterizing this complex. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, and coordination to a paramagnetic metal center like Ni(II) results in a significant downfield shift and broadening compared to free triphenylphosphine.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Resonances: Expect to see broad, paramagnetically shifted signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the 30 protons of the two triphenylphosphine ligands. The broadening is a direct consequence of the paramagnetic Ni(II) center.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled phosphorus spectrum.

    • Expected Resonances: The key diagnostic signal is a single, broad peak. In contrast to free PPh₃ (δ ≈ -5 ppm), the coordinated phosphorus in Bis(triphenylphosphine)nickel(II) bromide will be significantly shifted downfield. The exact chemical shift can vary with solvent and temperature but provides unambiguous evidence of P-Ni bond formation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is employed to confirm the molecular weight of the complex. Given the presence of multiple isotopes for both nickel and bromine, the resulting isotopic pattern of the molecular ion is a critical validation point.

Experimental Protocol:

  • Ionization Method: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended to prevent fragmentation and observe the molecular ion.

  • Data Analysis:

    • Molecular Ion Peak: Identify the cluster of peaks corresponding to the molecular ion [C₃₆H₃₀Br₂NiP₂]⁺. The most abundant peak in this cluster will correspond to the most abundant isotopes (e.g., ⁵⁸Ni, ⁷⁹Br).

    • Isotopic Pattern: The observed isotopic distribution must be compared with a theoretical simulation. The complex pattern arises from the natural abundances of Ni isotopes (⁵⁸Ni, ⁶⁰Ni, ⁶¹Ni, ⁶²Ni, ⁶⁴Ni) and Br isotopes (⁷⁹Br, ⁸¹Br). This comparison provides extremely high confidence in the elemental composition.

Applications in Catalysis: A Structural Perspective

The verified structure of Bis(triphenylphosphine)nickel(II) bromide is directly linked to its function as a catalyst, for instance, in Suzuki-Miyaura cross-coupling reactions.

G cat Ni(II)Br₂(PPh₃)₂ (Pre-catalyst) active_cat Active Ni(0) Species cat->active_cat Reduction r2 Organoboron Reagent (Ar'-B(OR)₂) active_cat->r2 Transmetalation product Biaryl Product (Ar-Ar') r1 Aryl Halide (Ar-X) r1->active_cat Oxidative Addition r2->product base Base base->r2

Caption: A simplified representation of the catalyst's role in a generic cross-coupling reaction cycle.

Purity, Storage, and Safe Handling

Trustworthiness: The integrity of experimental results depends on the purity and proper handling of the catalyst.

  • Purity: Commercial batches are typically of high purity (≥98%), which should be verified by the characterization methods described above.[7] The melting point serves as a good preliminary indicator; a sharp range of 219-223 °C is consistent with high purity.[2][3]

  • Storage: The compound is sensitive to heat and moisture.[3] It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (e.g., 4°C) and protected from light.[7]

  • Safety: Bis(triphenylphosphine)nickel(II) bromide is harmful if swallowed, inhaled, or in contact with skin.[3][12] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][12] Consult the Safety Data Sheet (SDS) before use.

Conclusion

The comprehensive characterization of Bis(triphenylphosphine)nickel(II) bromide (CAS 14126-37-5) is essential for its effective use in research and development. By employing a systematic approach that combines physical property measurements with spectroscopic analysis—namely IR, NMR, and Mass Spectrometry—scientists can confidently verify the identity, structure, and purity of this important catalyst. Adherence to proper storage and handling protocols will further ensure its stability and performance, leading to more reliable and reproducible synthetic outcomes.

References

Molecular geometry of dibromobis(triphenylphosphine)nickel(II)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Geometry of Dibromobis(triphenylphosphine)nickel(II)

Abstract

Dibromobis(triphenylphosphine)nickel(II), [NiBr₂(PPh₃)₂], is a coordination complex of significant interest in fields ranging from catalysis to materials science. Its utility is intrinsically linked to its three-dimensional structure. This guide provides a comprehensive examination of the molecular geometry of [NiBr₂(PPh₃)₂], moving beyond a simple description to analyze the underlying electronic and steric principles that dictate its structure. We will delve into the crystallographically determined parameters, the critical balance between tetrahedral and square planar configurations characteristic of nickel(II) complexes, and the experimental protocols for its synthesis and characterization.

Introduction: The Significance of Nickel-Phosphine Complexes

Nickel(II), with its d⁸ electron configuration, presents a fascinating landscape of coordination chemistry. Complexes of nickel(II) can readily adopt various geometries, most commonly four-coordinate tetrahedral and square planar structures. This structural flexibility is a key determinant of their reactivity, particularly in catalysis, where the ability to access different coordination numbers and geometries is crucial for the catalytic cycle.

Phosphine ligands, such as triphenylphosphine (PPh₃), are pivotal in tuning the properties of metal catalysts. Their steric bulk and electronic donating ability can be systematically modified to control reaction selectivity and efficiency.[1][2][3] The complex [NiBr₂(PPh₃)₂] serves as a classic case study in how the interplay between a metal center and its ligand sphere—in this case, a combination of a "soft" phosphine and a "hard" halide—governs the ultimate molecular architecture.

Synthesis of the Complex: A Validated Protocol

The reliable synthesis of [NiBr₂(PPh₃)₂] is a prerequisite for any structural or reactivity studies. A common and effective method involves the direct reaction of a hydrated nickel(II) bromide salt with triphenylphosphine in a high-boiling alcohol solvent.

Experimental Protocol: Synthesis of [NiBr₂(PPh₃)₂]
  • Reagent Preparation: In a 250 mL flask, dissolve 7.88 g (30 mmol) of triphenylphosphine in 75 mL of 1-butanol. In a separate flask, dissolve 4.08 g (15 mmol) of nickel(II) bromide trihydrate in 75 mL of 1-butanol. Heat both solutions to boiling.[4]

  • Reaction: While stirring, combine the two hot solutions.[4]

  • Crystallization: Allow the resulting mixture to cool slowly to room temperature. Dark green, iridescent crystals of the product will precipitate.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1-butanol, and dry under vacuum.

Causality in Synthesis: The choice of a boiling alcohol solvent like 1-butanol serves two purposes: it ensures the dissolution of both the polar nickel salt and the less polar triphenylphosphine, and the high temperature facilitates the displacement of water molecules from the nickel coordination sphere by the phosphine ligands. For improved yields, triethyl orthoformate can be added as an in situ dehydrating agent to remove the water of hydration from the nickel salt, driving the reaction to completion.[5]

X-Ray Crystallographic Analysis: The Definitive Structure

The most definitive insight into the molecular geometry of [NiBr₂(PPh₃)₂] comes from single-crystal X-ray diffraction. The seminal work in this area has established that the complex adopts a distorted tetrahedral geometry in the solid state.[6][7][8]

The coordination environment around the central nickel atom consists of two bromide ions and two phosphorus atoms from the triphenylphosphine ligands. The structure is not a perfect tetrahedron (which would have bond angles of 109.5°) but is significantly distorted.

Diagram: Molecular Structure of [NiBr₂(PPh₃)₂]

Caption: Distorted tetrahedral geometry of [NiBr₂(PPh₃)₂].

Quantitative Structural Data

The precise bond lengths and angles derived from crystallographic data quantify the nature of this distortion.

ParameterValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.[7]
Space Group P2₁/nDefines the arrangement of molecules in the crystal.[7]
Ni–Br Bond Length ~2.34 ÅStandard single bond length.[6][7]
Ni–P Bond Length ~2.33 ÅStandard single bond length.[6][7]
Br–Ni–Br Bond Angle ~126°Significantly larger than the ideal 109.5°, indicating strong repulsion between the bromine atoms.[6][7][8]
P–Ni–P Bond Angle ~111°Closer to the ideal tetrahedral angle, but still slightly opened.[9]

The Driving Forces Behind the Geometry: Sterics and Electronics

The adoption of a distorted tetrahedral geometry over a square planar alternative is not arbitrary. It is the result of a delicate balance between electronic effects, dictated by ligand field theory, and steric repulsions between the bulky ligands.

Steric Hindrance: The Dominant Factor

The primary cause for the distortion from an ideal tetrahedron is the significant steric repulsion between the two large bromide ligands. This repulsion forces the Br–Ni–Br angle to open up to approximately 126°.[6][7] Furthermore, the triphenylphosphine ligands are exceptionally bulky. The steric pressure exerted by these large ligands makes a square planar geometry, which would force the ligands into closer proximity at 90° angles, highly unfavorable. The tetrahedral arrangement allows the bulky PPh₃ groups to be positioned further apart, minimizing steric clash.[1][10]

Electronic Configuration and Ligand Field Theory

For a d⁸ metal ion like Ni(II), the choice between a high-spin tetrahedral and a low-spin square planar geometry is often borderline.[10][11]

  • Tetrahedral Field: Weak-field ligands favor a smaller energy gap (Δt) between the e and t₂ orbitals, leading to a high-spin configuration with two unpaired electrons. This results in paramagnetism.

  • Square Planar Field: Strong-field ligands create a large energy gap between the d-orbitals, forcing all eight electrons to pair up in the lower four orbitals. This results in a low-spin, diamagnetic complex.

In [NiBr₂(PPh₃)₂], the complex contains both weak-field (Br⁻) and strong-field (PPh₃) ligands.[11] This electronic ambiguity means that steric factors become the decisive influence, tipping the balance firmly in favor of the less sterically crowded tetrahedral arrangement. This contrasts with the analogous chloro complex, [NiCl₂(PPh₃)₂], which can exist as both a blue tetrahedral isomer and a red square planar isomer, demonstrating the subtlety of this balance.[9][11]

Diagram: Factors Influencing Geometry

G cluster_0 Influencing Factors Steric Steric Hindrance - Bulky PPh₃ Ligands - Large Br⁻ Ligands Geometry Resulting Geometry: Distorted Tetrahedral Steric->Geometry Favors less crowding Electronic Electronic Effects - d⁸ Ni(II) Center - Mix of Weak/Strong Field Ligands Electronic->Geometry Creates borderline case

Caption: Interplay of steric and electronic effects on geometry.

Spectroscopic and Magnetic Corroboration

While crystallography provides a static picture, spectroscopic and magnetic measurements confirm the structure in the bulk material and in solution.

  • Magnetic Susceptibility: As a high-spin tetrahedral d⁸ complex, [NiBr₂(PPh₃)₂] is paramagnetic, possessing two unpaired electrons. Magnetic measurements confirm this property, clearly distinguishing it from a hypothetical diamagnetic square planar isomer.[10]

  • UV-Visible Spectroscopy: The electronic spectrum of the complex shows characteristic d-d transitions for a tetrahedral Ni(II) center, providing a spectroscopic fingerprint for this geometry.[12]

  • ³¹P NMR Spectroscopy: In solution, the presence of a paramagnetic nickel center typically leads to significant broadening of the ³¹P NMR signal, often rendering it unobservable at room temperature.[13] This is consistent with the persistence of the tetrahedral structure in non-coordinating solvents.

Conclusion

The molecular geometry of dibromobis(triphenylphosphine)nickel(II) is definitively a distorted tetrahedron. This structure is a textbook example of the interplay between competing steric and electronic forces in coordination chemistry. While the d⁸ electronic configuration of nickel(II) allows for the possibility of square planar geometry, the immense steric pressure exerted by the two bulky triphenylphosphine ligands, combined with the significant repulsion between the two bromide ions, overwhelmingly favors the less crowded tetrahedral arrangement. This structural preference is fundamental to its chemical properties and its application as a precatalyst in organic synthesis. Understanding these core principles is essential for the rational design of future nickel catalysts for a variety of chemical transformations.

References

Spectroscopic Data of Nickel(II) bromide bis(triphenylphosphine): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂]. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this pivotal coordination complex. The guide emphasizes the interpretation of spectroscopic data in the context of the compound's molecular structure and electronic properties, offering field-proven insights into its characterization.

Molecular Structure and Electronic State: The Foundation of Spectroscopic Behavior

Nickel(II) bromide bis(triphenylphosphine) is a four-coordinate complex with a distorted tetrahedral geometry around the central nickel(II) ion. The coordination sphere consists of two bromide ions and two triphenylphosphine ligands.[1][2] The Ni(II) center, with a d⁸ electron configuration in a tetrahedral field, possesses two unpaired electrons, rendering the complex paramagnetic. This paramagnetic nature is a dominant factor influencing its NMR spectroscopic properties.

The crystal structure of [NiBr₂(PPh₃)₂] reveals Ni-Br bond lengths of approximately 2.34 Å and Ni-P bond lengths of about 2.33 Å. The Br-Ni-Br bond angle is significantly larger than the ideal tetrahedral angle, at around 126°, which is attributed to the steric repulsion between the bulky bromine atoms.[1][2]

G Ni Ni Br1 Br Ni->Br1 2.34 Å Br2 Br Ni->Br2 2.34 Å P1 P(Ph)₃ Ni->P1 2.33 Å P2 P(Ph)₃ Ni->P2 2.33 Å

Caption: Molecular structure of [NiBr₂(PPh₃)₂].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Paramagnetic Core

The paramagnetic nature of [NiBr₂(PPh₃)₂] profoundly impacts its NMR spectra, leading to significant line broadening and large chemical shift ranges for nuclei in close proximity to the nickel center.

³¹P NMR Spectroscopy

Due to the presence of the unpaired electrons on the Ni(II) center, a sharp ³¹P NMR signal for [NiBr₂(PPh₃)₂] is generally not observed. The rapid relaxation induced by the paramagnetic metal ion leads to extreme broadening of the phosphorus resonance, often rendering it undetectable under standard solution-state NMR conditions. This absence of a distinct signal is a key characteristic of this and similar paramagnetic phosphine complexes.

¹H NMR Spectroscopy

While the ³¹P NMR is often uninformative, ¹H NMR spectroscopy can provide valuable, albeit complex, information. The protons on the phenyl rings of the triphenylphosphine ligands are influenced by the paramagnetic nickel center, resulting in broadened signals and a wide chemical shift dispersion.

Expected ¹H NMR Spectral Features:

  • Phenyl Protons: The aromatic protons of the triphenylphosphine ligands will appear as a series of broad, overlapping multiplets in the aromatic region of the spectrum. The paramagnetism will cause these signals to be shifted from their typical diamagnetic positions (around 7.0-7.8 ppm). The ortho, meta, and para protons will experience different degrees of shifting and broadening depending on their distance and orientation relative to the nickel center.

  • Signal Broadening: The line widths of the proton signals are expected to be significantly larger than those observed for diamagnetic compounds. This broadening can sometimes obscure fine coupling details.

The interpretation of the ¹H NMR spectrum of paramagnetic complexes like [NiBr₂(PPh₃)₂] is non-trivial and often relies on advanced techniques and theoretical calculations to correlate the observed shifts with the solution-state structure.

Infrared (IR) Spectroscopy: Unveiling Vibrational Fingerprints

Infrared spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within [NiBr₂(PPh₃)₂]. The spectrum can be divided into regions corresponding to the vibrations of the triphenylphosphine ligands and the nickel-halogen and nickel-phosphorus bonds.

Mid-IR Region (4000-400 cm⁻¹)

This region is dominated by the internal vibrational modes of the triphenylphosphine ligands. Coordination to the nickel center induces shifts in the vibrational frequencies of the P-Ph bonds compared to free triphenylphosphine.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
C-H stretching (aromatic)3100-3000MediumCharacteristic of the phenyl rings.
Phenyl C=C stretching1600-1450StrongMultiple bands are expected due to the complex vibrational modes of the benzene rings.
In-plane C-H bending1200-1000Medium
Out-of-plane C-H bending900-650StrongThe strong band around 700-750 cm⁻¹ is characteristic of monosubstituted benzene rings.
P-C stretching (asymmetric and symmetric)~1100 and ~700StrongThese bands can be sensitive to the coordination environment of the phosphorus atom.
Ni-P stretching~420MediumThis vibration is a direct probe of the coordination of the phosphine ligand to the nickel center.
Far-IR Region (400-50 cm⁻¹)

The far-infrared region provides direct information about the vibrations of the heavier atoms in the coordination sphere.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Ni-Br stretching300-250StrongThis is a key diagnostic peak for the presence of the Ni-Br bond.[3][4]

The observation of a strong absorption band in the 250-300 cm⁻¹ range is a definitive indicator of the Ni-Br stretching vibration in this complex.

Experimental Protocols

Synthesis of Nickel(II) bromide bis(triphenylphosphine)

The synthesis of [NiBr₂(PPh₃)₂] is typically achieved through the reaction of a nickel(II) bromide salt with two equivalents of triphenylphosphine in an appropriate solvent.

Materials:

  • Nickel(II) bromide hexahydrate (NiBr₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve Nickel(II) bromide hexahydrate in a minimal amount of warm absolute ethanol.

  • In a separate flask, dissolve two molar equivalents of triphenylphosphine in absolute ethanol, with gentle warming if necessary.

  • Slowly add the warm nickel bromide solution to the triphenylphosphine solution with continuous stirring.

  • A colored precipitate of [NiBr₂(PPh₃)₂] should form. The color can range from red to brown.

  • Heat the reaction mixture to reflux for approximately 30 minutes to ensure complete reaction.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold absolute ethanol followed by diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation NiBr₂·6H₂O in EtOH NiBr₂·6H₂O in EtOH Mixing & Stirring Mixing & Stirring NiBr₂·6H₂O in EtOH->Mixing & Stirring PPh₃ in EtOH PPh₃ in EtOH PPh₃ in EtOH->Mixing & Stirring Reflux (30 min) Reflux (30 min) Mixing & Stirring->Reflux (30 min) Cooling Cooling Reflux (30 min)->Cooling Filtration Filtration Cooling->Filtration Washing (EtOH, Et₂O) Washing (EtOH, Et₂O) Filtration->Washing (EtOH, Et₂O) Drying Drying Washing (EtOH, Et₂O)->Drying [NiBr₂(PPh₃)₂] Product [NiBr₂(PPh₃)₂] Product Drying->[NiBr₂(PPh₃)₂] Product

Caption: Synthesis workflow for [NiBr₂(PPh₃)₂].

Conclusion

The spectroscopic characterization of Nickel(II) bromide bis(triphenylphosphine) is fundamentally dictated by its paramagnetic nature and tetrahedral geometry. The absence of a discernible ³¹P NMR signal and the presence of broadened resonances in the ¹H NMR spectrum are direct consequences of the unpaired electrons on the Ni(II) center. Conversely, IR spectroscopy provides a robust method for confirming the coordination of the triphenylphosphine ligands and identifying the characteristic Ni-Br stretching vibrations in the far-IR region. This guide provides a foundational understanding of the key spectroscopic features of [NiBr₂(PPh₃)₂], empowering researchers to confidently synthesize and characterize this important coordination complex.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Nickel(II) Bromide Bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Nickel(II) bromide bis(triphenylphosphine), a pivotal catalyst and precursor in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-tested methodologies to empower researchers in leveraging this compound's full potential.

Introduction: Understanding the Compound

Nickel(II) bromide bis(triphenylphosphine), with the chemical formula NiBr₂(PPh₃)₂, is a coordination complex where a central nickel(II) ion is coordinated to two bromide anions and two triphenylphosphine ligands. Its utility in a myriad of catalytic reactions, including cross-coupling and polymerization, is intrinsically linked to its behavior in solution. The bulky and lipophilic triphenylphosphine ligands play a crucial role in conferring solubility in organic solvents, a characteristic feature of many metal phosphine complexes.

The dissolution of NiBr₂(PPh₃)₂ is not merely a physical process but a complex interplay of solute-solvent interactions that can influence the geometry and, consequently, the reactivity of the complex in solution. Understanding these nuances is paramount for reaction optimization and reproducibility.

Theoretical Framework: Factors Governing Solubility

The solubility of NiBr₂(PPh₃)₂ is dictated by a combination of factors, primarily the polarity of the solvent and the specific interactions between the solvent molecules and the complex.

  • "Like Dissolves Like": As a general principle, nonpolar or moderately polar solvents are expected to be effective in dissolving this complex due to the presence of the large, nonpolar phenyl groups of the triphenylphosphine ligands.

  • Coordination Environment: The solvent can influence the coordination geometry of the nickel center. Similar to its chloro-analogue, dichlorobis(triphenylphosphine)nickel(II), which can exist in equilibrium between tetrahedral and square planar forms depending on the solvent, NiBr₂(PPh₃)₂ may exhibit similar behavior. This equilibrium is a critical consideration as the geometry of the complex can impact its catalytic activity.

  • Donor/Acceptor Properties of Solvents: Solvents with coordinating ability can potentially interact with the nickel center, influencing the dissolution process and the stability of the resulting solution.

Below is a conceptual diagram illustrating the key factors influencing the dissolution of Nickel(II) bromide bis(triphenylphosphine).

Caption: Factors influencing the solubility of NiBr₂(PPh₃)₂.

Qualitative Solubility Overview

Solvent CategoryExamplesExpected Solubility of NiBr₂(PPh₃)₂Rationale
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighThe moderate polarity and ability to stabilize the complex through weak interactions make these excellent solvents for dissolution and for monitoring reactions by NMR.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighTHF is a good coordinating solvent and is often used in reactions involving this type of catalyst. Diethyl ether is less polar and may show lower solubility.
Aromatic Hydrocarbons Toluene, BenzeneModerateThe nonpolar nature of these solvents interacts favorably with the phenyl groups of the triphenylphosphine ligands.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)VariableSolubility will depend on a balance of polarity and coordinating ability. Some of these may coordinate to the nickel center, potentially altering the complex.
Alcohols Ethanol, MethanolLow to ModerateThe high polarity and hydrogen bonding nature of alcohols are generally less compatible with the lipophilic nature of the complex.
Nonpolar Hydrocarbons Hexanes, PentaneVery Low to InsolubleThese solvents lack the polarity to effectively solvate the nickel bromide portion of the complex.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method, which is robust and does not require specialized spectroscopic equipment. This method is adaptable for various solvents and can be performed under an inert atmosphere if the complex is handled as an air-sensitive compound.

Materials and Equipment
  • Nickel(II) bromide bis(triphenylphosphine) (high purity)

  • Anhydrous solvent of choice

  • Small, sealable glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials for solvent evaporation

  • Analytical balance (accurate to at least 0.1 mg)

  • Inert atmosphere glovebox or Schlenk line (recommended)

Step-by-Step Methodology

The following workflow diagram illustrates the experimental procedure for determining the solubility.

Solubility_Determination_Workflow start Start step1 Add excess NiBr₂(PPh₃)₂ to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate the mixture at a constant temperature with stirring for a prolonged period (e.g., 24-48h). step1->step2 step3 Allow the solid to settle. step2->step3 step4 Carefully withdraw a known volume of the supernatant using a filtered syringe. step3->step4 step5 Transfer the supernatant to a pre-weighed, labeled vial. step4->step5 step6 Evaporate the solvent completely under reduced pressure or a gentle stream of inert gas. step5->step6 step7 Weigh the vial containing the dry, dissolved solid. step6->step7 step8 Calculate the solubility in g/L or mol/L. step7->step8 end_node End step8->end_node

Caption: Experimental workflow for gravimetric solubility determination.

  • Preparation: Ensure all glassware is clean and dry. If working with anhydrous solvents, dry the glassware in an oven and cool under an inert atmosphere.

  • Sample Preparation: In a sealable vial, add an excess amount of Nickel(II) bromide bis(triphenylphosphine) to a precisely measured volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for an extended period (24 to 48 hours) to ensure that equilibrium is reached.

  • Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent to dryness. This can be achieved using a rotary evaporator, a vacuum oven, or a gentle stream of nitrogen.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken (L)

    To express the solubility in mol/L, divide the result by the molar mass of NiBr₂(PPh₃)₂ (743.07 g/mol ).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated:

  • Time to Equilibrium: Perform the experiment at different equilibration times (e.g., 12, 24, and 48 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

  • Reproducibility: Conduct the experiment in triplicate to assess the precision of the measurements.

  • Purity of the Compound: The purity of the Nickel(II) bromide bis(triphenylphosphine) should be confirmed by techniques such as melting point determination or NMR spectroscopy before conducting solubility studies.

Conclusion

While a definitive, universal solubility value for Nickel(II) bromide bis(triphenylphosphine) remains to be exhaustively documented across all common solvents, this guide provides the theoretical foundation and a robust experimental framework for researchers to determine this critical parameter with confidence. A thorough understanding of the solubility and solution behavior of this complex is a cornerstone for its effective application in catalysis and synthetic chemistry, ultimately enabling the development of more efficient and reproducible chemical processes.

Thermal Stability and Decomposition of Dihalogenobis(triphenylphosphine)nickel(II) Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition pathways of dihalogenobis(triphenylphosphine)nickel(II) complexes, [NiX₂(PPh₃)₂]. These compounds are pivotal as catalysts in a multitude of organic syntheses, making a thorough understanding of their thermal behavior essential for optimizing reaction conditions, ensuring safe handling, and predicting catalyst longevity. Due to a greater abundance of published data, this guide focuses on the well-characterized dichoro- analog, [NiCl₂(PPh₃)₂], as a benchmark. This established data is then used as a foundation for a scientifically-grounded comparative analysis of the target compound, [NiBr₂(PPh₃)₂]. The narrative synthesizes structural chemistry, established decomposition mechanisms of related organometallics, and practical experimental methodologies to provide a comprehensive resource for professionals in the field.

Introduction and Significance

Bis(triphenylphosphine)nickel(II) halides, with the general formula [NiX₂(PPh₃)₂] (where X = Cl, Br), are a class of coordination compounds that have found extensive application as catalysts and pre-catalysts in organic chemistry.[1] Their efficacy in facilitating crucial carbon-carbon bond-forming reactions, such as Suzuki and Grignard cross-couplings, has made them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]

The performance and stability of these catalysts are intrinsically linked to the reaction temperature. Elevated temperatures can enhance reaction kinetics but also risk inducing catalyst decomposition, leading to loss of activity and the formation of undesirable byproducts. Consequently, a deep understanding of the thermal stability, decomposition onset temperatures, and degradation pathways of these complexes is not merely academic; it is a critical requirement for rational process design, safety, and reproducibility. This guide addresses this need by elucidating the structural factors that govern the thermal properties of these complexes and outlining the analytical techniques used for their characterization.

Structural Chemistry: The Foundation of Thermal Behavior

The thermal stability of a coordination complex is dictated by the strength of its coordination bonds and its overall molecular geometry. The [NiX₂(PPh₃)₂] series presents a fascinating case of structural isomerism that directly influences these properties.

Synthesis Overview

These complexes are typically synthesized via a straightforward ligand substitution reaction. Treatment of a hydrated nickel(II) halide salt with two equivalents of triphenylphosphine (PPh₃) in a suitable solvent, such as ethanol or acetic acid, yields the desired product.[3]

General Reaction: NiX₂·nH₂O + 2 PPh₃ → [NiX₂(PPh₃)₂] + n H₂O

Geometric Isomerism: A Tale of Two Colors

The dichloro- analog, [NiCl₂(PPh₃)₂], is well-documented to exist in two distinct isomeric forms, a phenomenon known as allogonism.[3][4]

  • Tetrahedral Isomer: A blue or green, paramagnetic solid. This geometry is favored in alcoholic or acetic acid solutions. The tetrahedral structure has Ni-P and Ni-Cl bond distances of approximately 2.32 Å and 2.21 Å, respectively.[3]

  • Square Planar Isomer: A red, diamagnetic solid. This form is obtained when the complex is crystallized from chlorinated solvents like dichloromethane.[4][5] The trans arrangement of the ligands results in significantly shorter Ni-P (≈2.24 Å) and Ni-Cl (≈2.17 Å) bonds, indicative of a more sterically crowded but electronically stable configuration for the d⁸ nickel(II) center in a strong ligand field.[5][6]

The equilibrium between these two forms is governed by a delicate balance of steric hindrance from the bulky PPh₃ ligands, which favors the less crowded tetrahedral geometry, and ligand field stabilization energy, which favors the square planar arrangement with strong-field ligands like PPh₃.[3]

The Structure of [NiBr₂(PPh₃)₂]

For the target compound, [NiBr₂(PPh₃)₂] , the solid-state structure is typically a distorted tetrahedral geometry.[7] This is consistent with theoretical principles: the bromide ligand is larger and occupies a lower position in the spectrochemical series than chloride (i.e., it is a weaker field ligand). Both factors diminish the favorability of the more sterically demanding square planar geometry, making the tetrahedral arrangement the more stable solid-state form.[8]

Analytical Methodologies for Thermal Characterization

To experimentally determine the thermal stability and decomposition profile of these complexes, two primary techniques are employed.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides precise data on decomposition temperatures, the number of decomposition steps, and the mass loss associated with each step, allowing for the identification of lost fragments.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (e.g., melting, evaporation) and exothermic events (e.g., crystallization, oxidative decomposition), providing crucial thermodynamic information that complements TGA data.

Thermal Decomposition Pathways

The general decomposition mechanism for [NiX₂(PPh₃)₂] complexes in an inert atmosphere is expected to proceed in a stepwise manner, beginning with the dissociation of the neutral phosphine ligands.

Profile of [NiCl₂(PPh₃)₂]

The chloride complex, [NiCl₂(PPh₃)₂], is reported to decompose around 250 °C. The decomposition is hypothesized to follow a two-step pathway:

Step 1: Dissociation of Triphenylphosphine Ligands The initial and most significant mass loss event corresponds to the cleavage of the Ni-P coordination bonds and the liberation of the two bulky triphenylphosphine ligands.

--INVALID-LINK-- → NiCl₂(s) + 2 PPh₃(g)

Step 2: Decomposition of Nickel(II) Chloride The remaining nickel(II) chloride salt is stable until much higher temperatures, where it would eventually decompose or sublime.

Predicted Profile for [NiBr₂(PPh₃)₂]

The thermal behavior of [NiBr₂(PPh₃)₂] can be predicted by considering the relative bond strengths within the molecule.

  • Melting and Onset of Decomposition: The reported melting point for [NiBr₂(PPh₃)₂] is in the range of 219-223 °C, which is notably lower than the decomposition temperature of the chloride analog.[8] This suggests a lower overall lattice energy and potentially a slightly lower thermal stability.

  • Influence of the Halide: The primary difference between the two complexes is the nickel-halide bond. The Ni-Br bond is inherently weaker than the Ni-Cl bond. While the initial decomposition step is the loss of PPh₃, the weaker Ni-Br bond may influence the overall stability and lower the onset temperature for this ligand dissociation. The decomposition of the resulting NiBr₂ residue would also occur at a different (likely lower) temperature than NiCl₂.

Proposed Decomposition Pathway for [NiBr₂(PPh₃)₂]:

Step 1: Dissociation of Triphenylphosphine Ligands Similar to the chloride analog, the first step is the loss of the two PPh₃ ligands.

--INVALID-LINK-- → NiBr₂(s) + 2 PPh₃(g)

Data Presentation and Summary

The key physical and thermal properties of the complexes are summarized below for easy comparison.

Table 1: Physical and Structural Properties of [NiX₂(PPh₃)₂] Complexes

Property[NiCl₂(PPh₃)₂][NiBr₂(PPh₃)₂]
Molecular Weight 654.17 g/mol [9]743.07 g/mol [8]
Appearance Red (sq. planar) or Blue (tetrahedral) solid[3]Dark green crystalline powder[8]
Common Geometry Tetrahedral or Square Planar[3]Distorted Tetrahedral[7]
Melting Point ~250 °C (decomposes)219 - 223 °C[8]

Table 2: Theoretical Mass Loss Calculations for Proposed Decomposition

ComplexDecomposition StepSpecies LostTheoretical Mass Loss (%)
[NiCl₂(PPh₃)₂] Step 1: Ligand Loss2 x PPh₃80.15%
[NiBr₂(PPh₃)₂] Step 1: Ligand Loss2 x PPh₃70.59%

Note: Theoretical mass loss is calculated as (Mass of Lost Species / Total Initial Mass) x 100.

Experimental Protocols

The following are generalized, best-practice protocols for conducting thermal analysis on air- and moisture-sensitive compounds like [NiX₂(PPh₃)₂].

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument, including the balance and furnace, is clean and has been calibrated with appropriate standards (e.g., calcium oxalate, indium).

  • Atmosphere: Purge the instrument with high-purity nitrogen or argon at a consistent flow rate (e.g., 20-50 mL/min) for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.

  • Sample Preparation: Inside a glovebox or inert atmosphere bag, accurately weigh 3-5 mg of the [NiX₂(PPh₃)₂] complex into a clean, tared TGA pan (typically alumina or platinum).

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature sufficient to observe all decomposition events (e.g., 600 °C).

    • Record the mass loss and its first derivative (DTG) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage mass loss for each distinct step. Compare experimental mass loss to the theoretical values in Table 2.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Inside a glovebox, weigh 2-4 mg of the complex into a hermetically sealable aluminum DSC pan. Crimp the lid securely to prevent any interaction with the external atmosphere. Prepare an identical empty, sealed pan to serve as the reference.

  • DSC Method:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature just beyond the final decomposition event observed in the TGA (e.g., 300-350 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to quantify the enthalpy changes associated with these transitions.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed chemical pathway.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Weigh 3-5 mg of [NiX₂(PPh₃)₂] into TGA pan tga TGA Analysis (N₂ Atmosphere, 10°C/min ramp) p1->tga p2 Weigh 2-4 mg of [NiX₂(PPh₃)₂] into DSC pan p3 Hermetically seal DSC pan p2->p3 dsc DSC Analysis (N₂ Atmosphere, 10°C/min ramp) p3->dsc d1 Determine onset temp. & % mass loss tga->d1 d2 Identify endothermic/ exothermic events (melting, decomp.) dsc->d2 d3 Correlate TGA & DSC data d1->d3 d2->d3 G Proposed Thermal Decomposition Pathway of [NiX₂(PPh₃)₂] start [NiX₂(PPh₃)₂] (s) (X = Cl, Br) inter NiX₂ (s) Anhydrous Nickel Halide start->inter  ΔT (Step 1) ~220-250°C prod1 2 PPh₃ (g) Triphenylphosphine start->prod1  ΔT (Step 1) Ligand Dissociation

References

Methodological & Application

Application Notes and Protocols: Nickel(II) Bromide Bis(triphenylphosphine) as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Nickel in Cross-Coupling Catalysis

For decades, palladium has been the dominant force in transition metal-catalyzed cross-coupling reactions, a field of immense importance to pharmaceutical and materials science.[1][2] However, the unique reactivity and economic advantages of nickel have led to a renaissance in its application for the construction of carbon-carbon and carbon-heteroatom bonds.[1][3] Nickel catalysts can activate substrates that are often challenging for palladium, such as C-O bonds, and can facilitate reactions involving sp³-hybridized carbons with greater ease.[4] Among the diverse array of nickel catalysts, Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂], stands out as a versatile and accessible precatalyst for a variety of cross-coupling transformations.[5]

This guide provides an in-depth look at the practical application of [NiBr₂(PPh₃)₂] in key cross-coupling reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-tested protocols for its use, and offer insights into the causal factors that govern reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of nickel catalysis in their synthetic endeavors.

Understanding the Catalyst: Structure, Properties, and the Role of Triphenylphosphine

[NiBr₂(PPh₃)₂] is an air-stable, solid complex that serves as a convenient precursor to the active Ni(0) species required for catalysis.[6] The two triphenylphosphine (PPh₃) ligands are not merely spectators; they play a crucial role in stabilizing the nickel center and modulating its electronic and steric properties.[5][7] The bulky nature of the PPh₃ ligands facilitates the formation of coordinatively unsaturated nickel species, which are key to initiating the catalytic cycle, and also influences the rate of reductive elimination, the final product-forming step.[8]

The catalytic cycle in nickel-mediated cross-coupling reactions is generally understood to involve a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9] The process typically begins with the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.

Catalytic_Cycle_General Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) L_n Ni(0) L_n Ni(II) Precatalyst->Ni(0) L_n Reduction R-Ni(II)-X L_n R-Ni(II)-X L_n Ni(0) L_n->R-Ni(II)-X L_n Oxidative Addition (R-X) R-Ni(II)-R' L_n R-Ni(II)-R' L_n R-Ni(II)-X L_n->R-Ni(II)-R' L_n Transmetalation (R'-M) R-Ni(II)-R' L_n->Ni(0) L_n Reductive Elimination R-R' R-R' R-Ni(II)-R' L_n->R-R' Product

Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling.

The choice of ligands, such as triphenylphosphine, can significantly influence the kinetics and selectivity of each step in the cycle.[7] For instance, the electron-donating nature of PPh₃ can enhance the rate of oxidative addition.

Safety and Handling of Nickel(II) Bromide Bis(triphenylphosphine)

As with all chemical reagents, proper handling of [NiBr₂(PPh₃)₂] is paramount. It is classified as a hazardous substance and requires appropriate safety precautions.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[11]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is heat and moisture sensitive.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][13]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[13]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Call a physician immediately.[13]

Application Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. Nickel catalysis provides a cost-effective alternative to palladium and can be particularly effective for less reactive aryl chlorides.[14][15] This protocol details the use of [NiBr₂(PPh₃)₂] for the coupling of an aryl bromide with an arylboronic acid.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Arylboronic Acid, Base, and Catalyst in a Flask B Add Solvent A->B C Degas the Mixture B->C D Heat the Reaction Mixture C->D E Monitor Progress by TLC or GC-MS D->E F Cool to Room Temperature and Quench E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and Nickel(II) bromide bis(triphenylphosphine) (0.05 mmol, 5 mol%).

    • Causality: The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₃PO₄ is a common base in Suzuki couplings, facilitating the transmetalation step. The catalyst loading of 5 mol% is a typical starting point for optimization.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or 2-Me-THF, 5 mL) via syringe.[15]

    • Causality: The removal of oxygen is critical as the active Ni(0) catalyst is oxygen-sensitive. Anhydrous solvents are necessary to prevent the decomposition of the boronic acid and other reagents.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically 80-100 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9][15]

    • Causality: Elevated temperatures are generally required to drive the reaction to completion, particularly for less reactive substrates.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[9]

Representative Quantitative Data
EntryAryl BromideArylboronic AcidSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidToluene10092
21-Bromo-4-fluorobenzene4-Methylphenylboronic acid2-Me-THF10088
33-Bromopyridine3-Thienylboronic acidt-Amyl Alcohol10085[15]

Application Protocol: Negishi Coupling of Alkyl Bromides

The Negishi coupling is a powerful method for forming C(sp²)-C(sp³) bonds, which are prevalent in many pharmaceutical compounds. Nickel catalysts are particularly adept at these transformations, often exhibiting higher reactivity and functional group tolerance than their palladium counterparts.[16][17]

Mechanistic Considerations in Negishi Coupling

The mechanism of nickel-catalyzed Negishi coupling, especially with alkyl electrophiles, can be more complex than the standard cycle and may involve radical intermediates.[16][18] The formation of an arylnickel(II) species is a key step, which can then react with the organozinc reagent.[16]

Detailed Step-by-Step Protocol
  • Preparation of the Organozinc Reagent (if not commercially available):

    • To a flame-dried Schlenk flask containing zinc chloride (ZnCl₂, 1.1 mmol, 1.1 equiv) in anhydrous THF (2 mL) at 0 °C, add the corresponding Grignard reagent or organolithium (1.0 mmol, 1.0 equiv) dropwise.

    • Stir the mixture at room temperature for 1 hour.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, add Nickel(II) bromide bis(triphenylphosphine) (0.05 mmol, 5 mol%) and the aryl halide (1.0 mmol, 1.0 equiv).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous, degassed solvent (e.g., THF or DMA, 3 mL).

  • Reaction Execution:

    • To the catalyst and aryl halide mixture, add the freshly prepared or commercial organozinc reagent (1.1 mmol, 1.1 equiv) via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification procedures outlined in the Suzuki-Miyaura protocol, adjusting the extraction solvent and chromatography eluent as necessary for the specific product.

Application Protocol: Kumada-Corriu Coupling

The Kumada-Corriu coupling utilizes a Grignard reagent as the organometallic partner and is one of the earliest examples of nickel-catalyzed cross-coupling.[19] It is a highly effective method for C-C bond formation.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add Nickel(II) bromide bis(triphenylphosphine) (0.03 mmol, 3 mol%) and the aryl or vinyl halide (1.0 mmol, 1.0 equiv).

    • Evacuate and backfill with an inert gas.

    • Add anhydrous solvent (e.g., THF or diethyl ether, 5 mL).

  • Reaction Execution:

    • Cool the mixture to 0 °C.

    • Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) via syringe.

    • Allow the reaction to warm to room temperature and stir until completion, as determined by TLC or GC-MS.

    • Causality: The reaction is often initiated at a lower temperature to control the exothermic reaction between the Grignard reagent and the catalyst.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Follow the general extraction and purification procedures described previously.

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Inactivity: Ensure the reaction was performed under strictly inert conditions. The quality of the [NiBr₂(PPh₃)₂] can also be a factor.

    • Substrate Reactivity: Electron-rich aryl halides or sterically hindered substrates may require higher temperatures, longer reaction times, or a different ligand system.

    • Base/Solvent Incompatibility: The choice of base and solvent can be critical. An optimization screen may be necessary for challenging substrates.

  • Side Reactions:

    • Homocoupling: Homocoupling of the organometallic reagent can occur, particularly at higher temperatures. Adding the organometallic reagent slowly at a lower temperature can mitigate this.

    • Proto-demetalation: Ensure anhydrous conditions to prevent quenching of the organometallic reagent.

Conclusion

Nickel(II) bromide bis(triphenylphosphine) is a robust and versatile precatalyst for a range of important cross-coupling reactions. Its accessibility, stability, and broad applicability make it an attractive alternative to more expensive palladium catalysts. By understanding the underlying mechanistic principles and following well-defined protocols, researchers can effectively employ this catalyst to construct complex molecular architectures, accelerating discovery in both academic and industrial settings. The continued exploration of nickel catalysis promises to further expand the toolkit of synthetic organic chemists, enabling the efficient synthesis of novel molecules for a wide array of applications.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling using NiBr₂(PPh₃)₂

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Nickel Catalysis in Modern C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the generation of biaryl and vinyl-aryl structures prevalent in pharmaceuticals and advanced materials.[1] While palladium-based catalysts have historically dominated this field, the increasing focus on cost-effectiveness and sustainability has propelled the exploration of catalysts based on more earth-abundant first-row transition metals.[2] Among these, nickel has emerged as a powerful alternative, often exhibiting unique reactivity and proving particularly effective for the coupling of challenging substrates like aryl chlorides.[3]

This application note provides a comprehensive guide to employing bis(triphenylphosphine)nickel(II) bromide, NiBr₂(PPh₃)₂, as a precatalyst in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic intricacies of this catalytic system, offer a detailed, field-tested experimental protocol, and provide expert insights into practical considerations and troubleshooting to empower researchers in drug development and academic laboratories to successfully implement this robust methodology.

The Mechanistic Landscape of Nickel-Catalyzed Suzuki-Miyaura Coupling

The catalytic cycle of nickel-catalyzed Suzuki-Miyaura coupling is generally accepted to proceed through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] While sharing similarities with its palladium counterpart, the nickel-catalyzed process can involve different oxidation states and is highly sensitive to the nature of the ligands and reaction conditions.

The active catalyst is a Ni(0) species, which is typically generated in situ from the Ni(II) precatalyst, NiBr₂(PPh₃)₂, through reduction.[5] A common and effective reductant for this purpose is zinc dust.[6] The catalytic cycle is illustrated below:

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Precatalyst Activation Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_Aryl Ar-Ni(II)-X(L)₂ OxAdd->NiII_Aryl Transmetalation Transmetalation NiII_Aryl->Transmetalation Ar'-B(OR)₂ + Base NiII_Diaryl Ar-Ni(II)-Ar'(L)₂ Transmetalation->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Ar-Ar' NiII_pre Ni(II)Br₂(PPh₃)₂ Reduction Reduction NiII_pre->Reduction Zn Reduction->Ni0 caption Figure 1: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura coupling.

References

The Strategic Application of Nickel(II) Bromide Bis(triphenylphosphine) in Negishi Cross-Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Unique Reactivity of Nickel for Carbon-Carbon Bond Formation

In the landscape of transition metal-catalyzed cross-coupling reactions, the Negishi coupling stands as a powerful and versatile tool for the construction of carbon-carbon bonds. While palladium complexes have historically dominated this field, the unique electronic properties and economic advantages of nickel have led to a resurgence of interest in its catalytic applications.[1] This guide focuses on the practical application of a specific and valuable precatalyst, Nickel(II) bromide bis(triphenylphosphine) [Ni(PPh₃)₂Br₂], in Negishi cross-coupling reactions.

Aimed at researchers, medicinal chemists, and process development scientists, this document provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and strategic considerations for employing Ni(PPh₃)₂Br₂. We will delve into the causality behind experimental choices, offering insights that extend beyond a simple recitation of procedural steps, to empower users to rationally design, execute, and troubleshoot their own nickel-catalyzed Negishi couplings.

The Catalyst: Understanding Nickel(II) Bromide Bis(triphenylphosphine)

Ni(PPh₃)₂Br₂ is an air-stable, solid Ni(II) complex that serves as a convenient and reliable precatalyst.[2] Its stability under ambient conditions offers a significant practical advantage over air- and moisture-sensitive Ni(0) sources like Ni(COD)₂. The triphenylphosphine (PPh₃) ligands play a crucial role in stabilizing the nickel center, influencing both the solubility of the complex and the electronic and steric environment of the active catalytic species.

The core principle of using Ni(PPh₃)₂Br₂ lies in its in situ reduction to a catalytically active Ni(0) species. This reduction is typically accomplished by the organozinc reagent itself or other reducing agents present in the reaction mixture, a critical activation step that initiates the catalytic cycle.

The Catalytic Cycle: A Mechanistic Deep Dive

The catalytic cycle of a Ni(PPh₃)₂Br₂-mediated Negishi coupling is a nuanced process that can proceed through various pathways, often involving multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)).[3][4] This contrasts with many palladium-catalyzed couplings that predominantly cycle between Pd(0) and Pd(II). Understanding this mechanistic manifold is key to appreciating the unique reactivity of nickel and troubleshooting reactions.

Step 1: Precatalyst Activation (Reduction of Ni(II) to Ni(0))

The journey begins with the reduction of the Ni(II) precatalyst to the active Ni(0) species. This can occur through several pathways, a common one being transmetalation with the organozinc reagent, followed by reductive elimination of a homocoupled product.

Ni(II)Br₂(PPh₃)₂ + 2 R-ZnX → [Ni(II)R₂(PPh₃)₂] + 2 ZnXBr [Ni(II)R₂(PPh₃)₂] → Ni(0)(PPh₃)₂ + R-R

Alternatively, other reducing agents, if present, can also effect this transformation.

Step 2: The Main Catalytic Loop

Once the active Ni(0)(PPh₃)₂ is generated, it enters the primary catalytic cycle. While a classical Ni(0)/Ni(II) cycle is often depicted, evidence suggests that Ni(I)/Ni(III) pathways and radical mechanisms can be operative, particularly with alkyl halides.[3][5]

Catalytic Cycle of Ni(PPh₃)₂Br₂ in Negishi Coupling

Negishi_Cycle cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle Ni(II)(PPh3)2Br2 Ni(II)(PPh3)2Br2 Ni(0)(PPh3)n Ni(0)(PPh3)n Ni(II)(PPh3)2Br2->Ni(0)(PPh3)n Reduction (e.g., by R-ZnX) OxAdd R'-X (Oxidative Addition) Ni(0)(PPh3)n->OxAdd Ni(II)Complex LnM(II)(R')(X) OxAdd->Ni(II)Complex Transmetalation R-ZnX (Transmetalation) Ni(II)Complex->Transmetalation Ni(II)Diorgano LnM(II)(R')(R) Transmetalation->Ni(II)Diorgano RedElim R-R' (Reductive Elimination) Ni(II)Diorgano->RedElim RedElim->Ni(0)(PPh3)n Product R-R' RedElim->Product Product Release

Caption: A simplified representation of the precatalyst activation and the core Ni(0)/Ni(II) catalytic cycle in Negishi coupling.

Advantages of Ni(PPh₃)₂Br₂ in Negishi Coupling

The choice of Ni(PPh₃)₂Br₂ over other catalysts, particularly palladium-based systems, can be strategically advantageous in several scenarios:

FeatureAdvantage of Ni(PPh₃)₂Br₂Causality
Cost-Effectiveness Nickel is significantly more earth-abundant and less expensive than palladium.This makes it an attractive option for large-scale synthesis and industrial applications.
Reactivity with Challenging Substrates Often more effective for coupling unactivated alkyl halides and aryl chlorides.[6]Nickel's smaller atomic radius and different electronic properties can facilitate oxidative addition to traditionally less reactive C-Cl and C(sp³)-X bonds.
Unique Mechanistic Pathways The accessibility of multiple oxidation states allows for radical and Ni(I)/Ni(III) pathways.This can enable transformations that are difficult or impossible with palladium, such as stereoconvergent couplings of racemic alkyl halides.[5]
Reduced β-Hydride Elimination In some cases, nickel catalysts can suppress β-hydride elimination, a common side reaction with alkyl substrates.[3]The relative rates of reductive elimination from nickel complexes versus β-hydride elimination can be more favorable than with palladium.

Experimental Protocols

The following protocols provide a general framework for conducting a Negishi coupling using Ni(PPh₃)₂Br₂. Note: Organozinc reagents are highly sensitive to air and moisture. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk or glovebox techniques.

Protocol 1: General Procedure for the Ni(PPh₃)₂Br₂-Catalyzed Negishi Coupling of an Aryl Bromide with an Organozinc Reagent

This protocol is a representative starting point and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Organozinc reagent (1.2-1.5 equiv, as a solution in THF)

  • Ni(PPh₃)₂Br₂ (5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add Ni(PPh₃)₂Br₂ (0.05 equiv) and the aryl bromide (1.0 equiv).

  • Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl bromide).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Slowly add the organozinc reagent solution (1.2-1.5 equiv) to the reaction mixture via syringe or cannula. A color change is often observed.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

Caption: A standard workflow for a Ni(PPh₃)₂Br₂-catalyzed Negishi coupling experiment.

Substrate Scope and Considerations

The Ni(PPh₃)₂Br₂/organozinc system is compatible with a broad range of functional groups. However, the success and efficiency of the coupling can be influenced by the nature of both the electrophile and the organozinc reagent. The following table provides a representative, non-exhaustive overview of the types of couplings achievable, with typical yield ranges based on literature for Ni(PPh₃)₂X₂ systems.[2][7]

Electrophile (R'-X)Organozinc (R-ZnX)Typical YieldNotes
Aryl BromidesAryl, Alkyl, BenzylGood to ExcellentA versatile and widely applicable coupling.
Aryl ChloridesAryl, AlkylModerate to GoodNickel catalysts are generally more effective than palladium for activating C-Cl bonds.
Vinyl HalidesAryl, AlkylGood to ExcellentThe reaction is typically stereoretentive.
Alkyl Bromides (Primary)Aryl, AlkylModerate to GoodProne to side reactions; optimization is often required.
Alkyl Bromides (Secondary)Aryl, AlkylVariableCan be challenging due to β-hydride elimination and isomerization. Ligand choice is critical.[8]

Troubleshooting and Side Reactions

While robust, nickel-catalyzed Negishi couplings are not without potential pitfalls. Understanding common side reactions is crucial for effective troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Incomplete reduction of Ni(II) precatalyst.- Impure or decomposed organozinc reagent.- Deactivation of the catalyst.- Ensure strictly anhydrous and anaerobic conditions.- Use freshly prepared or titrated organozinc reagent.- Consider a different solvent or the addition of a co-catalyst.
Homocoupling of Organozinc Reagent (R-R) - Can occur during the precatalyst activation step.- Can result from a second transmetalation event.- Optimize the rate of addition of the organozinc reagent.- Adjust the reaction temperature.
Homocoupling of Electrophile (R'-R') - Can be a significant side reaction, especially with hindered substrates.- Modify the ligand-to-metal ratio.- Lower the reaction temperature.
β-Hydride Elimination (with alkyl substrates) - Occurs when an alkyl group on the nickel complex has a hydrogen on the β-carbon.- Use a different nickel precursor or ligand.- Lower the reaction temperature.
Product Inhibition - The ZnX₂ byproduct can coordinate to the nickel center and inhibit catalysis.[9]- The addition of lithium salts can sometimes mitigate this, but care must be taken as they can also be detrimental in some nickel-catalyzed systems.[3]

Application in Pharmaceutical Synthesis

The Negishi coupling is a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10] Its functional group tolerance allows for the coupling of complex and highly functionalized fragments late in a synthetic sequence. While specific examples detailing the use of Ni(PPh₃)₂Br₂ in large-scale pharmaceutical synthesis are not as prevalent in the literature as for palladium catalysts, the principles and advantages of nickel catalysis make it a compelling strategy. For instance, Negishi couplings have been employed in the synthesis of phosphodiesterase inhibitors, demonstrating the reaction's utility in constructing complex heterocyclic scaffolds.[11] The cost-effectiveness and unique reactivity of nickel catalysts like Ni(PPh₃)₂Br₂ position them as important tools for the development of efficient and scalable synthetic routes to new medicines.

Safety and Handling

  • Nickel(II) bromide bis(triphenylphosphine): This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and can cause severe skin burns and eye damage.[12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Organozinc Reagents: These reagents are typically pyrophoric and react violently with water and protic solvents. They must be handled under a strict inert atmosphere.

  • Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Ensure they are tested for peroxides and properly stored.

Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety protocols.

Conclusion

Nickel(II) bromide bis(triphenylphosphine) is a highly practical and effective precatalyst for a wide range of Negishi cross-coupling reactions. Its air-stability, combined with the unique reactivity of nickel, provides a powerful and cost-effective alternative to traditional palladium systems, particularly for challenging substrates like aryl chlorides and alkyl halides. By understanding the underlying mechanistic principles and paying careful attention to experimental setup and potential side reactions, researchers can successfully leverage this catalyst to construct complex molecular architectures relevant to a wide range of scientific disciplines, from materials science to drug discovery.

References

Application Notes and Protocols for Nickel-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Nickel in C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Historically, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been the gold standard. However, the cost and relative scarcity of palladium have spurred the development of more sustainable alternatives. Nickel, being more earth-abundant and cost-effective, has emerged as a powerful catalyst for C-N cross-coupling reactions.[1][2][3] Its unique electronic properties and accessibility of multiple oxidation states often provide complementary and sometimes superior reactivity compared to palladium, particularly with challenging substrates like aryl chlorides.[1][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of nickel-catalyzed C-N cross-coupling protocols. It moves beyond simple procedural lists to explain the underlying principles, helping users to not only replicate results but also to troubleshoot and adapt these methods for their specific synthetic challenges.

Core Principles: Understanding the Nickel-Catalyzed Amination

At its heart, nickel-catalyzed C-N cross-coupling follows a catalytic cycle analogous to its palladium counterpart, generally involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] However, the specific mechanistic pathway can vary depending on the nickel precursor, ligands, and reaction conditions.

The Catalytic Cycles: A Mechanistic Dichotomy

Two primary catalytic cycles are predominantly discussed in the literature for nickel-catalyzed amination: the Ni(0)/Ni(II) cycle and the Ni(I)/Ni(III) cycle.

  • The Ni(0)/Ni(II) Pathway: This is the more "classical" cycle, where a Ni(0) species undergoes oxidative addition to the aryl electrophile (Ar-X) to form a Ni(II)-aryl intermediate. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerate the Ni(0) catalyst and yield the desired arylamine product.[6] Kinetic studies have often identified reductive elimination as the rate-limiting step in this pathway.[5][6]

  • The Ni(I)/Ni(III) Pathway: Growing evidence suggests that a Ni(I)/Ni(III) cycle can also be operative, particularly with certain ligands and under photoredox or electrochemical conditions.[7][8] In this cycle, a Ni(I) species can initiate the reaction. The involvement of a high-valent Ni(III) intermediate is proposed to facilitate the often challenging reductive elimination step.[1]

The choice of nickel precursor, ligands, and additives can influence which cycle predominates. For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to support a neutral Ni(0)/Ni(II) catalytic cycle in certain systems.[6]

Catalytic_Cycles cluster_0 Ni(0)/Ni(II) Cycle cluster_1 Ni(I)/Ni(III) Cycle Ni0 Ni(0)L_n NiII_ArX L_nNi(II)(Ar)(X) Ni0->NiII_ArX Oxidative Addition (Ar-X) NiII_Amido L_nNi(II)(Ar)(NR'R'') NiII_ArX->NiII_Amido Amine Coordination & Deprotonation (HNR'R'', Base) NiII_Amido->Ni0 Reductive Elimination (Ar-NR'R'') NiI Ni(I)L_n NiIII L_nNi(III)(Ar)(X) NiI->NiIII Oxidative Addition (Ar-X) NiIII_Amido L_nNi(III)(Ar)(NR'R'') NiIII->NiIII_Amido Amine Coordination & Deprotonation NiI_Amido L_nNi(I)(NR'R'') NiIII_Amido->NiI Reductive Elimination (Ar-NR'R'')

Figure 1: Simplified representations of the Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles in C-N cross-coupling.

Key Reaction Components: A Guide to Rational Selection

The success of a nickel-catalyzed amination hinges on the judicious selection of each reaction component.

ComponentKey Considerations & Recommendations
Nickel Precatalyst Ni(0) sources like Ni(COD)₂ are highly reactive but air-sensitive. Air-stable Ni(II) precatalysts such as NiCl₂(dme), NiBr₂(diglyme), or complexes with phosphine or NHC ligands are often preferred for practicality.[9] These are reduced in situ to the active Ni(0) species.
Ligands N-Heterocyclic Carbenes (NHCs): (e.g., IPr, SIPr) are excellent for a broad range of couplings, including challenging substrates like aryl sulfamates and carbamates.[10] They are strong σ-donors that stabilize the nickel center. Phosphine Ligands: (e.g., PCy₃, dppp) are also widely used, though their efficacy can be substrate-dependent.[11] The choice of ligand can significantly impact reaction scope and efficiency.
Base A strong, non-nucleophilic base is typically required to deprotonate the amine, forming the nickel-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like potassium carbonate (K₂CO₃) or organic bases such as DBU can be effective in specific systems.[12]
Solvent Anhydrous, polar aprotic solvents are generally used. Dioxane, toluene, and 2-methyl-THF are common choices that have shown broad applicability.[10][13]
Electrophile Nickel catalysts are particularly adept at activating C-Cl bonds, which are often challenging for palladium systems.[4] Aryl bromides, iodides, triflates, tosylates, sulfamates, and carbamates are all viable electrophiles.[10][11] The reactivity order is typically I > Br > OTf > Cl > OTs > O-derived groups.
Nucleophile A wide range of primary and secondary alkyl and aryl amines can be used.[13] Heterocyclic amines like morpholine, piperidine, and indoles are also excellent coupling partners.[11][13] The steric and electronic properties of the amine will influence reactivity.

Application Protocol 1: General Procedure for the Amination of Aryl Chlorides

This protocol is a robust starting point for the coupling of various secondary amines with functionalized aryl and heteroaryl chlorides, leveraging an air-stable Ni(II) precatalyst and an NHC ligand.

Experimental Workflow

Protocol_Workflow start Start: Glovebox/Inert Atmosphere reagents Add NiCl₂(dme), SIPr·HCl, and NaOtBu to an oven-dried vial. start->reagents add_reactants Add aryl chloride and amine, followed by anhydrous solvent (e.g., 2-Me-THF). reagents->add_reactants seal Seal the vial with a Teflon-lined cap. add_reactants->seal reaction Remove from glovebox and heat with vigorous stirring for the specified time (e.g., 80-120 °C). seal->reaction workup Cool to RT, quench with water, and extract with an organic solvent. reaction->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End: Characterize Product purify->end

Figure 2: General workflow for Ni-catalyzed amination of aryl chlorides.

Step-by-Step Methodology

Materials:

  • NiCl₂(DME) (Nickel(II) chloride dimethoxyethane complex)

  • SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Anhydrous 2-Methyl-THF or Dioxane

  • Oven-dried reaction vial with a Teflon-lined screw cap and stir bar

Procedure:

  • Preparation (Inert Atmosphere): Inside a glovebox, add NiCl₂(DME) (5 mol%), SIPr·HCl (10 mol%), and NaOtBu (2.1 equiv) to the reaction vial.

    • Rationale: The NHC precursor (SIPr·HCl) is deprotonated by the base to form the free carbene in situ, which then coordinates to the nickel center. Using a slight excess of base ensures complete deprotonation and drives the catalytic cycle forward.

  • Addition of Reactants: To the vial containing the solids, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv) and the amine (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent (to make a ~0.2 M solution with respect to the aryl chloride).

  • Reaction Setup: Seal the vial tightly with the screw cap. Remove the vial from the glovebox.

  • Heating: Place the vial in a preheated oil bath or heating block at 80-120 °C and stir vigorously for 3-24 hours.

    • Rationale: Elevated temperatures are often necessary to overcome the activation barrier for reductive elimination.[5] Reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the vial to room temperature. Carefully uncap the vial and quench the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Protocol 2: Photoredox/Nickel Dual-Catalyzed Amination at Room Temperature

A significant advancement in nickel catalysis is the integration with photoredox catalysis, which allows for C-N bond formation under mild, room-temperature conditions.[7][14] This approach circumvents the need for high temperatures, offering better functional group tolerance. The photocatalyst, upon irradiation, facilitates the generation of the active nickel species and/or promotes the reductive elimination step.

Conceptual Framework

Photoredox_Ni_Coupling PC Photocatalyst (PC) (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) PC_excited Excited State PC* PC->PC_excited Visible Light (hν) Ni_active Active Ni(0)/Ni(I) Species PC_excited->Ni_active Single Electron Transfer (SET) Ni_precatalyst Ni(II) Precatalyst (e.g., NiCl₂·glyme) Ni_precatalyst->Ni_active Reduction Coupling_Cycle C-N Coupling Catalytic Cycle Ni_active->Coupling_Cycle Initiates Coupling Product Ar-NR'R'' Coupling_Cycle->Product

Figure 3: Conceptual workflow of photoredox/nickel dual catalysis for C-N coupling.

Step-by-Step Methodology

Materials:

  • NiCl₂·glyme (Nickel(II) chloride ethylene glycol dimethyl ether complex) (2-5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (ligand, 2-5 mol%)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Aryl bromide (1.0 equiv)

  • Amine (1.5 equiv)

  • Inorganic base (e.g., Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

  • Reaction vessel suitable for irradiation (e.g., borosilicate vial)

  • Light source (e.g., Blue LED lamp, Kessil lamp)

Procedure:

  • Preparation: In a glovebox, add the NiCl₂·glyme, dtbbpy, iridium photocatalyst, and Cs₂CO₃ to the reaction vial.

  • Addition of Reactants: Add the aryl bromide and the amine, followed by the degassed solvent.

    • Rationale: Degassing the solvent is crucial to remove oxygen, which can quench the excited state of the photocatalyst or interfere with the nickel catalyst.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in front of the light source (e.g., ~5-10 cm away). Ensure the setup is cooled with a fan to maintain room temperature.

  • Irradiation: Stir the reaction mixture under irradiation for 12-48 hours. Monitor the reaction progress.

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up and purification by column chromatography as described in Protocol 1.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation).Ensure strictly anhydrous and anaerobic conditions. Use freshly opened solvents and reagents. Consider using an air-stable precatalyst.
Insufficiently strong base.Switch to NaOtBu or KHMDS. Ensure the base is fresh and has been stored properly.
Poorly soluble reagents.Try a different solvent system (e.g., dioxane/DMF mixture) or increase the reaction temperature (for thermal methods).
Formation of Side Products Homocoupling of the aryl electrophile.This can occur if the amine addition to the nickel center is slow. Try increasing the concentration of the amine or changing the ligand.
Reduction of the aryl halide (hydrodehalogenation).This suggests a competing protonolysis pathway. Ensure the base is sufficiently strong and the system is anhydrous.
Inconsistent Yields Impurities in starting materials.Purify starting materials before use.
Variations in heating or stirring.Ensure consistent and vigorous stirring and accurate temperature control.

Conclusion and Future Outlook

Nickel-catalyzed C-N cross-coupling has transitioned from a niche methodology to a mainstream tool in synthetic chemistry. Its low cost, broad substrate scope, and unique reactivity make it an indispensable alternative to palladium-based systems.[15] The development of milder reaction conditions through photoredox and electrochemical methods continues to expand the horizons of this powerful transformation.[4][16] As our mechanistic understanding deepens, we can anticipate the development of even more efficient, selective, and environmentally benign protocols, further solidifying nickel's role in the synthesis of nitrogen-containing molecules that shape our world.

References

Stoichiometric reactions involving Nickel(II) bromide bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stoichiometric Reactions Involving Nickel(II) Bromide Bis(triphenylphosphine)

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂], in stoichiometric organic reactions. With full editorial control, this guide is structured to deliver not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring scientific integrity and fostering innovation.

Introduction: The Versatility of a Workhorse Complex

Nickel(II) bromide bis(triphenylphosphine) is a robust and versatile pre-catalyst widely employed in modern organic synthesis. As an air- and moisture-stable Ni(II) complex, it offers significant practical advantages over more sensitive Ni(0) sources, which often require stringent handling conditions.[1] Its primary utility lies in its ability to generate catalytically active Ni(0) species in situ, initiating a diverse range of transformations, most notably carbon-carbon bond-forming cross-coupling reactions.[1]

The appeal of nickel-based systems, and [NiBr₂(PPh₃)₂] in particular, stems from their lower cost compared to palladium catalysts and their unique reactivity profiles. Nickel catalysts can activate challenging substrates, such as aryl chlorides and phenol derivatives, and participate in novel reaction pathways, including those involving radical intermediates.[2][3][4] This guide will delve into the practical applications, mechanistic underpinnings, and detailed protocols for leveraging this powerful synthetic tool.

Structural and Chemical Properties

The complex features a central nickel(II) ion coordinated to two bromide anions and two triphenylphosphine ligands. The coordination geometry around the nickel center is typically a distorted tetrahedron.[5] This structure is a key factor in its stability and reactivity.

PropertyValue
Chemical Formula C₃₆H₃₀Br₂NiP₂[6]
Molar Mass 743.1 g/mol
Appearance Dark green to brown crystalline solid
CAS Number 14126-37-5
Coordination Geometry Distorted Tetrahedral[5]

Table 1: Key physical and chemical properties of [NiBr₂(PPh₃)₂].

Foundational Principles: Safety and Handling

Trustworthiness in experimental science begins with safety. [NiBr₂(PPh₃)₂] is a hazardous chemical that requires careful handling to mitigate risks. The following protocols are derived from authoritative safety data sheets and represent best practices in a research environment.[7][8][9][10][11]

Hazard Summary
Hazard ClassStatementPrecautionary Codes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10][11]P261, P264, P270, P280
Carcinogenicity May cause cancer.[7][9]P201, P202, P308+P313
Corrosivity Causes skin and eye burns.[7]P303+P361+P353, P305+P351+P338
Sensitivity Heat and moisture sensitive.[8][9]Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen).[7][9]

Table 2: Summary of key hazards and precautionary measures.

Handling and Personal Protective Equipment (PPE)

Expertise in practice means treating every chemical with respect. Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[10]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and remove them with care to avoid skin contamination.[7]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[11]

  • Lab Coat: A standard lab coat is required. For larger quantities, consider more impervious clothing.[11]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA approved respirator.[9]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, preferably in a designated corrosives area.[7][8] For long-term stability, storage under a nitrogen atmosphere is recommended.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][11] Do not allow the chemical to enter drains or the environment.[7][8]

Application Focus: Cross-Coupling of Carbamates with Silylmagnesium Reagents

A powerful and non-traditional application of [NiBr₂(PPh₃)₂] is the cross-coupling of aryl carbamates with silylmagnesium reagents. This reaction is significant because it utilizes the relatively inert C(aryl)–O bond of a carbamate, offering a valuable alternative to more common aryl halide substrates.[12]

Causality and Mechanistic Overview

The success of this reaction hinges on nickel's unique ability to cleave strong C–O bonds, a task that is often challenging for palladium catalysts.[12] The catalytic cycle is initiated by the in situ reduction of the [NiBr₂(PPh₃)₂] pre-catalyst to a catalytically active Ni(0) species. The Grignard reagent itself or another reducing agent can facilitate this step.

The proposed mechanism then proceeds through three key stages:[12]

  • Oxidative Addition: The active Ni(0) species oxidatively adds to the C(aryl)–O bond of the carbamate to form a Ni(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The silylmagnesium reagent transmetalates with the Ni(II) intermediate, transferring the silyl group to the nickel center and forming a magnesium salt byproduct.

  • Reductive Elimination: The aryl and silyl groups on the nickel center couple and are eliminated, forming the desired aryl silane product and regenerating the active Ni(0) catalyst.

Catalytic_Cycle Ni0 Ni(0)Ln (Active Catalyst) NiII_Carbamate Ni(II) Intermediate (B) Ni0->NiII_Carbamate Oxidative Addition + R-OCb NiII_Silyl Ni(II) Intermediate (C) NiII_Carbamate->NiII_Silyl Transmetalation + R'₃SiMgBr NiII_Silyl->Ni0 Reductive Elimination - R-SiR'₃ Precatalyst [NiBr₂(PPh₃)₂] (Pre-catalyst) Precatalyst->Ni0 Reduction center_node Silylmagnesium Silylmagnesium Reagent (R'₃SiMgBr) Product Aryl Silane Product (R-SiR'₃) Byproduct MgBr(OCb) Carbamate Aryl Carbamate (R-OCb) G A 1. Inert Atmosphere Setup (Flame-dried flask, N₂/Ar purge) B 2. Reagent Loading (Substrate, Ni Pre-catalyst, Solvent) A->B C 3. Reaction Initiation (Slow addition of Grignard Reagent) B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D E 5. Aqueous Workup (Quench, Extract, Wash, Dry) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

References

Application Notes & Protocols: Preparation of Active Ni(0) Catalyst from NiBr₂(PPh₃)₂

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of In-Situ Ni(0) Generation

In the landscape of modern organic synthesis, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium counterparts.[1] The catalytically active species in many of these transformations is a low-valent Ni(0) complex.[2] However, common Ni(0) sources like Ni(COD)₂ are notoriously air-sensitive, thermally unstable, and can be costly, posing significant challenges for storage and handling, especially in high-throughput screening and large-scale applications.[3][4] To circumvent these issues, the use of air-stable Ni(II) precatalysts, which can be reduced in situ to the active Ni(0) species, has become a preferred strategy.[2][5]

Among the various Ni(II) precursors, dibromobis(triphenylphosphine)nickel(II), NiBr₂(PPh₃)₂, offers a compelling combination of stability, commercial availability, and catalytic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and utilization of active Ni(0) catalysts derived from NiBr₂(PPh₃)₂. We will delve into the mechanistic underpinnings of the activation process, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Mechanism of Activation: The Journey from Ni(II) to Catalytically Active Ni(0)

The transformation of the stable Ni(II) precatalyst, NiBr₂(PPh₃)₂, into a catalytically competent Ni(0) species is a critical step that initiates the cross-coupling cycle. This reduction can be achieved through various methods, with the choice of reducing agent being dependent on the specific reaction conditions and substrates.[2] Common classes of reductants include metallic reductants (e.g., Zn, Mn), organometallic reagents (e.g., Grignard reagents, organozincs), and hydride donors.[2]

A plausible and commonly invoked mechanism for the reduction of NiBr₂(PPh₃)₂ with a metallic reductant like zinc is depicted below. The process involves a two-electron reduction of the Ni(II) center to generate the desired Ni(0) species.

Ni(II) to Ni(0) Reduction Ni(II) Precatalyst NiBr₂(PPh₃)₂ Active_Ni(0) Ni(0)(PPh₃)₂ Ni(II) Precatalyst->Active_Ni(0) 2e⁻ reduction Reducing_Agent Reducing Agent (e.g., Zn, Mn, R-MgX) Oxidized_Byproduct Oxidized Byproduct (e.g., ZnBr₂, MnBr₂, R-R) Reducing_Agent->Oxidized_Byproduct Oxidation Experimental_Workflow cluster_inert_atmosphere Inert Atmosphere (Glovebox or Schlenk Line) A Add NiBr₂(PPh₃)₂ and Ligand to Reaction Vessel B Add Reducing Agent (e.g., Zinc dust) A->B C Add Anhydrous Solvent, Substrates, and Base B->C D Seal Vessel and Heat with Stirring C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Reaction Work-up and Purification E->F

References

Introduction: The Enduring Relevance of NiBr₂(PPh₃)₂

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Cycle of Bis(triphenylphosphine)nickel(II) Bromide in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application and catalytic cycle of Bis(triphenylphosphine)nickel(II) bromide, NiBr₂(PPh₃)₂, a cornerstone catalyst precursor in modern organic synthesis. With full editorial control, this guide is structured to deliver not just protocols, but a foundational understanding of the catalyst's behavior, enabling users to optimize existing methods and innovate new transformations.

Bis(triphenylphosphine)nickel(II) bromide is a readily available, air-stable, and cost-effective precatalyst that has become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.[1] While palladium catalysis has historically dominated the field of cross-coupling, nickel catalysis offers unique reactivity patterns, particularly for activating more challenging and abundant substrates like aryl chlorides and phenol derivatives.[2][3] NiBr₂(PPh₃)₂ serves as a robust entry point into a variety of powerful transformations, including Kumada, Negishi, and Suzuki-Miyaura couplings, as well as reductive homocoupling reactions.[4][5][6]

The purpose of this guide is to move beyond simple procedural descriptions and provide a mechanistic framework for understanding how NiBr₂(PPh₃)₂ functions. By elucidating the causality behind experimental choices, from catalyst activation to the elementary steps of the catalytic cycle, this document aims to empower chemists to troubleshoot reactions, enhance efficiency, and rationally design new synthetic routes.

The Heart of the Reaction: The Ni(0)/Ni(II) Catalytic Cycle

A critical concept to grasp is that NiBr₂(PPh₃)₂ is a precatalyst . In its stable Ni(II) oxidation state, it is not catalytically active for most cross-coupling reactions. The first step in any successful protocol is the in situ reduction of the Ni(II) center to the highly reactive, 16-electron Ni(0) species, typically represented as Ni(0)L₂, where L is PPh₃.[3][5] This reduction is commonly achieved using organometallic reagents (like Grignard reagents) or metallic reductants such as zinc or manganese powder.[4][7]

Once the active Ni(0) catalyst is generated, it enters a catalytic cycle that can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Step 1: Oxidative Addition

This is often the rate-determining step of the cycle.[5] The electron-rich Ni(0) complex reacts with an electrophile, typically an aryl or vinyl halide (Ar-X), cleaving the carbon-halogen bond. In this process, the nickel center is oxidized from Ni(0) to Ni(II), and its coordination number increases. The product is a square-planar Ni(II)-aryl intermediate, trans-[Ni(II)(Ar)(X)(PPh₃)₂].[3][8]

The mechanism of this step can be complex. While a concerted, two-electron pathway is common, radical pathways involving single-electron transfer (SET) can also operate, especially with nickel.[9] The choice of ligand, substrate, and solvent can influence the operative mechanism.[10]

Step 2: Transmetalation

Following oxidative addition, the Ni(II) intermediate [Ni(II)(Ar)(X)(PPh₃)₂] reacts with a nucleophilic organometallic reagent (R-M). This step, known as transmetalation, involves the transfer of the organic group 'R' from the main group metal (M = MgBr, ZnX, B(OR)₂, etc.) to the nickel center, displacing the halide ligand (X). This forms a new diorganonickel(II) intermediate, [Ni(II)(Ar)(R)(PPh₃)₂], and a metal salt byproduct (M-X). For this step to proceed, the groups to be coupled must be arranged cis to each other on the nickel center.

Step 3: Reductive Elimination

This is the final, product-forming step. The diorganonickel(II) intermediate eliminates the coupled product (Ar-R), forming a new carbon-carbon bond.[11] Concurrently, the nickel center is reduced from Ni(II) back to the active Ni(0) state, regenerating the catalyst which can then begin a new cycle. Reductive elimination from Ni(II) centers can be challenging due to the weak oxidizing ability of Ni(II).[12][13] The steric and electronic properties of the ligands and the coupling partners are crucial for facilitating this step. Bulky phosphine ligands, for example, can promote reductive elimination.[14][15]

Visualizing the Core Mechanism

The relationship between these elementary steps is best understood visually.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ni0 Active Catalyst Ni(0)(PPh₃)₂ NiII_OA Ni(II) Intermediate (PPh₃)₂Ni(Ar)(X) Ni0->NiII_OA Oxidative Addition + Ar-X NiII_TM Diorganonickel(II) (PPh₃)₂Ni(Ar)(R) NiII_OA->NiII_TM Transmetalation + R-M NiII_TM->Ni0 Reductive Elimination ArR Ar-R (Product) NiII_TM->ArR Product Formation MX M-X (Byproduct) NiII_TM->MX Byproduct ArX Ar-X (Electrophile) RM R-M (Nucleophile) Precatalyst NiBr₂(PPh₃)₂ (Precatalyst) Precatalyst->Ni0 Activation Reductant Reductant (e.g., Zn, RMgX) Reductant->Precatalyst

Caption: The canonical Ni(0)/Ni(II) catalytic cycle for cross-coupling reactions.

The Indispensable Role of Triphenylphosphine Ligands

The triphenylphosphine (PPh₃) ligands in NiBr₂(PPh₃)₂ are not mere spectators; they are critical to the catalyst's stability and reactivity.[3]

  • Stabilization: As soft, σ-donating ligands, phosphines stabilize the electron-rich, low-valent Ni(0) active species, preventing decomposition.[3][15]

  • Modulating Reactivity: The steric bulk and electronic properties of PPh₃ directly influence the rates of the key catalytic steps.[15][16]

    • Cone Angle: The bulkiness of PPh₃ (cone angle ≈ 145°) promotes reductive elimination by creating steric pressure that favors the formation of the lower-coordinate Ni(0) complex.[15]

    • Electron Donation: The electron-donating nature of PPh₃ increases the electron density on the nickel center, which generally accelerates the rate of oxidative addition.[15]

  • Ligand Dissociation: In solution, a dynamic equilibrium often exists where one PPh₃ ligand can dissociate from the metal center. This creates a coordinatively unsaturated and highly reactive species that can be crucial for substrate binding and subsequent oxidative addition.

Application Notes: Key Synthetic Transformations

NiBr₂(PPh₃)₂ is a versatile precatalyst for several named cross-coupling reactions.

A. Kumada-Tamao-Corriu Coupling

This was one of the first transition-metal-catalyzed cross-coupling reactions ever developed, forming a C-C bond between an organic halide and a Grignard reagent.[6][17]

  • General Reaction: Ar-X + R-MgX --[NiBr₂(PPh₃)₂]--> Ar-R + MgX₂

  • Mechanistic Insight: The Grignard reagent serves a dual purpose: it acts as the nucleophile in the transmetalation step and as the reductant to generate the active Ni(0) species from the Ni(II) precatalyst.[18] This reaction is powerful for synthesizing biaryls and alkyl-aryl compounds but can be limited by the high reactivity and basicity of the Grignard reagent, which restricts the functional groups tolerated.[6]

B. Reductive Homocoupling of Aryl Halides

This method provides an efficient route to symmetrical biaryls, which are valuable structural motifs in materials science and pharmaceuticals.[4][19]

  • General Reaction: 2 Ar-X + Reductant --[NiBr₂(PPh₃)₂]--> Ar-Ar

  • Mechanistic Insight: A stoichiometric metallic reductant, most commonly zinc powder, is used to first generate the Ni(0) active catalyst.[4][7] The Ni(0) species then undergoes oxidative addition with the first molecule of aryl halide. The resulting (PPh₃)₂Ni(Ar)(X) intermediate can then react further, ultimately leading to the formation of the Ar-Ar bond and regenerating the Ni(0) catalyst. Additives like tetraethylammonium iodide (Et₄NI) are often used to accelerate the reaction, likely by facilitating the reduction of Ni(II) or promoting ligand exchange.[4]

C. Negishi Coupling

The Negishi coupling utilizes more tolerant organozinc reagents as the nucleophile, significantly broadening the scope of the reaction compared to the Kumada coupling.[20]

  • General Reaction: Ar-X + R-ZnX --[NiBr₂(PPh₃)₂]--> Ar-R + ZnX₂

  • Mechanistic Insight: The catalytic cycle follows the canonical pathway. While NiBr₂(PPh₃)₂ can be used, dedicated Ni(0) sources or other Ni(II) salts with more specialized ligands are also common.[20][21] Mechanistic studies suggest that the reaction can proceed through various nickel oxidation states, and in some cases, radical chain pathways may be involved.[20]

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust starting points. Researchers should perform their own optimization based on their specific substrates.

Protocol 1: NiBr₂(PPh₃)₂-Catalyzed Reductive Homocoupling of an Aryl Bromide

This protocol describes a general procedure for the synthesis of a symmetrical biaryl using zinc as a reductant.[4]

Materials:

  • NiBr₂(PPh₃)₂ (1-5 mol%)

  • Aryl Bromide (1.0 equiv)

  • Zinc dust (<10 micron, activated) (1.5 - 2.0 equiv)

  • Tetraethylammonium iodide (Et₄NI) (1.0 - 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard workup reagents (e.g., aq. HCl, ethyl acetate, brine, MgSO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere line (Nitrogen or Argon)

  • Syringes and needles for liquid transfers

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Nickel compounds are toxic and potential carcinogens; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable. Grignard reagents are highly reactive with water and air.

Workflow start Setup reagents Charge flask with NiBr₂(PPh₃)₂, Zn dust, and Et₄NI under N₂ start->reagents solvent Add anhydrous, degassed solvent via syringe reagents->solvent substrate Add aryl bromide (liquid or dissolved in solvent) solvent->substrate reaction Heat to reflux (e.g., 60-80 °C) Monitor by TLC or GC-MS substrate->reaction quench Cool to RT, quench with dilute aq. HCl reaction->quench workup Perform aqueous workup: Extract with organic solvent, wash, dry, and concentrate quench->workup purify Purify product via column chromatography or recrystallization workup->purify end Characterize purify->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Deactivation of Nickel(II) Bromide Bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nickel(II) bromide bis(triphenylphosphine), a versatile and widely used catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the deactivation of this catalyst. By understanding the underlying causes of catalyst inactivation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

This resource provides in-depth troubleshooting guides and frequently asked questions in a user-friendly format. We will explore the causality behind experimental choices, offering field-proven insights to maintain the catalytic activity of your Nickel(II) bromide bis(triphenylphosphine).

Frequently Asked Questions (FAQs)

Catalyst Handling and Storage

Question: My new bottle of Ni(PPh₃)₂Br₂ is dark blue, but I've seen it described as red. Is there something wrong with my catalyst?

Answer: Not necessarily. Dichlorobis(triphenylphosphine)nickel(II), a closely related complex, is known to exist as two isomers: a paramagnetic, dark blue, tetrahedral form and a diamagnetic, red, square planar form.[1][2][3] The color you observe can be dependent on the crystalline form and the solvent used for crystallization. However, a significant color change of your catalyst upon storage, for example, from a distinct color to a black or brown powder, could indicate decomposition.

Question: What are the best practices for storing and handling Ni(PPh₃)₂Br₂ to prevent deactivation before I even start my reaction?

Answer: Ni(PPh₃)₂Br₂ is an air- and moisture-stable solid, which makes it more convenient to handle than many Ni(0) precursors.[4] However, to ensure its longevity and optimal performance, it is crucial to store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). This minimizes contact with ambient moisture and oxygen, which can degrade the catalyst over time. For weighing and transferring the catalyst, it is good practice to work quickly and efficiently, minimizing its exposure to the open air.

Reaction Setup and Conditions

Question: My cross-coupling reaction is sluggish or fails to initiate. Could the activation of the Ni(II) precatalyst be the issue?

Answer: Yes, the efficient in-situ reduction of the Ni(II) precatalyst to the catalytically active Ni(0) species is critical. Unlike palladium(II) precatalysts, the reduction of Ni(II) to Ni(0) by ligands, solvents, or bases is often not spontaneous.[4] In many cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, organometallic reagents (e.g., organozincs or boronic acids in the presence of a base) can facilitate this reduction. If your reaction is failing, consider the following:

  • Reductant: Ensure you are using an appropriate reducing agent if one is required for your specific transformation. In some cases, the organometallic coupling partner itself acts as the reductant.

  • Activation Protocol: For certain reactions, a pre-activation step where the Ni(II) precatalyst is stirred with a reducing agent before the addition of other reactants can be beneficial.

Question: What is the role of the triphenylphosphine (PPh₃) ligands, and can they be a source of catalyst deactivation?

Answer: The triphenylphosphine ligands in Ni(PPh₃)₂Br₂ play a crucial role in stabilizing the nickel center and modulating its electronic and steric properties.[5] This influences the catalyst's reactivity and selectivity. However, these phosphine ligands can also be a source of deactivation. Under oxidative conditions, triphenylphosphine can be oxidized to triphenylphosphine oxide. This oxidation can be catalyzed by low-valent nickel complexes in the presence of an oxygen source.[6] The resulting phosphine oxide is a poor ligand for nickel and can lead to the decomposition of the active catalyst.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Symptom: Your reaction shows little to no formation of the desired product, and the starting materials remain largely unconsumed.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Catalyst Activation The Ni(II) precatalyst is not being effectively reduced to the active Ni(0) species. Solution: Investigate the need for a co-reductant (e.g., Zn, Mn) or a pre-activation step. The choice of base can also influence the reduction process.
Catalyst Poisoning Certain functional groups on your substrates or impurities in your reagents can act as poisons. Sulfur- and nitrogen-containing heterocycles can coordinate strongly to the nickel center, inhibiting catalysis. Solution: Purify your starting materials. If the substrate contains a known poisoning group, consider using a higher catalyst loading or a different catalyst system.
Oxidative Deactivation Trace amounts of oxygen in the reaction vessel can lead to the oxidation of the Ni(0) active species or the phosphine ligands. Solution: Ensure your reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degas your solvents thoroughly before use.
Incorrect Base The choice and strength of the base can be critical, particularly in reactions like the Suzuki-Miyaura coupling where it is required to activate the boronic acid. An inappropriate base can lead to side reactions or fail to promote the catalytic cycle. Solution: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The optimal base is often substrate-dependent.
Issue 2: Reaction Stalls Prematurely

Symptom: The reaction proceeds initially but stops before reaching completion, leaving a mixture of starting materials and product.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Aggregation In some cases, particularly in the presence of hydroxide ions, Ni(II) intermediates can aggregate to form inactive dimeric or oligomeric species.[7] This effectively removes the catalyst from the catalytic cycle. Solution: Consider using bulky, electron-rich phosphine ligands which can disfavor the formation of bridged, inactive species.[7] Alternatively, explore different bases or reaction conditions that minimize the concentration of hydroxide.
Formation of Inactive Ni(I) Species The formation of stable Ni(I) species can be a deactivation pathway, removing the catalyst from the primary Ni(0)/Ni(II) catalytic cycle.[8] This can occur through comproportionation between Ni(0) and Ni(II) species. Solution: This is a complex issue that may require a deeper mechanistic investigation for your specific system. Sometimes, adjusting the ligand or reaction conditions can disfavor the formation of these off-cycle species.
Thermal Decomposition Although Ni(PPh₃)₂Br₂ is relatively stable, prolonged reaction times at high temperatures can lead to thermal decomposition of the catalyst. Solution: If possible, try to run the reaction at a lower temperature. If high temperatures are necessary, consider a more thermally robust ligand.
Product Inhibition The product of your reaction may coordinate to the nickel center more strongly than the starting materials, leading to product inhibition and a stalled reaction. Solution: This can be difficult to overcome. Sometimes, running the reaction at a higher dilution or a different temperature can mitigate this effect.

Visualizing Deactivation Pathways

To better understand the potential routes of catalyst deactivation, the following diagrams illustrate key processes.

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Ni(0) Active Ni(0) Oxidative Addition Oxidative Addition Active Ni(0)->Oxidative Addition Oxidation Oxidation Active Ni(0)->Oxidation O₂ Ni(I) Formation Ni(I) Formation Active Ni(0)->Ni(I) Formation Comproportionation with Ni(II) Ni(II) Intermediate Ni(II) Intermediate Oxidative Addition->Ni(II) Intermediate Transmetalation Transmetalation Ni(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Ni(II) Intermediate->Reductive Elimination Aggregation Aggregation Ni(II) Intermediate->Aggregation Base (e.g., OH⁻) Transmetalation->Ni(II) Intermediate Reductive Elimination->Active Ni(0)

Caption: Common deactivation pathways for nickel catalysts.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for a typical Suzuki-Miyaura cross-coupling reaction using Ni(PPh₃)₂Br₂. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Ni(PPh₃)₂Br₂ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Testing for Catalyst Deactivation by Oxygen

This experiment can help determine if your reaction is sensitive to trace oxygen.

  • Parallel Reactions: Set up two identical reactions following the general protocol above.

  • Reaction A (Standard): Use a thoroughly degassed solvent and maintain a strict inert atmosphere throughout the reaction.

  • Reaction B (Oxygen Exposure): Use a solvent that has been sparged with nitrogen for a shorter period (e.g., 5 minutes). After the addition of all reagents, briefly open the reaction to the air for a few seconds before resealing under an inert atmosphere.

  • Monitor and Compare: Monitor the progress of both reactions. A significantly lower yield or a stalled reaction in Reaction B is a strong indicator of catalyst deactivation by oxygen.

Logical Workflow for Troubleshooting

start Reaction Failed or Stalled check_reagents Verify Reagent Purity and Quality (Starting materials, base, solvent) start->check_reagents check_atmosphere Ensure Strictly Inert Atmosphere (Degassed solvents, proper Schlenk technique) check_reagents->check_atmosphere check_catalyst Evaluate Catalyst Activity (Run a known successful reaction) check_atmosphere->check_catalyst optimize_conditions Systematic Optimization (Screen base, solvent, temperature) check_catalyst->optimize_conditions mechanistic_probe Investigate Potential Deactivation (Test for O₂ sensitivity, product inhibition) optimize_conditions->mechanistic_probe success Successful Reaction mechanistic_probe->success

Caption: A logical workflow for troubleshooting failed reactions.

By systematically addressing these potential issues, researchers can effectively troubleshoot and overcome the challenges associated with the deactivation of Nickel(II) bromide bis(triphenylphosphine) catalysts, leading to more efficient and reliable synthetic outcomes.

References

Technical Support Center: Enhancing the Catalytic Performance of NiBr₂(PPh₃)₂

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NiBr₂(PPh₃)₂ catalysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile nickel catalyst. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your catalytic reactions. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the use of NiBr₂(PPh₃)₂.

Q1: My reaction is sluggish or shows no conversion. How do I activate the Ni(II) precatalyst?

A1: NiBr₂(PPh₃)₂ is a Ni(II) precatalyst and typically requires reduction to a catalytically active Ni(0) species to initiate the catalytic cycle, especially in cross-coupling reactions.[1][2][3] The choice of reductant is critical and depends on the specific reaction.

  • Common Reductants: Zinc (Zn) powder is a widely used, cost-effective reductant for generating Ni(0) in situ.[3][4] Manganese (Mn) is also effective, particularly in cross-electrophile coupling reactions.[5]

  • Electrochemical Reduction: An alternative, powerful method is electrochemical reduction, which can generate the active Ni(0) species cleanly without the need for chemical reductants.[3][6]

  • Grignard Reagents: In some cases, the Grignard reagent used in the cross-coupling reaction can itself act as the reductant, converting the Ni(II) precatalyst to the active Ni(0) form.[1]

Troubleshooting Tip: If you observe low reactivity, ensure your reductant is fresh and activated. For instance, zinc dust can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then dried under vacuum.

Q2: I'm observing significant formation of side products, particularly homocoupling of my starting materials. What is the cause and how can I mitigate this?

A2: Homocoupling is a common side reaction in nickel-catalyzed cross-couplings and often points to issues with the relative rates of the desired catalytic steps.

  • Transmetalation vs. Reductive Elimination: If the rate of transmetalation is slow compared to oxidative addition, the organonickel intermediate may react with another equivalent of the starting material, leading to homocoupling.

  • Ligand Effects: The ligand environment around the nickel center plays a crucial role. The use of bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can often suppress homocoupling by promoting the desired reductive elimination step.[7][8]

  • Additives: The addition of salts like LiCl or ZnCl₂ can sometimes influence the speciation of the active catalyst and minimize side reactions.[9]

Experimental Protocol to Minimize Homocoupling:

  • Ligand Screening: If using NiBr₂(PPh₃)₂, consider adding a more sterically demanding or electron-donating phosphine ligand to the reaction mixture.

  • Solvent Choice: The choice of solvent can influence the solubility and reactivity of the catalytic species. Ethereal solvents like THF or dioxane are common, but sometimes more coordinating solvents like DMA or NMP can be beneficial.[10]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the undesired homocoupling pathway.

Q3: My catalyst appears to be decomposing over the course of the reaction, indicated by a color change to black. What is happening and is my catalyst still active?

A3: The formation of a black precipitate, often referred to as "nickel-black," is a common sign of catalyst deactivation.[11] This is typically due to the agglomeration of the catalytically active Ni(0) species into inactive nickel nanoparticles.[11]

  • Causes of Decomposition:

    • Absence of Stabilizing Ligands: In the absence of sufficient coordinating ligands, the highly reactive, low-valent nickel species can aggregate.[12]

    • Reaction Conditions: High temperatures or the presence of certain impurities can accelerate catalyst decomposition.

    • Photochemical Reactions: In photoredox/nickel dual catalysis, uncontrolled reduction of the nickel catalyst can lead to the formation of nickel-black.[11]

  • Strategies to Prevent Decomposition:

    • Ligand Concentration: Ensure an adequate concentration of the phosphine ligand is present. Sometimes, adding a slight excess of PPh₃ can help stabilize the active catalyst.

    • Use of Bidentate Ligands: Chelating bidentate phosphine ligands like dppe or dppf can form more stable nickel complexes, reducing the likelihood of decomposition.[8]

    • Controlled Reduction: In photoredox catalysis, carefully controlling the light intensity or using a photocatalyst with appropriate redox potentials can prevent over-reduction of the nickel catalyst.[11]

II. Troubleshooting Guide: Specific Issues and Solutions

This section provides a more detailed, problem-oriented guide to address specific experimental challenges.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Explanation Recommended Solution
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the nickel center is a critical step. This can be slow if the boronic acid is sterically hindered or electronically deactivated.The ProPhos ligand family, with a tethered hydroxyl group, has been shown to promote transmetalation and outperform other phosphine ligands in Suzuki-Miyaura couplings.[13]
Poor Catalyst Solubility The catalyst may not be fully dissolved in the reaction medium, leading to a lower effective concentration.The use of para-tolyl substituents on phosphine ligands can improve the solubility of the nickel complexes.[4]
Base Incompatibility The choice of base is crucial for activating the boronic acid. An inappropriate base can lead to decomposition of the starting materials or the catalyst.A common and effective base for Ni-catalyzed Suzuki-Miyaura reactions is K₃PO₄.[14]
Issue 2: Poor Selectivity in Reactions with Substrates Prone to Radical Pathways
Potential Cause Explanation Recommended Solution
Competing One- vs. Two-Electron Pathways Nickel catalysts can operate through both two-electron (e.g., concerted oxidative addition) and one-electron (e.g., radical) mechanisms.[15][16][17] The choice of ligand can significantly influence which pathway is favored.Phosphine-ligated nickel catalysts, like NiBr₂(PPh₃)₂, generally favor closed-shell, two-electron oxidative addition pathways.[15] In contrast, nitrogen-based ligands often promote one-electron pathways.[15]
Uncontrolled Radical Intermediates If a radical pathway is operative, uncontrolled side reactions can occur if the radical intermediates are not efficiently trapped by the nickel catalyst.Coordinating additives and solvents can help stabilize nickel radical intermediates.[16][17]
Issue 3: Catalyst Deactivation and Off-Cycle Species
Potential Cause Explanation Recommended Solution
Dimerization of Ni(0) In the absence of coordinating substrates or sufficient ligand, monoligated Ni(0) species can dimerize to form inactive species that are resistant to re-entering the catalytic cycle.Ensure the presence of a trapping agent for the monomeric Ni(0) species, such as an excess of the phosphine ligand or a π-accepting olefin like 1,5-cyclooctadiene (COD), following the reductive elimination step.
C-P Bond Activation The phosphine ligand itself can react with the nickel center, leading to C-P bond cleavage and the formation of inactive phosphido-bridged dimers.This is an inherent deactivation pathway for some phosphine ligands. If this is suspected, screening alternative ligands (e.g., N-heterocyclic carbenes) may be necessary.
Bimolecular Decomposition In some cases, catalyst deactivation can occur through bimolecular pathways, such as the elimination of ethane from two Ni(II)-methyl complexes.[18]This type of deactivation is specific to certain reaction conditions and intermediates. If suspected, altering the reaction concentration or temperature may help to disfavor this bimolecular process.

III. Visualizing Catalytic Processes

Generic Catalytic Cycle for Ni(0)/Ni(II) Cross-Coupling

Catalytic Cycle Ni(II) Precatalyst\n(NiBr₂(PPh₃)₂) Ni(II) Precatalyst (NiBr₂(PPh₃)₂) Ni(0)L₂ Ni(0)L₂ Ni(II) Precatalyst\n(NiBr₂(PPh₃)₂)->Ni(0)L₂ Reduction (e.g., Zn) R¹-Ni(II)-X\n(L₂) R¹-Ni(II)-X (L₂) Ni(0)L₂->R¹-Ni(II)-X\n(L₂) Oxidative Addition (R¹-X) R¹-Ni(II)-R²\n(L₂) R¹-Ni(II)-R² (L₂) R¹-Ni(II)-X\n(L₂)->R¹-Ni(II)-R²\n(L₂) Transmetalation (R²-M) R¹-Ni(II)-R²\n(L₂)->Ni(0)L₂ Reductive Elimination (R¹-R²) Troubleshooting Workflow Start Low Catalytic Activity Check_Activation Is the Ni(II) precatalyst being effectively reduced to Ni(0)? Start->Check_Activation Check_Ligand Is the ligand environment optimal? Check_Activation->Check_Ligand Yes Solution_Activation Verify reductant activity. Consider electrochemical reduction. Check_Activation->Solution_Activation No Check_Conditions Are the reaction conditions (solvent, temp, base) appropriate? Check_Ligand->Check_Conditions Yes Solution_Ligand Screen alternative phosphines or NHCs. Adjust ligand concentration. Check_Ligand->Solution_Ligand No Check_Deactivation Is the catalyst deactivating? Check_Conditions->Check_Deactivation Yes Solution_Conditions Optimize solvent, temperature, and base through screening. Check_Conditions->Solution_Conditions No Solution_Deactivation Add excess ligand or a stabilizing additive. Lower reaction temperature. Check_Deactivation->Solution_Deactivation Yes

References

Technical Support Center: Troubleshooting Side Reactions in NiBr₂(PPh₃)₂ Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nickel-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize NiBr₂(PPh₃)₂ and related nickel phosphine catalysts. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, providing mechanistic insights and actionable troubleshooting protocols to enhance your reaction outcomes.

FAQ 1: My primary side product is the homocoupling of my aryl halide. Why is this happening and how can I favor the cross-coupled product?

Question: I am attempting a reductive cross-coupling between an aryl bromide and an alkyl halide, but my main product is the corresponding biaryl. What is the mechanistic cause of this selectivity issue?

Answer: This is one of the most common side reactions in nickel-catalyzed couplings. Homocoupling arises from a catalytic cycle that competes with your desired cross-coupling pathway. While multiple mechanisms can be operative, a prevalent pathway involves the formation of a Ni(I) species which then undergoes further reactions.[1][2]

Mechanistically, after the initial oxidative addition of your aryl halide (Ar-X) to a Ni(0) species to form (L)₂Ni(II)(Ar)(X), a one-electron reduction can generate a Ni(I)-Aryl species. The issue arises when this species reacts with another molecule of the starting aryl halide. Computational studies suggest a pathway involving a Ni(III)(Ar)/Ni(II)(Ar) ligand exchange to form a high-valence Ni(III)(Ar)₂ intermediate, which then reductively eliminates to give the Ar-Ar homocoupled product.[1] This side reaction is particularly competitive when the subsequent steps of the cross-coupling cycle (e.g., activation of the second electrophile or transmetalation) are slow.[1][3]

Troubleshooting Protocol for Excessive Homocoupling:
  • Re-evaluate the Reductant and its Addition: The choice and concentration of the reductant (e.g., Zn, Mn) are critical. If the reduction of Ni(II) or Ni(I) species is too fast relative to the cross-coupling steps, it can favor pathways leading to homocoupling.

    • Action: Try decreasing the equivalents of the metallic reductant or using a milder reducing agent. Consider the slow addition of the reductant over the course of the reaction to maintain a low steady-state concentration.

  • Modify the Ligand Environment: Triphenylphosphine (PPh₃) is a versatile but not always optimal ligand. The steric and electronic properties of the phosphine ligand directly influence the rates of elementary steps like oxidative addition and reductive elimination.[4][5][6]

    • Action: Screen a set of phosphine ligands with varying properties. Often, bulkier, more electron-donating monodentate ligands (e.g., trialkylphosphines like PCy₃) or specific bidentate phosphines can disfavor the formation of the intermediates required for homocoupling.[5][7] Buchwald-type phosphines have also shown excellent performance in suppressing off-cycle reactions in nickel catalysis.[5]

  • Adjust Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.

    • Action: Attempt the reaction at a lower temperature (e.g., room temperature instead of 60 °C). While this may slow down the overall reaction, it can significantly improve selectivity.

  • Control Substrate Concentration: The kinetics of homocoupling are often second-order with respect to the aryl halide.

    • Action: Employ a slow-addition strategy for the aryl halide to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling pathway.

// Main Cycle Nodes Ni0 [label="L₂Ni(0)", fillcolor="#F1F3F4"]; NiII_ArX [label="L₂Ni(II)(Ar)(X)", fillcolor="#F1F3F4"]; NiI_Ar [label="LNi(I)(Ar)", fillcolor="#F1F3F4"]; NiIII_Ar_R_X [label="LNi(III)(Ar)(R)(X)", fillcolor="#F1F3F4"]; Product [label="Ar-R (Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reaction Nodes NiIII_Ar2_X [label="LNi(III)(Ar)₂(X)", fillcolor="#FBBC05"]; SideProduct [label="Ar-Ar (Homocoupling)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Main Cycle Ni0 -> NiII_ArX [label="+ Ar-X (Ox. Add.)"]; NiII_ArX -> NiI_Ar [label="+ e⁻ (Reduction)"]; NiI_Ar -> NiIII_Ar_R_X [label="+ R-X"]; NiIII_Ar_R_X -> Ni0 [label="Red. Elim."]; NiIII_Ar_R_X -> Product [style=dashed];

// Edges for Side Reaction NiI_Ar -> NiIII_Ar2_X [label="+ Ar-X", color="#EA4335"]; NiIII_Ar2_X -> SideProduct [label="Red. Elim.", color="#EA4335"]; NiIII_Ar2_X -> NiI_Ar [style=dashed, label="Reforms Ni(I)"];

// Ranking and layout {rank=same; Ni0; } {rank=same; NiII_ArX; } {rank=same; NiI_Ar; } {rank=same; NiIII_Ar_R_X; NiIII_Ar2_X;} {rank=same; Product; SideProduct;} } enddot Caption: Simplified catalytic cycles showing the desired cross-coupling pathway (black arrows) in competition with the homocoupling side reaction (red arrows).

FAQ 2: My reaction with an alkyl halide is giving me reduced arene and/or isomerized alkyl products. What's going on?

Question: I'm coupling an aryl chloride with a secondary alkyl bromide that has β-hydrogens. My GC-MS analysis shows the formation of the corresponding arene (from proto-dehalogenation) and an alkene derived from my alkyl partner. Why am I not getting the desired C(sp²)-C(sp³) coupled product?

Answer: This issue points towards two related and often co-occurring side reactions: proto-dehalogenation (reduction of the aryl halide) and β-hydride elimination . Nickel is known to be more resistant to β-hydride elimination than palladium, which is one of its key advantages for C(sp³) couplings.[7][8] However, this pathway is by no means eliminated and remains a primary route for decomposition of alkylnickel intermediates, especially for secondary and tertiary alkyl groups.[9][10]

The catalytic cycle involves the formation of a nickel-alkyl intermediate. If this intermediate possesses a hydrogen atom on the carbon beta to the nickel center, it can undergo β-hydride elimination to form a nickel-hydride species and an alkene.[9][11] This nickel-hydride can then either reductively eliminate with the aryl group to form the reduced arene (Ar-H) or participate in other unproductive pathways, effectively killing the catalyst for the desired cross-coupling.[9] Isomerization occurs if the nickel-hydride re-inserts into the alkene in a different position before reductive elimination.[12]

Troubleshooting Protocol for β-Hydride Elimination & Reduction:
  • Ligand Modification is Key: The steric bulk of the ligand is paramount. Bulky ligands can create a crowded coordination sphere around the nickel center that sterically disfavors the planar, four-membered transition state required for β-hydride elimination.

    • Action: Replace PPh₃ with a bulkier phosphine like tricyclohexylphosphine (PCy₃) or a bulky N-heterocyclic carbene (NHC) ligand. Bidentate ligands with a large bite angle can also be effective.[12]

  • Use of Additives: Certain additives have been shown to dramatically suppress β-hydride elimination and favor the desired reductive elimination.

    • Action 1 (Lewis Acids): For challenging substrates, the addition of a Lewis acid salt like LiBF₄ has been reported to improve both yield and isomeric retention by promoting the desired C-C bond formation over β-hydride elimination.[9]

    • Action 2 (Nitrogen Additives): For couplings with tertiary alkyl electrophiles, additives such as pyridine or 4-(DMAP) have been shown to suppress β-hydride elimination and improve coupling efficiency.[10]

  • Lower the Reaction Temperature: β-hydride elimination has a higher activation energy than reductive elimination in many systems.

    • Action: Running the reaction at a lower temperature can significantly favor the desired product by slowing the rate of the β-hydride elimination side reaction relative to the C-C bond-forming step.

// Nodes Ni_Alkyl [label="L₂Ni(II)(Ar)(Alkyl)", fillcolor="#F1F3F4"]; TransitionState [label="[Agostic Interaction\nTransition State]", shape=Mdiamond, fillcolor="#FBBC05"]; Ni_Hydride [label="L₂Ni(II)(Ar)(H) + Alkene", fillcolor="#EA4335"]; Product [label="Ar-Alkyl (Desired)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Ar-H (Reduction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ni_Alkyl -> Product [label="Reductive\nElimination", color="#34A853"]; Ni_Alkyl -> TransitionState [label="β-H Elimination\n(Undesired)", color="#EA4335"]; TransitionState -> Ni_Hydride [color="#EA4335"]; Ni_Hydride -> SideProduct [label="Reductive\nElimination", color="#EA4335"]; } enddot Caption: Competition between productive reductive elimination and the β-hydride elimination side reaction from a key nickel-alkyl intermediate.

FAQ 3: My reaction is stalling at low conversion or not starting at all. How do I troubleshoot catalyst inactivity?

Question: I've assembled my reaction under inert conditions, but after several hours, I see mostly starting material. What could be causing my NiBr₂(PPh₃)₂ catalyst to be inactive or decompose?

Answer: Catalyst inactivity or decomposition can stem from several sources, including improper activation of the Ni(II) precatalyst, the presence of impurities, or inherent instability of catalytic intermediates. The active catalyst is typically a Ni(0) species, which must be generated in situ from the Ni(II) precatalyst by a reductant.[13][14] If this reduction is inefficient, the catalytic cycle will not initiate.

Furthermore, Ni(II) complexes themselves can undergo decomposition. For instance, bimolecular reactions between two Ni(II)-alkyl complexes can lead to alkane elimination and catalyst death.[15][16] Aggregation of nickel complexes, especially in the presence of certain bases or additives, can also form inactive species.[7] Finally, the phosphine ligand itself can be a source of issues; excess PPh₃ can sometimes inhibit the reaction by occupying coordination sites needed for substrate activation, while insufficient ligand can lead to the formation of unstable, ligand-free nickel species that quickly decompose.

Troubleshooting Protocol for Catalyst Inactivity:
  • Verify Inert Conditions and Reagent Purity: Nickel catalysts, particularly the active Ni(0) species, are highly sensitive to oxygen.

    • Action: Ensure your solvent is thoroughly degassed and all reagents are dry. Use a glovebox for reaction setup if possible. Re-purify reagents if they are old or of questionable quality.

  • Optimize Catalyst Activation: The reduction of Ni(II) to Ni(0) is crucial.

    • Action: Try pre-stirring the NiBr₂(PPh₃)₂ catalyst, phosphine ligand, and reductant (e.g., Zn or Mn powder) for 15-30 minutes at the reaction temperature before adding the substrates. This "pre-reduction" step can ensure a sufficient concentration of the active Ni(0) catalyst is present when the substrates are introduced.

  • Check the Ligand-to-Metal Ratio: The standard catalyst system uses two equivalents of PPh₃ per nickel. However, this ratio is not always optimal.

    • Action: Screen different Ni:PPh₃ ratios (e.g., 1:1, 1:2, 1:4). In some cases, a slight excess of ligand can stabilize the catalyst, while in others, less ligand is beneficial. The observation of a half-order dependence on catalyst concentration in some systems suggests ligand dissociation or dimerization may be occurring.[13]

  • Consider Catalyst Decomposition by Additives: Certain reagents can react directly with the catalyst in a destructive manner. For example, some organometallic reagents or strong bases can lead to irreversible catalyst decomposition.[17]

    • Action: Review all components in your reaction. If you are using a strong base or a highly reactive organometallic nucleophile, consider adding it slowly to the reaction mixture to avoid a high instantaneous concentration.

Data & Reference Tables

Table 1: Influence of Ligand Properties on Common Side Reactions
Ligand TypeExampleKey FeatureEffect on HomocouplingEffect on β-H EliminationReference
Basic TriarylphosphinePPh₃Standard electronic/steric profileProne to this side reactionModerate suppression[14]
Bulky TrialkylphosphinePCy₃Highly electron-donating, very bulkyOften suppressedStrongly suppressed[7]
Buchwald-typeCyJohnPhosBulky biaryl backboneHighly effective at suppressionEffective at suppression[5][6]
Bidentate PhosphinedppeChelating, defined bite angleVariable, can be effectiveOften suppressed[12]
N-Heterocyclic CarbeneIPrStrong σ-donor, sterically demandingCan be effectiveStrongly suppressed[18]
Table 2: Common Additives for Side Reaction Mitigation
AdditiveTypical FunctionTarget Side ReactionMechanism of ActionReference
Pyridine / DMAPLigand / Baseβ-Hydride EliminationStabilizes key intermediates, potentially altering the rate of reductive elimination vs. β-H elimination.[10]
LiBF₄ / LiClLewis Acid / Saltβ-Hydride EliminationPromotes desired C-C bond formation, possibly by accelerating reductive elimination.[2][9]
Excess Phosphine LigandStabilizerCatalyst DecompositionPrevents formation of unstable, coordinatively unsaturated Ni species.[13]

References

Technical Support Center: Optimizing Reaction Conditions for Nickel(II) bromide bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂]. This document is designed for researchers, chemists, and drug development professionals who leverage this versatile yet nuanced precatalyst in their synthetic endeavors. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction outcomes. [NiBr₂(PPh₃)₂] is a cost-effective and powerful tool, particularly for forging carbon-carbon bonds, but its successful application hinges on a precise understanding of its activation and catalytic behavior.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or fails to initiate. How do I properly activate the Ni(II) precatalyst?

This is the most common and critical issue. [NiBr₂(PPh₃)₂] is a precatalyst; the active species in most cross-coupling reactions is a low-valent Ni(0) complex.[3] The dark green, air-stable Ni(II) complex must be reduced in situ to generate the catalytically active Ni(0) species, which is highly air-sensitive.

Causality & Solution:

The reduction potential of the Ni(II) center is the primary barrier to entry into the catalytic cycle. Failure to achieve efficient reduction results in no reaction.

  • Choice of Reductant: Metallic powders like zinc (Zn) or manganese (Mn) are the most common and effective stoichiometric reductants.[1][4]

    • Zinc (Zn): Often used for homocoupling and some cross-coupling reactions.[1] Activation of Zn powder with dilute HCl or TMSCl can remove passivating oxide layers and significantly improve reactivity.[3]

    • Manganese (Mn): A stronger reductant than zinc, often preferred for more challenging cross-electrophile couplings.[4]

  • Protocol for In-Situ Reduction: A robust procedure involves stirring the Ni(II) precatalyst and the chosen reductant (e.g., Zn powder) in a deoxygenated solvent like DMF or THF for a period (e.g., 30-60 minutes) before adding the substrates.[1] This pre-formation of the active Ni(0) species is crucial for reproducibility.

  • Inert Atmosphere: The generated Ni(0) species is readily oxidized by atmospheric oxygen. All steps, from solvent degassing to reagent addition, must be performed under a strictly inert atmosphere (Argon or Nitrogen).

Workflow for Catalyst Activation:

cluster_prep Pre-Reaction Setup cluster_activation In-Situ Activation cluster_reaction Reaction Initiation A Degas Solvent (e.g., Ar sparging) B Charge Schlenk Flask with NiBr₂(PPh₃)₂ & Reductant (Zn or Mn) A->B C Establish Inert Atmosphere (Ar/N₂) B->C D Add Degassed Solvent C->D E Stir Mixture at RT (30-60 min) D->E F Observe Color Change (e.g., to dark brown/black) E->F G Add Substrates (Electrophile, Nucleophile) F->G H Proceed with Reaction (Heating may be required) G->H

Caption: In-situ activation workflow for Ni(II) precatalysts.

Q2: I'm observing significant homocoupling of my starting material. How can this be minimized?

Homocoupling, particularly of aryl halides, is a prevalent side reaction in nickel catalysis and can sometimes be the dominant pathway if conditions are not optimized.[1]

Causality & Solution:

Homocoupling arises from two primary pathways: (1) reaction between two organonickel intermediates or (2) reaction of an organonickel intermediate with a starting halide. This is often competitive with the desired transmetalation step in a cross-coupling cycle.

  • Control Substrate Addition: Add the transmetalating agent (e.g., Grignard reagent, organozinc) before adding the second electrophile. If performing a Suzuki-type coupling, ensure the boronic acid and base are present to facilitate timely transmetalation.

  • Adjust Ligand Concentration: The dissociation of phosphine ligands can create highly reactive, coordinatively unsaturated nickel species that are prone to side reactions. Adding a slight excess of triphenylphosphine (PPh₃) can sometimes stabilize the catalytic species and favor the cross-coupling pathway over homocoupling.[1]

  • Temperature Control: Higher temperatures can sometimes accelerate homocoupling. Attempt the reaction at the lowest effective temperature. For instance, some Kumada couplings can proceed at room temperature.[1]

Q3: My reaction with an alkyl halide substrate is giving low yields and alkene byproducts. What is causing this?

This is a classic case of β-hydride elimination. While nickel complexes are generally more resistant to this process than their palladium counterparts, it remains a significant competing pathway for substrates with β-hydrogens.[5][6]

Causality & Solution:

β-hydride elimination occurs from an alkyl-nickel intermediate, forming a nickel-hydride species and an alkene byproduct. The propensity for this pathway is influenced heavily by the ligand environment.

  • Ligand Choice is Critical: The triphenylphosphine ligands in [NiBr₂(PPh₃)₂] are effective, but for challenging alkyl couplings, more specialized ligands may be required. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can favor reductive elimination over β-hydride elimination by sterically discouraging the formation of the required planar intermediate.[6][7] While N-ligands are often used in nickel catalysis, phosphine-ligated catalysts tend to favor the two-electron pathways (oxidative addition/reductive elimination) desired in many cross-couplings.[5][8]

  • Low Temperature: This pathway is often more kinetically facile at higher temperatures. Running the reaction at or below room temperature, if feasible, can suppress it.

Simplified Ni(0)/Ni(II) Catalytic Cycle & Competing Pathways:

Ni0 Ni(0)L₂ Oxa L₂Ni(II)(R¹)X Ni0->Oxa Oxidative Addition (R¹-X) Trans L₂Ni(II)(R¹)R² Oxa->Trans Transmetalation (R²-M) Homo R¹-R¹ Oxa->Homo Homocoupling Trans:s->Ni0:s Reductive Elimination Beta Alkene + L₂Ni(II)(H)X Trans->Beta β-Hydride Elimination Prod R¹-R²

Caption: General catalytic cycle with key off-cycle pathways.

Troubleshooting Guide

Use the following table to diagnose and resolve common issues during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Incomplete reduction of Ni(II) precatalyst.[3]2. Poor quality or passivated reductant (Zn/Mn).3. Contamination by air or moisture.[1]4. Catalyst deactivation.1. Ensure proper in-situ reduction protocol is followed (see Q1).2. Use freshly opened, high-purity reductant or activate it before use.3. Use rigorous Schlenk/glovebox techniques and freshly distilled, degassed solvents.4. Consider adding a slight excess of PPh₃ ligand to stabilize the catalyst.
Dark Precipitate Forms (Reaction Stops) 1. Formation of insoluble nickel oxides or hydroxides.2. Catalyst decomposition to nickel metal (Ni black).1. Indicates significant O₂ or H₂O contamination. Re-evaluate inert atmosphere technique and solvent purity.2. Lower reaction temperature; ensure adequate ligand is present.
Irreproducible Results 1. Inconsistent quality of Ni(II) precatalyst or reductant.2. Variable stirring rate in heterogeneous reactions (with Zn/Mn).3. Subtle variations in atmospheric integrity.1. Source high-purity reagents from a reliable vendor.[2][9]2. Maintain a consistent and vigorous stirring rate to ensure good contact with the metallic reductant.3. Standardize your inert atmosphere procedures rigorously.
Formation of Phenyl Byproduct (Ph-R²) Aryl exchange from the triphenylphosphine ligand.This is more likely at elevated temperatures with low ligand concentration. Add 1-2 equivalents of free PPh₃ to the reaction mixture to suppress this equilibrium-driven process via Le Châtelier's principle.[1]

Exemplary Protocol: Ni-Catalyzed Negishi Coupling of an Aryl Bromide

This protocol outlines a general procedure for the cross-coupling of 4-bromoanisole with organozinc reagent, a reaction type where [NiBr₂(PPh₃)₂] is highly effective.

Reagents & Equipment:

  • [NiBr₂(PPh₃)₂] (1-5 mol%)

  • Zinc powder (Zn, <10 micron, >98%) (2.0 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Organozinc reagent (e.g., Alkylzinc bromide) (1.2-1.5 equiv.)

  • Anhydrous, degassed THF

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Argon), add [NiBr₂(PPh₃)₂] (e.g., 0.05 mmol, 37 mg for a 1 mmol scale reaction) and zinc powder (2.0 mmol, 131 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Activation: Add anhydrous, degassed THF (e.g., 3 mL) to the flask. Stir the resulting suspension vigorously at room temperature for 30 minutes. The mixture should turn from a green suspension to a dark brown or black color, indicating the formation of the active Ni(0) species.

  • Substrate Addition: To the activated catalyst mixture, add the 4-bromoanisole (1.0 mmol, 187 mg).

  • Nucleophile Addition: Slowly add the organozinc reagent solution (e.g., 1.2 mmol of a 0.5 M solution in THF) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor its progress by TLC or GC-MS. Reactions are often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding 1 M HCl (aq). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Nickel(II) Bromide Bis(triphenylphosphine) Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nickel(II) bromide bis(triphenylphosphine) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile catalyst. Our goal is to equip you with the knowledge to optimize your reactions, overcome common challenges, and understand the mechanistic nuances of this catalytic system.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a step-by-step guide to diagnosis and resolution, grounded in the principles of organometallic chemistry.

Issue 1: Low or No Conversion of Starting Materials

Question: I have set up my cross-coupling reaction using NiBr₂(PPh₃)₂, but I am observing very low or no conversion of my starting materials. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here is a detailed troubleshooting workflow:

Step 1: Verify the Integrity of the Catalyst and Reagents

  • Catalyst Activity: NiBr₂(PPh₃)₂ is a pre-catalyst that is reduced in situ to the active Ni(0) species. Ensure your catalyst has been stored under an inert atmosphere to prevent oxidation. If you suspect catalyst deactivation, consider using a freshly opened bottle or synthesizing the complex anew. A simple protocol for the synthesis of a similar complex, NiCl₂(PPh₃)₂, involves reacting NiCl₂·6H₂O with triphenylphosphine in ethanol.[1]

  • Reagent Purity: The purity of your substrates (e.g., aryl halide, boronic acid) and other reagents is critical. Boronic acids, in particular, can be prone to degradation. Verify the purity of your reagents by NMR or other appropriate analytical techniques.

  • Solvent and Base Quality: Ensure your solvent is anhydrous and properly degassed. Oxygen can poison the Ni(0) catalyst. The base is also a critical component; ensure it is of high purity and has been stored correctly.

Step 2: Assess the Reaction Conditions

  • Inert Atmosphere: Nickel(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents and reagents have been thoroughly degassed.

  • Temperature: While many nickel-catalyzed reactions proceed at moderate temperatures, some substrates may require higher temperatures to facilitate oxidative addition. Consider incrementally increasing the reaction temperature.

  • Reaction Time: Some reactions may be sluggish. Monitor your reaction over an extended period to determine if conversion improves.

Step 3: Consider the Role of Additives

  • Reductant: For Ni(II) pre-catalysts, a reductant is often necessary to generate the active Ni(0) species. Zinc powder is a common and effective choice.[2][3] Ensure the zinc is activated (e.g., by washing with HCl) and that a sufficient excess is used.

  • Ligand Effects: While NiBr₂(PPh₃)₂ contains triphenylphosphine ligands, the addition of excess phosphine can sometimes be beneficial, although it can also inhibit the reaction in some cases. The choice of phosphine ligand can significantly impact reactivity. For instance, more electron-rich or bulkier phosphines can enhance catalytic activity for certain substrates.[4]

  • Inorganic Salts: The addition of inorganic salts, such as potassium iodide (KI) or tetraethylammonium iodide (Et₄NI), can sometimes accelerate the reaction.[3][5] Iodide may facilitate the reduction of Ni(II) or promote oxidative addition.

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

Question: My reaction is producing a significant amount of homocoupled product from my aryl halide. How can I suppress this side reaction?

Answer:

Homocoupling of the aryl halide is a common side reaction in nickel-catalyzed cross-couplings. It can arise from several factors, but it is often manageable.

1. Minimize Oxygen Exposure:

  • As mentioned previously, rigorous exclusion of oxygen is paramount. Oxygen can promote the homocoupling of organometallic intermediates. Improve your degassing procedures for solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.

2. Control the Stoichiometry of the Reductant:

  • While a reductant like zinc is necessary to generate the active Ni(0) catalyst, an excessive amount or overly reactive reductant can sometimes lead to undesired side reactions, including homocoupling. Try using a more controlled amount of the reductant.

3. Optimize the Base:

  • The choice and amount of base can influence the relative rates of the desired cross-coupling and undesired side reactions. For Suzuki-Miyaura couplings, weaker bases may sometimes reduce homocoupling. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.

4. Consider the Effect of Additives:

  • Lewis Acids: In some cases, the addition of a Lewis acid can promote the desired cross-coupling pathway over homocoupling.

  • Inorganic Salts: The addition of salts like LiCl or KI can sometimes alter the reactivity of the catalytic species and suppress homocoupling.

5. Adjust the Reaction Temperature:

  • Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the cross-coupling reaction.

Data on the Effect of Additives on a Heck Reaction Catalyzed by NiBr₂(PPh₃)₂

EntryAdditiveBaseSolventYield (%)
1NoneK₃PO₄DMA/TBABLow
2BMIM.OTfK₃PO₄DMA/TBABHigh

This table illustrates the significant positive effect an additive can have on the reaction outcome.[2][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in reactions using NiBr₂(PPh₃)₂?

A1: NiBr₂(PPh₃)₂ is a Ni(II) pre-catalyst. The active catalyst is a Ni(0) species, which is typically generated in situ through reduction.[3][7] In many cross-coupling reactions, this reduction is achieved by using a stoichiometric amount of a reductant, such as zinc or manganese powder.[2][3] The Ni(0) species, often coordinated to phosphine ligands, is what enters the catalytic cycle.

Q2: What is the general catalytic cycle for a cross-coupling reaction catalyzed by NiBr₂(PPh₃)₂?

A2: The generally accepted catalytic cycle for a cross-coupling reaction (e.g., Suzuki-Miyaura) involves the following key steps:

  • Reduction of Ni(II) to Ni(0): The NiBr₂(PPh₃)₂ pre-catalyst is reduced to the active Ni(0) species.

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Ni(0) complex to form a Ni(II) intermediate, (PPh₃)₂Ni(Ar)(X). This step is often the rate-determining step.[7]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the nickel center, displacing the halide and forming a new Ni(II) intermediate, (PPh₃)₂Ni(Ar)(R).

  • Reductive Elimination: The two organic groups on the nickel center couple and are eliminated from the metal, forming the desired product (Ar-R) and regenerating the active Ni(0) catalyst.[7]

Catalytic Cycle Diagram:

Catalytic_Cycle Ni(II)Br₂(PPh₃)₂ Ni(II)Br₂(PPh₃)₂ Ni(0)(PPh₃)₂ Ni(0)(PPh₃)₂ Ni(II)Br₂(PPh₃)₂->Ni(0)(PPh₃)₂ Reduction (e.g., Zn) (PPh₃)₂Ni(II)(Ar)(X) (PPh₃)₂Ni(II)(Ar)(X) Ni(0)(PPh₃)₂->(PPh₃)₂Ni(II)(Ar)(X) Oxidative Addition (Ar-X) (PPh₃)₂Ni(II)(Ar)(R) (PPh₃)₂Ni(II)(Ar)(R) (PPh₃)₂Ni(II)(Ar)(X)->(PPh₃)₂Ni(II)(Ar)(R) Transmetalation (R-M) (PPh₃)₂Ni(II)(Ar)(R)->Ni(0)(PPh₃)₂ Reductive Elimination Ar-R Ar-R (PPh₃)₂Ni(II)(Ar)(R)->Ar-R Product

Caption: Generalized catalytic cycle for NiBr₂(PPh₃)₂.

Q3: How do additives influence the catalytic activity?

A3: Additives can play several crucial roles in enhancing the efficiency of NiBr₂(PPh₃)₂ catalysis:

  • Reductants (e.g., Zn, Mn): As mentioned, these are often essential for generating the active Ni(0) catalyst from the Ni(II) pre-catalyst.

  • Bases (e.g., K₃PO₄, Cs₂CO₃): In reactions like the Suzuki-Miyaura coupling, the base is crucial for activating the organoboron reagent to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Lewis Acids (e.g., AlCl₃, Sc(OTf)₃): Lewis acids can coordinate to the leaving group of the substrate, making it more susceptible to oxidative addition. They can also interact with the nickel catalyst itself, modulating its electronic properties.

  • Inorganic Salts (e.g., KI, LiCl): Halide salts can have multiple effects. They can participate in halide exchange on the nickel center, potentially forming a more reactive intermediate. They can also help to solubilize other components of the reaction mixture and prevent catalyst aggregation. The addition of an iodide source has been shown to improve the reactivity of Ni-catalyzed transformations.[8]

  • Phase-Transfer Catalysts (e.g., TBAB): In biphasic or heterogeneous reactions, phase-transfer catalysts can facilitate the transport of reagents between phases, thereby increasing the reaction rate.

Q4: Can I use other phosphine ligands with NiBr₂?

A4: Yes, while NiBr₂(PPh₃)₂ is a convenient pre-catalyst, the triphenylphosphine ligands can be displaced by other phosphine ligands in solution. The choice of phosphine ligand can have a profound effect on the outcome of the reaction.[4]

  • Monodentate vs. Bidentate Ligands: Both monodentate and bidentate phosphine ligands are used in nickel catalysis. Bidentate ligands can form more stable complexes with the nickel center, which can influence reactivity and selectivity.

  • Steric and Electronic Properties: The steric bulk and electronic properties of the phosphine ligand are critical. Bulky, electron-rich phosphines often promote oxidative addition and reductive elimination, leading to faster reaction rates. However, for some transformations, less sterically demanding or more electron-withdrawing ligands may be optimal. A systematic screening of ligands is often necessary to identify the best one for a particular reaction.

Q5: What are some common side reactions to be aware of?

A5: Besides homocoupling, other potential side reactions include:

  • Proto-dehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by sources of protons in the reaction mixture, such as residual water.

  • β-Hydride Elimination: If the organometallic coupling partner has a β-hydrogen, β-hydride elimination can occur from the (PPh₃)₂Ni(Ar)(R) intermediate, leading to the formation of an alkene and a nickel-hydride species.

  • Ligand Scrambling: In some cases, there can be an exchange of organic groups between the phosphine ligands and the substrates, although this is less common with triphenylphosphine.

Careful control of reaction conditions and reagent purity can help to minimize these undesired pathways.

Section 3: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling using NiBr₂(PPh₃)₂

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add NiBr₂(PPh₃)₂ (5 mol%), the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Note: For reactions requiring a reductant, add the activated zinc powder along with the other solid reagents in Step 1.

References

Technical Support Center: Regeneration of Spent Nickel(II) Bromide Bis(triphenylphosphine) Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing Nickel(II) bromide bis(triphenylphosphine), NiBr₂(PPh₃)₂, in their synthetic endeavors. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the regeneration of spent or deactivated NiBr₂(PPh₃)₂ catalyst. Our goal is to empower you with the knowledge to extend the lifecycle of your catalyst, reduce costs, and ensure the consistency of your experimental results.

Understanding Catalyst Deactivation: Why Does My NiBr₂(PPh₃)₂ Lose Activity?

Before addressing regeneration, it is crucial to understand the primary mechanisms through which NiBr₂(PPh₃)₂ loses its catalytic efficacy. Deactivation is often observed as diminished reaction yields, sluggish conversion rates, or complete reaction stalling.

Frequently Asked Questions (FAQs) - Deactivation Mechanisms

Q1: What is the most common cause of deactivation for NiBr₂(PPh₃)₂?

A1: The most prevalent deactivation pathway is the oxidation of the triphenylphosphine (PPh₃) ligands to triphenylphosphine oxide (TPPO). This oxidation can be initiated by trace atmospheric oxygen, peroxides present in solvents, or certain reaction conditions. The formation of TPPO alters the electronic and steric properties of the nickel center, rendering the complex catalytically inactive for many cross-coupling reactions.

Q2: My reaction mixture turned from a distinct color to a different one, and the reaction stopped. What does this indicate?

A2: A significant color change often accompanies a change in the nickel complex's coordination sphere or oxidation state. For instance, the formation of inactive nickel aggregates or dimers can lead to such observations. In Suzuki-Miyaura couplings, for example, Ni(II) intermediates can aggregate, especially in the presence of hydroxide bases, leading to catalyst deactivation.[1]

Q3: Can impurities in my reagents or solvents affect the catalyst's lifespan?

A3: Absolutely. Solvents, particularly ethers, can form peroxides upon storage, which are potent oxidizing agents for phosphine ligands. Water content can also influence the stability of intermediates in the catalytic cycle.[2] It is imperative to use freshly distilled and thoroughly degassed solvents and to ensure the purity of all reagents.

Q4: How can I quickly diagnose the cause of my catalyst's deactivation?

A4: ³¹P NMR spectroscopy is an invaluable tool. A sample of the spent catalyst or the crude reaction mixture can be analyzed. The presence of a new peak significantly downfield from the characteristic signal of coordinated triphenylphosphine is a strong indicator of triphenylphosphine oxide formation. Typically, the chemical shift for triphenylphosphine oxide appears around +25 to +40 ppm, while triphenylphosphine is found in the region of -5 to -10 ppm.[3][4]

Diagram: Deactivation Pathway of NiBr₂(PPh₃)₂

Deactivation cluster_main Catalytic Cycle Active Active NiBr₂(PPh₃)₂ Oxidized Inactive NiBr₂(OPPh₃)₂ Active->Oxidized Oxidation (O₂, Peroxides) Aggregated Inactive [Ni(II)-Dimer] Active->Aggregated Dimerization (e.g., high base conc.)

Caption: Common deactivation pathways for NiBr₂(PPh₃)₂.

Troubleshooting Guide: Addressing Catalyst Inactivity

This section provides a structured approach to identifying and resolving issues with your catalytic reaction.

Observed Problem Potential Cause Diagnostic Check Recommended Action
Reduced or no product formation from the start. Inactive catalyst as starting material.Verify the quality of the commercial catalyst. Check for proper storage conditions (inert atmosphere).Purchase from a reputable supplier.[5][6][7] Store under nitrogen or argon at 4°C.[5][6][7]
Reaction starts but does not go to completion. Gradual catalyst deactivation (oxidation or aggregation).Take an aliquot from the reaction mixture and analyze by ³¹P NMR to check for TPPO formation.Implement rigorous inert atmosphere techniques. Use freshly purified and degassed solvents and reagents.
Formation of a precipitate and color change. Catalyst aggregation or decomposition.Attempt to dissolve the precipitate in a coordinating solvent. Analyze the soluble portion.Re-evaluate the reaction conditions, particularly the base concentration and temperature.
Inconsistent results between batches. Variable quality of catalyst, solvents, or reagents.Run a standard test reaction to benchmark each new batch of catalyst and reagents.Standardize all experimental parameters and ensure consistent quality of all materials.

Experimental Protocols: Regeneration of Spent NiBr₂(PPh₃)₂

The primary focus of regeneration is the reduction of the oxidized triphenylphosphine oxide ligands back to triphenylphosphine. The following protocol is a comprehensive approach that can be adapted based on the scale of your regeneration.

Protocol 1: In-situ Ligand Reduction (Conceptual)

This approach is based on the principle of reducing the phosphine oxide ligand while it may still be in the coordination sphere of the nickel or in the reaction mixture. This method is advantageous for its simplicity but may have variable success depending on the specific state of the spent catalyst.

Materials:

  • Spent catalyst mixture

  • Trichlorosilane (HSiCl₃) or other suitable reducing agent

  • Anhydrous, degassed toluene or other high-boiling aromatic solvent

  • Tertiary amine (e.g., triethylamine)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Preparation: Under an inert atmosphere, transfer the spent catalyst mixture to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous, degassed toluene to dissolve or suspend the mixture.

  • Addition of Amine: Add a tertiary amine (3-4 equivalents relative to the estimated amount of TPPO).

  • Addition of Reducing Agent: Slowly add trichlorosilane (1.5-2 equivalents relative to TPPO) to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by taking aliquots for ³¹P NMR analysis to confirm the disappearance of the TPPO signal and the reappearance of the triphenylphosphine signal.

  • Workup: Cool the reaction mixture to room temperature. Quench the excess silane by the slow addition of an aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Catalyst Recovery: The regenerated catalyst in the organic phase can be used directly in a subsequent reaction or isolated by removing the solvent under reduced pressure. Further purification by recrystallization may be necessary.

Causality Behind Choices:

  • Trichlorosilane: A powerful and commonly used reducing agent for phosphine oxides.

  • Tertiary Amine: Acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

  • High-Boiling Solvent: Allows for the necessary reaction temperature to facilitate the reduction.

Protocol 2: Isolation, Ligand Reduction, and Catalyst Re-synthesis

This is a more robust and generally more successful method, as it involves the purification of the ligand before re-coordination to the nickel center.

Part A: Isolation and Reduction of Triphenylphosphine Oxide

  • Extraction: After your primary reaction, perform an appropriate workup to isolate the crude product and the catalyst residues. The TPPO can often be separated from less polar products by chromatography or precipitation.[6][8][9]

  • Reduction of TPPO: A recently developed, environmentally friendly method utilizes phosphonic acid and iodine.[3]

    • In a flask, combine the isolated crude TPPO, 1.5 equivalents of phosphonic acid (H₃PO₃), and 0.1 equivalents of iodine (I₂).

    • Heat the solvent-free mixture at 100-120°C for several hours.

    • After cooling, the resulting triphenylphosphine can be extracted with an organic solvent and purified by recrystallization.

Part B: Re-synthesis of NiBr₂(PPh₃)₂

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve nickel(II) bromide (NiBr₂) in a minimal amount of a suitable solvent like ethanol.

  • Ligand Addition: In a separate flask, dissolve 2.1 equivalents of the purified, regenerated triphenylphosphine in the same solvent.

  • Complexation: Slowly add the triphenylphosphine solution to the stirring NiBr₂ solution. A color change and precipitation of the NiBr₂(PPh₃)₂ complex should occur.

  • Isolation and Purification: Stir the mixture for a few hours at room temperature. Collect the solid product by filtration, wash with fresh solvent, and dry under vacuum. The purity can be checked by melting point determination (219-223 °C) and elemental analysis.[4][10]

Diagram: Regeneration Workflow

Regeneration_Workflow Spent_Catalyst Spent NiBr₂(PPh₃)₂ (Contains NiBr₂(OPPh₃)₂) Isolation Isolate Ligand Mixture (PPh₃ and OPPh₃) Spent_Catalyst->Isolation Reduction Reduce OPPh₃ to PPh₃ (e.g., with H₃PO₃/I₂) Isolation->Reduction Purification Purify PPh₃ (Recrystallization) Reduction->Purification Resynthesis Re-complexation (NiBr₂ + 2 PPh₃) Purification->Resynthesis Regenerated_Catalyst Regenerated NiBr₂(PPh₃)₂ Resynthesis->Regenerated_Catalyst Characterization Characterize Regenerated Catalyst (³¹P NMR, MP, Activity Test) Regenerated_Catalyst->Characterization

References

Technical Support Center: Troubleshooting Low Yields in Nickel-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nickel-catalyzed cross-coupling reactions. As a Senior Application Scientist, I understand that achieving high yields in these powerful transformations can sometimes be challenging. This guide is designed to provide you with practical, in-depth troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind common experimental failures, grounding our discussion in mechanistic principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst Activity and Pre-catalyst Activation
Question 1: My reaction is sluggish or not proceeding at all. I suspect my nickel pre-catalyst isn't activating to the active Ni(0) species. How can I confirm this and what are the common activation methods?

Answer:

This is a very common and critical issue. Most nickel-catalyzed cross-couplings rely on a Ni(0) species to initiate the catalytic cycle via oxidative addition.[1][2] Many commonly used pre-catalysts are air-stable Ni(II) salts (e.g., NiCl₂L₂, where L is a ligand like PPh₃ or dppe) which require in situ reduction.[1][3] Failure to efficiently generate Ni(0) is a primary reason for low or no conversion.

Underlying Causality: The reduction of Ni(II) to Ni(0) is a crucial initiation step. If the chosen reductant is incompatible with the pre-catalyst or reaction conditions, or if it is consumed by side reactions, the concentration of the active Ni(0) catalyst will be too low to sustain the reaction.

Troubleshooting Steps & Protocols:

  • Choice of Reductant: The effectiveness of a reductant depends on the specific Ni(II) pre-catalyst and ligands.

    • Metallic Reductants: Zinc (Zn) and manganese (Mn) powders are the most common and effective reductants for a wide range of Ni(II) pre-catalysts.[1][4] They are particularly useful in reductive cross-electrophile couplings.

    • Organometallic Reagents: In Suzuki-Miyaura type couplings, the organoboron reagent itself can reduce the Ni(II) pre-catalyst. This often proceeds through a transmetalation/reductive elimination sequence that produces the Ni(0) species.[1]

    • Hydride Donors: Silanes can also serve as reductants in some systems.

  • Activation of Metallic Reductants: The surface of metallic reductants like Zn and Mn can oxidize, forming a passivating layer that hinders their reducing ability.

    • Protocol: Activation of Zinc Powder:

      • In a flask under an inert atmosphere (N₂ or Ar), add the required amount of zinc powder.

      • Add a small volume of 1 M HCl and stir for 1-2 minutes. You should observe gas evolution.

      • Decant the HCl solution and wash the zinc powder with deionized water (2-3 times), followed by ethanol and then diethyl ether.

      • Dry the activated zinc powder under high vacuum and store it in a glovebox.

  • Consider Air and Moisture Sensitivity: While many Ni(II) pre-catalysts are bench-stable, the active Ni(0) species is highly sensitive to air and moisture.[1][5][6] Ensure your reaction is set up under strictly anhydrous and anaerobic conditions. Degas your solvents and purge your reaction vessel thoroughly with an inert gas. Some modern pre-catalysts are designed for greater air and moisture tolerance, which can be advantageous.[5][6][7]

Visualization: Pre-catalyst Activation Pathways

G cluster_0 Ni(II) Pre-catalyst (e.g., L₂NiX₂) cluster_1 Activation Methods Ni_II Ni(II) Reductant Metallic Reductant (Zn, Mn) Ni_II->Reductant Reduction Organometallic Organometallic Reagent (e.g., R-B(OR)₂) Ni_II->Organometallic Transmetalation/ Reductive Elimination Photoredox Photoredox / Electrochemistry Ni_II->Photoredox SET Ni_0 Active Ni(0) Catalyst Oxidative_Addition Oxidative Addition with Substrate Ni_0->Oxidative_Addition Initiates Catalysis Reductant->Ni_0 Organometallic->Ni_0 Photoredox->Ni_0

Caption: Common pathways for activating Ni(II) pre-catalysts to the active Ni(0) species.

Section 2: Ligand Effects and Catalyst Deactivation
Question 2: My reaction starts but then stalls, leading to a low yield. What are the likely causes of catalyst deactivation?

Answer:

Catalyst deactivation is a frequent culprit for incomplete reactions. Unlike palladium catalysis, nickel is more susceptible to various deactivation pathways due to its ability to access multiple oxidation states (0, I, II, III, IV) and engage in single-electron transfer (SET) processes.[2][8][9]

Underlying Causality: The stability and reactivity of the nickel center are critically dependent on the coordinating ligand. An inappropriate ligand can lead to catalyst decomposition, formation of off-cycle inactive species, or failure to promote the desired reductive elimination step.

Common Deactivation Pathways:

  • Formation of Inactive Ni(I) Species: In many catalytic cycles, a Ni(I) species is a key intermediate.[2][10] However, this species can sometimes dimerize or react in other non-productive ways, effectively removing it from the catalytic cycle. The choice of ligand is crucial for stabilizing Ni(I) intermediates.[11]

  • β-Hydride Elimination: While nickel is generally less prone to β-hydride elimination than palladium, this can still be a significant side reaction, especially with alkyl coupling partners that possess β-hydrogens.[2][9] This leads to the formation of an alkene byproduct and a nickel-hydride species, which may or may not be able to re-enter the catalytic cycle productively. The use of certain additives can sometimes suppress this pathway.[4]

  • Coke Formation: At higher temperatures, nickel catalysts can be susceptible to coking, where carbonaceous deposits form on the catalyst, blocking active sites.[12] This is more common in reforming reactions but can be a concern in cross-coupling under harsh conditions.

  • Reductive Elimination from Ni(II) Intermediates: Undesired reductive elimination from intermediate species can lead to catalyst deactivation. For instance, the elimination of an acyl group from a Ni(II) intermediate has been identified as a deactivation pathway in certain copolymerization reactions.[13][14]

Troubleshooting Strategies:

  • Ligand Screening: The electronic and steric properties of the ligand are paramount.

    • Bidentate vs. Monodentate: Bidentate ligands (e.g., bipyridines, dppf) often provide greater stability to the nickel center compared to monodentate ligands (e.g., PPh₃).[2]

    • Steric Bulk: Increasing the steric bulk of the ligand can disfavor bimolecular deactivation pathways and can sometimes prevent undesired side reactions.

    • Electronic Effects: Electron-donating ligands can increase the electron density on the nickel center, which can facilitate oxidative addition but may slow down reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect. A systematic screening of ligands is often the most effective way to identify the optimal choice for a specific transformation.[15][16]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate deactivation pathways.[17]

  • Additives: Certain additives, such as salts (e.g., MgCl₂, KI), can stabilize key intermediates and modulate the reactivity of the catalyst.[10][11]

Data Presentation: Common Ligand Classes for Ni-Catalysis

Ligand ClassExample(s)Key Features
Phosphines PPh₃, PCy₃, dppe, dppfTunable steric and electronic properties.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often provide high stability.
Bipyridines & Phenanthrolines dtbbpy, phenRedox-active, good for radical pathways.[2]
Pyridine-oxazolines (Pybox) (S)-i-Pr-PyboxChiral ligands for asymmetric catalysis.[4]
Section 3: Substrate and Reagent Quality
Question 3: I have optimized the catalyst system, but my yields are still inconsistent. Could the problem be with my substrates or other reagents?

Answer:

Absolutely. The purity of your starting materials, solvents, and even the atmosphere under which you run the reaction can have a profound impact on the outcome of a nickel-catalyzed cross-coupling. Nickel catalysts, particularly the low-valent active species, can be poisoned by a variety of impurities.

Underlying Causality: Impurities can interact with the nickel catalyst in several detrimental ways:

  • Oxidation: Trace oxygen can oxidize the active Ni(0) to inactive Ni(II).

  • Coordination: Water, protic functional groups, or other coordinating impurities can bind to the nickel center, inhibiting substrate binding and catalysis.[18]

  • Side Reactions: Impurities in the substrate (e.g., unreacted starting materials from a previous step) can lead to unwanted side reactions that consume the catalyst or reagents.

  • Poisoning: Sulfur-containing compounds are known poisons for nickel catalysts.[19]

Troubleshooting Checklist & Protocols:

  • Solvent Purity:

    • Protocol: Solvent Purification: Always use anhydrous, degassed solvents. A common method is to pass the solvent through an activated alumina column (solvent purification system). Alternatively, solvents can be distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for DMF). After purification, the solvent should be stored under an inert atmosphere over molecular sieves.

  • Reagent Purity:

    • Substrates: Purify your electrophiles and nucleophiles (if applicable) by recrystallization, distillation, or column chromatography to remove any potential inhibitors. Pay close attention to removing any acidic protons or coordinating functional groups that are not part of the desired reaction.

    • Bases & Additives: Ensure that any bases (e.g., K₃PO₄) or additives are anhydrous. If necessary, dry them in an oven or under vacuum before use.

  • Inert Atmosphere:

    • Technique: As mentioned before, maintaining a strict inert atmosphere is non-negotiable. Use a glovebox for preparing your reaction mixture if possible. If not, use standard Schlenk techniques, ensuring multiple vacuum/backfill cycles with a high-purity inert gas (argon is preferred over nitrogen for some sensitive systems).

Visualization: Troubleshooting Workflow for Low Yields

G cluster_Catalyst Catalyst Troubleshooting cluster_Conditions Condition Optimization cluster_Reagents Reagent & Solvent Purity Start Low Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents/Solvents Pure? Start->Check_Reagents Activate_Reductant Activate Reductant (Zn, Mn) Check_Catalyst->Activate_Reductant No/Slow Reaction Screen_Ligands Screen Ligands (Sterics/Electronics) Check_Conditions->Screen_Ligands Reaction Stalls Purify_Substrates Purify Substrates Check_Reagents->Purify_Substrates Inconsistent Results Screen_Precatalysts Screen Different Ni(II) Pre-catalysts Activate_Reductant->Screen_Precatalysts Verify_Inert_Atmosphere Ensure Strict Anaerobic Setup Screen_Precatalysts->Verify_Inert_Atmosphere Success Improved Yield Verify_Inert_Atmosphere->Success Optimize_Temp Optimize Temperature Screen_Ligands->Optimize_Temp Screen_Additives Screen Additives (Salts) Optimize_Temp->Screen_Additives Screen_Additives->Success Use_Anhydrous_Solvent Use Dry, Degassed Solvents Purify_Substrates->Use_Anhydrous_Solvent Check_Base Ensure Base is Anhydrous Use_Anhydrous_Solvent->Check_Base Check_Base->Success

Caption: A logical workflow for troubleshooting low yields in nickel-catalyzed cross-coupling.

References

Technical Support Center: Air and Moisture Sensitivity of NiBr2(PPh3)2 Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling bis(triphenylphosphine)nickel(II) bromide, NiBr₂(PPh₃)₂, and related sensitive nickel complexes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile catalyst in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address the common challenges associated with the air and moisture sensitivity of NiBr₂(PPh₃)₂.

I. Troubleshooting Guide: Common Issues in NiBr₂(PPh₃)₂ Reactions

This section addresses specific problems you may encounter during your experiments, focusing on causality and providing actionable solutions.

Issue 1: Low or No Reaction Conversion

Symptoms: Your cross-coupling reaction, which is known to be efficient with NiBr₂(PPh₃)₂, is showing minimal or no formation of the desired product. Starting materials are largely unreacted.

Potential Cause: The primary suspect is the deactivation of the nickel catalyst due to exposure to atmospheric oxygen or moisture. Ni(II) complexes, while generally more stable than their Ni(0) counterparts, can still be sensitive, and the active catalytic species generated in situ is often a Ni(0) complex, which is highly susceptible to oxidation.[1][2] Moisture can also react with reagents and intermediates, quenching the reaction.[3][4]

Step-by-Step Troubleshooting Protocol:

  • Verify Inert Atmosphere Integrity:

    • Ensure your Schlenk line or glovebox is functioning correctly.[4][5] For a Schlenk line, a slight positive pressure of inert gas (nitrogen or argon) should be maintained throughout the reaction.[4] This can be visually confirmed with an oil bubbler.

    • For glovebox users, check the oxygen and moisture levels. Ideally, both should be below 1 ppm for sensitive reactions.[6][7]

  • Solvent and Reagent Purity Check:

    • Solvents are a common source of water and oxygen contamination.[8] Use freshly purified and thoroughly degassed solvents. Solvent purification systems (SPS) are a safe and effective method for this.

    • If an SPS is unavailable, solvents can be dried over appropriate agents and distilled under an inert atmosphere.[8]

    • Degas solvents using the freeze-pump-thaw method (three cycles are standard) for the most rigorous removal of dissolved gases.[9] For less sensitive applications, sparging with an inert gas for an extended period may suffice.[4]

  • Glassware Preparation:

    • All glassware must be rigorously dried to remove adsorbed moisture.[9][10] Oven-drying overnight at >125 °C is a common practice.

    • Assemble the hot glassware under a flow of inert gas and allow it to cool.

    • Alternatively, flame-dry the glassware under vacuum and then backfill with inert gas. This should be repeated three times.

  • Catalyst Handling:

    • NiBr₂(PPh₃)₂ should be stored under an inert atmosphere, protected from light.[11]

    • Weigh and transfer the catalyst inside a glovebox or under a positive flow of inert gas.

Issue 2: Formation of Black Precipitate and Inconsistent Results

Symptoms: Your reaction mixture turns dark brown or black, and a fine precipitate forms. The reaction yield is inconsistent from one run to the next.

Potential Cause: The formation of a black precipitate is often indicative of the decomposition of the nickel catalyst to nickel(0) metal (nickel nanoparticles), which can be caused by exposure to oxygen or reductive side reactions.[2] This decomposition leads to a loss of the active homogeneous catalyst, resulting in poor and unpredictable yields. Inconsistent results often point to variable levels of air and moisture exposure between experiments.

Step-by-Step Troubleshooting Protocol:

  • Rigorous Inert Atmosphere Technique:

    • This issue underscores the critical need for excellent air-sensitive techniques. Review your procedures for cannula transfers, syringe techniques, and maintaining a positive inert gas pressure.[9][12][13]

    • The "evacuate-refill" cycle is fundamental for ensuring an inert atmosphere in your reaction flask before adding reagents.[12] Perform at least three cycles.[8]

  • Ligand Dissociation and Catalyst Stability:

    • In some cases, high temperatures can promote ligand dissociation from the metal center, making the nickel more susceptible to decomposition. If possible, investigate if the reaction can be performed at a lower temperature.

    • The choice of phosphine ligand can also influence stability. While triphenylphosphine is common, more sterically demanding or electron-donating phosphines might offer greater stability to the nickel center in some contexts.

  • Reagent Quality:

    • Ensure that all reagents, especially organometallic nucleophiles (e.g., Grignard or organozinc reagents), are of high quality and have not been partially decomposed by air or moisture.

Workflow for Setting Up an Air-Sensitive Reaction:

G A Oven/Flame-Dry Glassware B Assemble Hot & Cool Under Inert Gas Flow A->B C Evacuate-Refill Cycle (3x) on Schlenk Line B->C D Add NiBr₂(PPh₃)₂ & Other Solids (in Glovebox or under N₂ flow) C->D E Add Degassed Solvent via Cannula/Syringe D->E F Add Liquid Reagents via Syringe E->F G Maintain Positive N₂ Pressure (via Bubbler) F->G H Reaction in Progress G->H

Caption: Standard workflow for setting up a reaction with NiBr₂(PPh₃)₂.

II. Frequently Asked Questions (FAQs)

Q1: How should I store NiBr₂(PPh₃)₂?

A: NiBr₂(PPh₃)₂ should be stored in a tightly sealed container inside a desiccator or, ideally, within an inert-atmosphere glovebox.[8] It should be protected from light and moisture.[11] Long-term storage at reduced temperatures (e.g., 4°C) is also recommended to minimize thermal decomposition.

Q2: My NiBr₂(PPh₃)₂ has changed color from red/brown to a greenish tint. Can I still use it?

A: A color change to green may indicate decomposition or hydrolysis of the complex. Nickel(II) ions in the presence of water can form aqua complexes, which are typically green, such as [Ni(H₂O)₆]²⁺.[14] It is highly recommended to use a fresh, pure sample of the catalyst for optimal and reproducible results. Using the potentially decomposed catalyst will likely lead to poor yields and inconsistent outcomes.

Q3: What is the difference between using nitrogen and argon as the inert gas?

A: For most reactions involving NiBr₂(PPh₃)₂, both high-purity nitrogen and argon are suitable. Argon is denser than air, which can provide a more stable "blanket" of inert gas over the reaction mixture.[8] However, argon is significantly more expensive. Nitrogen is a perfectly acceptable and more economical choice for the majority of applications. Note that for reactions involving lithium, magnesium, or titanium at high temperatures, nitrogen can be reactive, and argon is required.[7]

Q4: How can I be sure my solvents are dry and oxygen-free?

A: Quantitative measurement of water content can be achieved using Karl Fischer titration. A common qualitative test for anhydrous, deoxygenated solvents (like THF or ether) is the benzophenone ketyl indicator. A persistent deep blue or purple color indicates that the solvent is free of water and oxygen.[15] Solvent purification systems (SPS) that pass solvent through columns of activated alumina and a supported copper catalyst are a reliable method for removing water and oxygen, respectively.

Q5: I don't have a glovebox. Can I still perform reactions with NiBr₂(PPh₃)₂?

A: Yes, reactions with air-sensitive compounds like NiBr₂(PPh₃)₂ can be successfully performed using a Schlenk line.[4][5][12] This apparatus allows for the manipulation of reagents and reaction mixtures under an inert atmosphere using a dual vacuum/inert gas manifold.[4] Proper syringe and cannula transfer techniques are essential for adding and removing liquids without introducing air.[9][13]

Workflow for Inert Atmosphere Techniques:

References

Validation & Comparative

A Comparative Guide to Nickel(II) Phosphine Catalysts: NiBr₂(PPh₃)₂ vs. NiCl₂(PPh₃)₂

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cross-coupling catalysis, nickel complexes have emerged as a cost-effective and highly effective alternative to their palladium counterparts. Among the most utilized nickel pre-catalysts are the bis(triphenylphosphine) adducts of nickel(II) halides. This guide provides an in-depth comparison of two prominent members of this class: Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂], and Dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂]. We will delve into their synthesis, structural intricacies, and catalytic performance, supported by experimental data to inform your catalyst selection for critical synthetic transformations.

Synthesis and Handling: A Tale of Two Halides

The preparation of both [NiBr₂(PPh₃)₂] and [NiCl₂(PPh₃)₂] is straightforward, typically involving the reaction of the corresponding hydrated nickel(II) halide with two equivalents of triphenylphosphine (PPh₃) in an alcoholic solvent.[1][2]

A common synthetic route involves refluxing the reactants in ethanol, leading to the precipitation of the desired product.[3] However, the yields for these reactions, particularly for [NiCl₂(PPh₃)₂], can be modest (often below 50%) due to the presence of water from the hydrated nickel salt.[4] A significant improvement in yield (over 85%) can be achieved by the addition of triethyl orthoformate, which acts as a dehydrating agent.[4]

Table 1: Comparison of Synthetic Parameters

ParameterNickel(II) bromide bis(triphenylphosphine)Dichlorobis(triphenylphosphine)nickel(II)
Starting Materials NiBr₂·xH₂O, PPh₃NiCl₂·6H₂O, PPh₃[1][2][5]
Typical Solvent Ethanol, 1-Butanol[6]Ethanol, Glacial Acetic Acid[5]
Reaction Conditions RefluxReflux[3]
Appearance Dark green crystalline powder[7]Blue (tetrahedral) or Red (square planar) solid[5]
Yield Improvement Use of triethyl orthoformate[4]Use of triethyl orthoformate[4]

While the solid forms of these complexes are relatively stable in air, solutions can be air-sensitive, and thus, reactions employing them are typically performed under an inert atmosphere (e.g., nitrogen or argon).[2]

Structural Nuances: The Impact of the Halide Ligand

The choice of the halide ligand—bromide versus chloride—has a profound impact on the geometry and electronic properties of the resulting nickel complex, which in turn influences its catalytic activity.

Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] is a fascinating example of geometric isomerism in coordination chemistry. It can exist in two forms: a paramagnetic, dark blue tetrahedral isomer and a diamagnetic, red square planar isomer.[5] The equilibrium between these two geometries is influenced by the solvent and steric factors.[5][8] In solution, both isomers can coexist.[5] The smaller size of the chloride ligand allows for the adoption of the sterically less demanding square planar geometry under certain conditions.

In contrast, Nickel(II) bromide bis(triphenylphosphine) [NiBr₂(PPh₃)₂] typically exhibits a distorted tetrahedral geometry.[9][10] The larger ionic radius of the bromide ion compared to the chloride ion leads to greater steric repulsion between the halide ligands, favoring a tetrahedral arrangement around the nickel center.[11] This structural difference can affect the lability of the phosphine ligands and the ease of oxidative addition, the first step in many catalytic cycles.

Table 2: Structural and Physical Properties

PropertyNickel(II) bromide bis(triphenylphosphine)Dichlorobis(triphenylphosphine)nickel(II)
Molecular Formula C₃₆H₃₀Br₂NiP₂[12]C₃₆H₃₀Cl₂NiP₂[5][13]
Molecular Weight 743.07 g/mol [12]654.17 g/mol [13][14]
Geometry Distorted Tetrahedral[9]Tetrahedral (blue) and Square Planar (red) isomers[5]
Magnetic Properties ParamagneticParamagnetic (tetrahedral), Diamagnetic (square planar)[5]
Melting Point 219-223 °C[7]~300 °C[14]

Catalytic Performance in Cross-Coupling Reactions: A Comparative Overview

Both [NiBr₂(PPh₃)₂] and [NiCl₂(PPh₃)₂] are versatile catalysts for a range of organic transformations, including cross-coupling reactions (Suzuki-Miyaura, Kumada, Negishi), C-X bond reduction, and polymerization.[7][15][16] The choice between the two often depends on the specific substrates and reaction conditions.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the in-situ reduction of the Ni(II) precatalyst to the active Ni(0) species, followed by oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Ni(II) Precatalyst Ni(II) Precatalyst Ni(0)L_n Ni(0)L_n Ni(II) Precatalyst->Ni(0)L_n Reduction Ar-Ni(II)-X Ar-Ni(II)-X Ni(0)L_n->Ar-Ni(II)-X Oxidative Addition (Ar-X) Ar-Ni(II)-Ar' Ar-Ni(II)-Ar' Ar-Ni(II)-X->Ar-Ni(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Ni(II)-Ar'->Ni(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Ni(II)-Ar'->Ar-Ar'

Figure 1: Generalized catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

While both complexes are effective, subtle differences in their reactivity arise from the nature of the halide ligand. The Ni-Br bond is generally weaker than the Ni-Cl bond, which can influence the rate of reductive elimination and the overall catalytic turnover frequency. In some cases, the bromide complex may exhibit higher activity. For instance, in certain C-P cross-coupling reactions, NiBr₂ was found to be a superior catalyst compared to other nickel salts.[17]

Conversely, [NiCl₂(PPh₃)₂] has been extensively studied and successfully employed in a vast array of transformations, including the challenging cross-coupling of aryl chlorides.[18][19] The ability to activate the relatively inert C-Cl bond is a significant advantage of nickel catalysis.

Table 3: Comparative Performance in Suzuki-Miyaura Coupling *

CatalystAryl HalideArylboronic AcidProductYield (%)Reference
[NiCl₂(PPh₃)₂] 4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl95[19]
[NiCl₂(PPh₃)₂] 4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl98[19]
[NiBr₂(PPh₃)₂] Phenyl CarbamateSilylmagnesium ReagentPhenyl Silane93[20]

*Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is from different studies and serves to illustrate the utility of each catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

The following is a representative experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for either [NiBr₂(PPh₃)₂] or [NiCl₂(PPh₃)₂].

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Quench Quench Heating & Stirring->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Figure 2: General experimental workflow for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the nickel catalyst, either [NiBr₂(PPh₃)₂] or [NiCl₂(PPh₃)₂] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion: Making an Informed Decision

Both Nickel(II) bromide bis(triphenylphosphine) and Dichlorobis(triphenylphosphine)nickel(II) are powerful and versatile pre-catalysts for a wide range of organic transformations. The choice between them is nuanced and should be guided by the specific requirements of the reaction.

  • [NiCl₂(PPh₃)₂] is particularly well-suited for the activation of aryl chlorides and benefits from a vast body of literature supporting its use. Its ability to exist in two distinct geometric isomers can also be a factor in its reactivity.

  • [NiBr₂(PPh₃)₂] , with its consistently tetrahedral geometry and potentially more labile Ni-Br bond, may offer advantages in terms of reaction kinetics for certain substrate classes.

Ultimately, empirical screening of both catalysts under the desired reaction conditions is the most reliable approach to identifying the optimal catalyst for a given transformation. The straightforward synthesis and commercial availability of both complexes make such a comparative study feasible and a worthwhile endeavor in the pursuit of efficient and robust synthetic methodologies.

References

A Comparative Guide to Nickel(II) Bromide Bis(triphenylphosphine) and Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. For decades, palladium has reigned as the undisputed king of this catalytic realm. However, a formidable contender has emerged from the first row of the transition metals: nickel. This guide provides an in-depth, objective comparison of a workhorse nickel catalyst, Nickel(II) bromide bis(triphenylphosphine), against its well-established palladium counterparts, supported by experimental data and mechanistic insights to inform your catalyst selection.

The Contenders: A Tale of Two Metals

At the heart of this comparison are the distinct electronic properties and resulting catalytic behaviors of nickel and palladium. While both belong to Group 10 of the periodic table, their subtle differences translate into significant practical implications for the synthetic chemist.

Palladium Catalysts: The Gold Standard Palladium's dominance in cross-coupling is well-earned. Its catalytic cycle, primarily involving Pd(0) and Pd(II) oxidation states, is generally well-understood and highly reliable. This predictability, coupled with a broad substrate scope and high functional group tolerance, has made palladium catalysts the go-to choice for a wide array of transformations, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions. The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has further expanded the capabilities of palladium catalysis, enabling reactions under milder conditions and with lower catalyst loadings.

Nickel Catalysts: The Economical Powerhouse Nickel, being significantly more earth-abundant and therefore less expensive than palladium, presents a compelling economic advantage. However, its appeal extends far beyond cost savings. Nickel catalysts often exhibit unique reactivity, enabling the activation of more challenging substrates such as aryl chlorides and even phenol derivatives.[1] Mechanistically, nickel catalysis is more nuanced than that of palladium. While it can operate through a Ni(0)/Ni(II) cycle, it can also readily access Ni(I) and Ni(III) oxidation states, often leading to radical pathways.[2] This opens up new avenues for reactivity but can also introduce complexities in reaction control.

Head-to-Head: A Mechanistic and Performance Deep Dive

Catalytic Cycles: A Tale of Two Pathways

The fundamental difference in the catalytic cycles of palladium and nickel dictates their respective strengths and weaknesses.

Palladium's Two-Electron Pathway: The classical palladium-catalyzed cross-coupling reaction proceeds through a well-defined sequence of oxidative addition, transmetalation, and reductive elimination, all involving a two-electron change in the metal's oxidation state (Pd(0) ↔ Pd(II)).[3]

Palladium Catalytic Cycle for Cross-Coupling.

Nickel's Versatile Redox Chemistry: Nickel-catalyzed reactions can proceed through a similar Ni(0)/Ni(II) cycle. However, the lower redox potentials of nickel also allow for facile one-electron processes, leading to the involvement of Ni(I) and Ni(III) intermediates and often invoking radical mechanisms. This alternative pathway is particularly relevant for the activation of more challenging electrophiles.

Simplified Nickel Catalytic Cycles.
Performance Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. Below is a comparison of Nickel(II) bromide bis(triphenylphosphine) (assumed to have similar reactivity to its chloride analog) and a common palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), in a representative Suzuki-Miyaura coupling.

Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

ParameterNickel(II) bromide bis(triphenylphosphine)Tetrakis(triphenylphosphine)palladium(0)
Catalyst Loading 2-5 mol%0.5-2 mol%
Reaction Temperature 80-110 °CRoom Temperature to 80 °C
Typical Yield Good to ExcellentExcellent
Substrate Scope Effective for aryl bromides and chloridesBroad scope, including iodides, bromides, and triflates
Functional Group Tolerance Sensitive to coordinating groupsGenerally high

Data synthesized from multiple sources for illustrative purposes.[1][2][4][5][6][7][8][9][10][11][12]

Performance Comparison: Sonogashira Coupling

The Sonogashira coupling provides a direct route to substituted alkynes. While traditionally a palladium- and copper-cocatalyzed reaction, nickel has emerged as a viable alternative.

Table 2: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

ParameterNickel Catalyst SystemPalladium Catalyst System
Catalyst NiCl₂/ligand (e.g., 1,10-phenanthroline)PdCl₂(PPh₃)₂/CuI
Catalyst Loading 5-10 mol% Ni1-5 mol% Pd, 2-10 mol% CuI
Reaction Temperature 60-120 °CRoom Temperature to 80 °C
Typical Yield Moderate to ExcellentGood to Excellent
Key Advantage Can be copper-freeWell-established, milder conditions

Data synthesized from multiple sources for illustrative purposes.[13][14][15][16][17][18][19]

Performance Comparison: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial in pharmaceutical synthesis. Nickel catalysts are increasingly being explored for this transformation.

Table 3: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

ParameterNickel Catalyst SystemPalladium Catalyst System
Catalyst Ni(dppp)Cl₂Pd₂(dba)₃/ligand (e.g., BINAP)
Catalyst Loading 5 mol%1-2 mol%
Reaction Temperature 110 °C80-110 °C
Typical Yield GoodExcellent
Substrate Scope Growing, effective for some heteroaryl tosylatesVery broad, extensive ligand development

Data synthesized from multiple sources for illustrative purposes.[20][21][22][23][24][25][26][27][28]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for a Suzuki-Miyaura coupling are presented below.

Protocol 1: Suzuki-Miyaura Coupling using NiCl₂(PPh₃)₂

This protocol is adapted from a representative procedure and illustrates the typical setup for a nickel-catalyzed Suzuki-Miyaura coupling. Note that NiBr₂(PPh₃)₂ can often be substituted with minor adjustments to the reaction conditions.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • NiCl₂(PPh₃)₂ (0.05 equiv)

  • Potassium phosphate (K₃PO₄), crushed (3.0 equiv)

  • Degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, phenylboronic acid, NiCl₂(PPh₃)₂, and crushed potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene via syringe.

  • Stir the reaction mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol outlines a standard procedure for a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene or DME

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide and phenylboronic acid in toluene or DME.

  • Add the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Choosing Your Catalyst: A Decision Framework

The choice between a nickel and a palladium catalyst is not always straightforward and depends on a multitude of factors.

Catalyst Selection Project Goal Project Goal Cost Sensitivity Cost Sensitivity Project Goal->Cost Sensitivity Substrate Reactivity Substrate Reactivity Project Goal->Substrate Reactivity Functional Group Tolerance Functional Group Tolerance Project Goal->Functional Group Tolerance Scalability Scalability Project Goal->Scalability High High Cost Sensitivity->High Low Low Cost Sensitivity->Low Challenging (e.g., Aryl Chlorides) Challenging (e.g., Aryl Chlorides) Substrate Reactivity->Challenging (e.g., Aryl Chlorides) Standard (e.g., Aryl Bromides/Iodides) Standard (e.g., Aryl Bromides/Iodides) Substrate Reactivity->Standard (e.g., Aryl Bromides/Iodides) Coordinating groups present Coordinating groups present Functional Group Tolerance->Coordinating groups present Robust, non-coordinating groups Robust, non-coordinating groups Functional Group Tolerance->Robust, non-coordinating groups Well-defined, predictable kinetics desired Well-defined, predictable kinetics desired Scalability->Well-defined, predictable kinetics desired Exploring novel reactivity Exploring novel reactivity Scalability->Exploring novel reactivity Consider Nickel Consider Nickel High->Consider Nickel Palladium is a viable option Palladium is a viable option Low->Palladium is a viable option Nickel may offer advantages Nickel may offer advantages Challenging (e.g., Aryl Chlorides)->Nickel may offer advantages Palladium is well-established Palladium is well-established Standard (e.g., Aryl Bromides/Iodides)->Palladium is well-established Palladium may be more robust Palladium may be more robust Coordinating groups present->Palladium may be more robust Nickel is a strong candidate Nickel is a strong candidate Robust, non-coordinating groups->Nickel is a strong candidate Palladium offers a wealth of literature Palladium offers a wealth of literature Well-defined, predictable kinetics desired->Palladium offers a wealth of literature Nickel's unique mechanisms may be beneficial Nickel's unique mechanisms may be beneficial Exploring novel reactivity->Nickel's unique mechanisms may be beneficial

A decision-making workflow for catalyst selection.

Conclusion: A New Era of Cross-Coupling

While palladium catalysts remain the reliable workhorses of cross-coupling chemistry, the rise of nickel catalysis, exemplified by versatile and cost-effective options like Nickel(II) bromide bis(triphenylphosphine), offers exciting new possibilities. Nickel's unique reactivity profile, particularly with challenging substrates, and its economic advantages make it an increasingly attractive option for both academic and industrial research. A thorough understanding of the mechanistic nuances and careful consideration of the specific reaction parameters will enable chemists to harness the full potential of both of these powerful catalytic systems, paving the way for the efficient synthesis of the next generation of complex molecules.

References

Analytical techniques for characterizing products from NiBr2(PPh3)2 reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Characterizing Products from NiBr₂(PPh₃)₂ Reactions

Introduction: Beyond the Reaction Flask

Bis(triphenylphosphine)nickel(II) bromide, NiBr₂(PPh₃)₂, is a cornerstone precursor in modern synthetic chemistry. Its utility as a robust and versatile catalyst, particularly in C-C and C-heteroatom cross-coupling reactions, has unlocked novel pathways for the synthesis of complex organic molecules in academic and industrial laboratories.[1][2] However, the success of these synthetic endeavors is not merely defined by the final product yield. A thorough understanding of the reaction outcome—encompassing the desired product, potential side products, and the fate of the catalyst itself—is paramount for methodological development, optimization, and validation.

The products of NiBr₂(PPh₃)₂-catalyzed reactions present a unique analytical challenge. The reaction mixture is a complex milieu of the target organic molecule, unreacted starting materials, homo-coupled side products, and a variety of nickel-phosphine complexes representing different stages of the catalytic cycle or catalyst decomposition.[3][4] A superficial analysis can be misleading, potentially overlooking critical mechanistic insights or impurities that could impact downstream applications, particularly in drug development.

This guide is structured from the perspective of a seasoned application scientist. It is designed to move beyond a simple listing of techniques and delve into the causality behind experimental choices. We will explore and compare the most effective analytical tools for dissecting these reaction systems, providing not just protocols, but the strategic thinking required to build a self-validating analytical workflow. Our focus is on generating a complete, trustworthy picture of your reaction's output.

The Analytical Challenge: What Are We Looking For?

Before selecting a technique, we must define the targets of our analysis. A typical reaction mixture derived from a NiBr₂(PPh₃)₂-catalyzed cross-coupling (e.g., Suzuki, Kumada, Negishi) will contain several species of interest:

  • The Target Product: The desired heterocoupled organic molecule. The primary goal is unambiguous structure confirmation and purity assessment.

  • Organic Byproducts: Homo-coupled products (from either reaction partner) are common and must be distinguished from the target molecule.

  • Starting Materials: Quantifying their consumption is key to determining reaction conversion.

  • Nickel-Phosphine Species: The catalyst's journey through the catalytic cycle (from Ni(II) to Ni(0) and potentially Ni(I)/Ni(III) intermediates) is imprinted in the various nickel-phosphine complexes present in solution.[1][5] Tracking these species provides invaluable mechanistic information.

A multi-faceted approach is therefore not just recommended; it is essential for a comprehensive analysis.

Core Analytical Techniques: A Comparative Guide

No single technique can provide all the necessary information. The power of our analysis lies in the synergistic combination of several methods. Here, we compare the workhorse techniques, highlighting their strengths and limitations in the context of Ni-catalyzed reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of both organic products and organometallic complexes in solution.

  • ¹H and ¹³C NMR: These are the first-line techniques for characterizing the purified organic product. They provide detailed information about the carbon-hydrogen framework, allowing for unambiguous constitutional assignment. For the crude reaction mixture, ¹H NMR offers a rapid assessment of product formation versus starting material consumption.

  • ³¹P NMR Spectroscopy: This is the key to unlocking the organometallic side of the reaction. Since the catalyst contains triphenylphosphine ligands, ³¹P NMR allows us to directly observe the fate of the catalyst. Different nickel-phosphine complexes have distinct ³¹P chemical shifts and multiplicities, enabling in-situ monitoring of catalyst activation and the identification of key intermediates.[6][7] For example, the J-coupling between phosphorus atoms (JPP) in bidentate phosphine complexes can be a competent indicator of the nickel oxidation state (Ni⁰ vs. NiII).[5]

    • Expert Insight: When monitoring a reaction in situ, acquiring a ³¹P{¹H} NMR spectrum at the start, midpoint, and end of the reaction can provide a "movie" of the catalyst's behavior. The appearance of new phosphorus signals can indicate oxidative addition or other transformations. This is a non-destructive technique that provides a wealth of mechanistic data with minimal effort.

Mass Spectrometry (MS)

MS is indispensable for determining molecular weights and elemental compositions, providing orthogonal confirmation to NMR data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the go-to method for analyzing volatile and thermally stable organic products.[8] It excels at separating complex mixtures and identifying components, making it ideal for determining the ratio of desired product to homo-coupled byproducts.

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is crucial for studying the nickel complexes themselves.[9][10] Many catalytic intermediates are charged and non-volatile, making them invisible to GC-MS. ESI-MS can detect these species directly from the reaction solution, offering snapshots of the catalytic cycle.

  • High-Resolution Mass Spectrometry (HRMS): Instead of just a nominal mass, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the confident determination of a molecule's elemental formula, a critical piece of data for confirming the identity of a newly synthesized compound.

X-ray Crystallography

X-ray crystallography provides the "gold standard" for structural determination.[11] By analyzing the diffraction pattern of X-rays passing through a single crystal, it generates a precise three-dimensional model of the molecule.

  • Application: It is the ultimate tool for unambiguously confirming the structure of a novel organic product or a stable organometallic intermediate that can be crystallized.[12][13]

  • Limitations: The primary challenge is growing a high-quality single crystal, which can be difficult and time-consuming. Furthermore, it provides a picture of the molecule only in the solid state and cannot be used for real-time reaction monitoring of transient species in solution.

Vibrational and Electronic Spectroscopy
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups. In the context of NiBr₂(PPh₃)₂ reactions, it can confirm the presence of expected functionalities in the product and can also be used to observe bands corresponding to Ni-ligand bonds, such as Ni-Br stretches, in isolated complexes.[14][15][16]

  • UV-Visible (UV-Vis) Spectroscopy: Nickel complexes are often colored due to d-d electronic transitions. UV-Vis spectroscopy can be used to monitor changes in the coordination environment and oxidation state of the nickel center during a reaction, making it a useful tool for kinetic studies.[16][17]

An Integrated Analytical Workflow

A logical, structured workflow ensures that all questions about the reaction's outcome are answered efficiently and accurately. The following workflow is a proven approach for moving from a crude reaction mixture to a fully characterized product.

Analytical Workflow cluster_0 Phase 1: Crude Reaction Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Full Characterization A Crude Reaction Mixture B TLC / GC-MS / LC-MS A->B Quick Screen C In-situ NMR (¹H, ³¹P) A->C Mechanistic Insight D Work-up & Column Chromatography B->D Guide Purification C->D E Purified Product D->E F NMR (¹H, ¹³C, etc.) E->F Structure G HRMS E->G Formula H FT-IR / UV-Vis E->H Functionality I Elemental Analysis E->I Purity J X-ray Crystallography E->J Confirmation (if crystalline)

Caption: Integrated workflow for reaction analysis and product characterization.

Comparative Summary of Techniques

The following table provides a high-level comparison to guide your selection of analytical methods.

TechniqueInformation ProvidedSample TypeStrengthsLimitations
¹H / ¹³C NMR Organic structure, purity, reaction conversionCrude or PureUnambiguous structural data, non-destructiveCan have overlapping signals in crude mixtures
³¹P NMR Catalyst state, intermediates, ligand fateCrude or PureExcellent for in-situ mechanistic studies[5][18]Only useful for phosphorus-containing species
GC-MS MW, structure, product ratiosCrude or PureHigh separation efficiency, good for volatiles[8]Sample must be volatile and thermally stable
ESI-MS MW of non-volatile species, intermediatesCrude or PureIdeal for charged/polar organometallics[9][10]Fragmentation can complicate interpretation
HRMS Exact mass, elemental formulaPureDefinitive confirmation of molecular formulaRequires pure sample, provides no structural data
X-ray 3D molecular structureSingle Crystal"Gold standard" for absolute structure proof[11][19]Requires high-quality crystal, not for solutions
FT-IR Functional groupsCrude or PureFast, simple, good for functional group ID[14]Provides limited structural information
UV-Vis Electronic transitions, reaction kineticsSolutionGood for real-time monitoring of colored species[17]Broad peaks, often not structurally specific
Elem. Analysis Elemental composition (%C, H, N)PureConfirms bulk purity and formula[11][20]Requires pure, dry sample; destructive

Validated Experimental Protocols

Trustworthy data begins with robust protocols. The following are standardized procedures for key analytical workflows.

Protocol 1: In-situ ³¹P NMR Monitoring of a Ni-Catalyzed Reaction
  • Objective: To monitor the behavior of the nickel-phosphine catalyst during the course of a reaction.

  • Methodology:

    • Set up the reaction in a Schlenk flask or glovebox under an inert atmosphere (N₂ or Ar).

    • At desired time points (e.g., t=0, 1h, 4h, 24h), use a gas-tight syringe to withdraw an aliquot (~0.5 mL) of the reaction mixture.

    • Transfer the aliquot to an NMR tube already containing a deuterated solvent (e.g., CDCl₃, C₆D₆) for field locking. Cap the NMR tube securely under the inert atmosphere.

    • Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}). Use an appropriate relaxation delay (D1) to ensure quantitative accuracy if desired.

    • Process the spectrum and reference it to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Causality: Performing this under a strict inert atmosphere is critical because Ni(0) species, key intermediates in many cross-coupling reactions, are often highly air-sensitive. Their oxidation would give a false representation of the species active in the catalytic cycle.

Protocol 2: GC-MS Analysis for Product and Byproduct Quantification
  • Objective: To determine the conversion of starting materials and the relative ratio of the desired product to side products.

  • Methodology:

    • Withdraw a small, accurately measured aliquot of the crude reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or dilute acid to precipitate the inorganic salts and catalyst.

    • Add a known amount of an internal standard (a stable compound not otherwise present in the reaction, e.g., pentadecane[21]) to the vial. This allows for accurate quantification.

    • Vortex the mixture thoroughly. If necessary, pass the organic layer through a small plug of silica or celite to remove baseline-distorting catalyst residues.

    • Inject the prepared sample into the GC-MS.

    • Integrate the peaks corresponding to the starting materials, product, byproducts, and the internal standard. Calculate response factors if high accuracy is needed.

  • Causality: The use of an internal standard is a self-validating step. It corrects for variations in sample volume and injection inconsistencies, ensuring that the calculated yields and ratios are reliable and reproducible.[21][22]

Conclusion

Characterizing the products of NiBr₂(PPh₃)₂ reactions requires a thoughtful, multi-technique strategy. While NMR and mass spectrometry form the core of the analytical arsenal for structural elucidation and molecular weight determination, techniques like ³¹P NMR provide unparalleled insight into the catalyst's behavior. Corroborating these findings with data from crystallography, elemental analysis, and other spectroscopic methods builds a robust and defensible dataset.

By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can move beyond simple product identification. This comprehensive approach enables a deeper understanding of reaction mechanisms, facilitates rapid and effective optimization, and ensures the scientific integrity of the reported results—a necessity for professionals in research and drug development.

References

A Comparative Guide to Nickel(II) bromide bis(triphenylphosphine) in Catalysis: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Nickel Catalysis and the Role of [NiBr₂(PPh₃)₂]

Transition metal-catalyzed cross-coupling reactions represent a fundamental pillar of modern chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. While palladium has historically dominated this field, its high cost and lower abundance have driven a paradigm shift towards catalysts based on first-row transition metals.[1] Nickel, in particular, has emerged as a powerful, cost-effective alternative, displaying unique reactivity patterns and the ability to activate challenging substrates like aryl chlorides and phenol derivatives.[2][3]

Among the plethora of nickel sources, Ni(II) complexes are favored as precatalysts due to their superior air and moisture stability compared to their Ni(0) counterparts.[2] Nickel(II) bromide bis(triphenylphosphine) is a workhorse in this class—a commercially available, bench-stable solid that serves as a reliable entry point into nickel catalytic cycles. Its true power, however, lies in its in-situ activation and the complex mechanistic pathways it can enter, many of which are only fully appreciable through the lens of computational chemistry. DFT studies have become an indispensable tool for mapping the intricate dance of oxidation states, substrate interactions, and ligand effects that dictate the efficiency and selectivity of these reactions. This guide will explore the dual world of experimental application and computational elucidation for [NiBr₂(PPh₃)₂].

The Precatalyst: From Benchtop Solid to Active Species

The solid-state structure and in-situ behavior of [NiBr₂(PPh₃)₂] are critical to understanding its function. The complex is known to exist in a structural equilibrium between a diamagnetic, red, square-planar geometry and a paramagnetic, green, tetrahedral geometry.[4][5] The tetrahedral geometry is generally observed in the solid state, featuring distorted angles due to the steric repulsion of the bulky triphenylphosphine and bromide ligands.[5]

The crucial event in any reaction catalyzed by [NiBr₂(PPh₃)₂] is its reduction to a catalytically active Ni(0) species. This transformation is not spontaneous; it is typically accomplished by a component of the reaction mixture itself, such as a Grignard reagent in Kumada couplings or an added reducing agent like zinc metal.[6][7] DFT calculations help rationalize this process by modeling the electronic structures of the Ni(II) precursor and the resulting Ni(0) complex, confirming the thermodynamic feasibility of the reduction.

G cluster_legend Legend Precatalyst [Ni(II)Br₂(PPh₃)₂] (Stable Precatalyst) Active_Catalyst [Ni(0)(PPh₃)₂] (Active Species) Precatalyst->Active_Catalyst In-situ Reduction Reducing_Agent Reducing Agent (e.g., Grignard, Zn) Reducing_Agent->Precatalyst key1 Process key2 Species

Caption: Workflow for the in-situ activation of the [NiBr₂(PPh₃)₂] precatalyst.

The Catalytic Cycle: Mechanistic Insights from DFT

Once the active Ni(0) species is formed, it enters a catalytic cycle, most commonly involving Ni(0) and Ni(II) intermediates. The cycle for a generic cross-coupling reaction between an organohalide (R-X) and an organometallic reagent (R'-M) consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8] DFT has been pivotal in dissecting these steps, calculating the energy barriers (transition states) and the stability of intermediates to establish the rate-determining step and predict reactivity.[9][10]

  • Oxidative Addition: The cycle begins with the Ni(0) complex reacting with an electrophile, typically an aryl halide. This step involves the cleavage of the carbon-halogen bond and the formation of new Ni-C and Ni-Br bonds, resulting in a Ni(II) intermediate.[11] DFT studies have shown this can proceed through different pathways, including a concerted mechanism or an Sₙ2-type pathway, with computations reliably predicting the lowest energy route.[9]

  • Transmetalation: The organonickel(II) intermediate then reacts with a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organomagnesium reagent in Kumada coupling). This step involves the transfer of the organic group from the partner metal to the nickel center, displacing the halide.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Ni(II) center couple to form a new C-C bond, releasing the final product and regenerating the active Ni(0) catalyst, which can then re-enter the cycle.[6]

G Generalized Ni(0)/Ni(II) Cross-Coupling Cycle node_ni0 Ni(0)L₂ node_ni2_ox R-Ni(II)(X)L₂ node_ni0->node_ni2_ox Oxidative Addition (+ R-X) center node_ni2_trans R-Ni(II)(R')L₂ node_ni2_ox->node_ni2_trans Transmetalation (+ R'-M, - MX) node_ni2_trans->node_ni0 Reductive Elimination (- R-R')

Caption: A generalized catalytic cycle for nickel-catalyzed cross-coupling reactions.

While the Ni(0)/Ni(II) cycle is common, DFT studies have also provided strong evidence for alternative pathways involving Ni(I) and Ni(III) oxidation states, particularly in reactions involving radical intermediates.[12][13] These computational studies reveal that the operative mechanism can be highly dependent on the specific ligands, substrates, and reaction conditions, an inherent complexity that DFT is uniquely suited to unravel.[9]

Performance Comparison with Alternative Catalytic Systems

The effectiveness of [NiBr₂(PPh₃)₂] is best understood in context. DFT and experimental studies provide a basis for comparison against other common nickel precatalysts. The choice of ligand, in particular, has a profound impact on catalyst performance.

Precatalyst SystemTypical ReactionYield (%)ConditionsKey Advantages / Disadvantages (from DFT & Experiment)
[NiBr₂(PPh₃)₂] Carbamate-Silyl Coupling[6]80-95%rt, 2 hInexpensive, bench-stable; PPh₃ can dissociate, potentially leading to catalyst decomposition.[6][14]
[NiCl₂(PCy₃)₂] Suzuki-Miyaura[3]75-99%100 °C, 12 hPCy₃ is a more electron-rich and bulky ligand, promoting oxidative addition and stabilizing Ni(0).
[NiCl₂(dppf)] Suzuki-Miyaura[1]<2% (with 2-chloropyridine)100 °C, 18 hDppf is a bidentate ligand, offering greater stability. However, can form inactive dimeric species with certain substrates.[1]
[Ni(NHC)(PR₃)(Ar)Cl] Suzuki-Miyaura (Aryl-Cl)[15]90-99%rt, 4-24 hNHC ligands are strong σ-donors, forming highly stable and active catalysts; allows for room temp. coupling of challenging substrates.[15][16]

This comparison highlights a crucial insight: while [NiBr₂(PPh₃)₂] is a versatile and economical starting point, more specialized ligand systems can offer superior performance for challenging transformations. DFT calculations rationalize these differences by quantifying the electronic and steric effects of the ligands on the energies of intermediates and transition states throughout the catalytic cycle. For instance, the strong σ-donation from N-heterocyclic carbene (NHC) ligands stabilizes the Ni center, lowering the barrier for oxidative addition of difficult substrates like aryl chlorides.[15]

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, we provide standardized protocols for both a representative catalytic reaction and the corresponding DFT analysis.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from standard procedures for nickel-catalyzed cross-coupling.[8]

  • Catalyst Preparation: To a 40 mL vial, add the aryl bromide (4 mmol), phenylboronic acid (0.5 g), [NiCl₂(PPh₃)₂] (0.13 g, ~5 mol%), and crushed potassium phosphate (1.7 g).

  • Inerting the Atmosphere: Seal the vial with a septum-containing cap. Purge the vessel with dry nitrogen or argon for 15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add 10 mL of degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Workup and Analysis: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography and characterized by NMR and mass spectrometry.

Standard Protocol for DFT Investigation

This workflow outlines the typical steps for a computational study of a nickel-catalyzed reaction mechanism.

  • Structure Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized. A popular and reliable functional for such systems is a dispersion-corrected hybrid functional like PBE0-D3 or B3LYP-D3.[10] A basis set of at least double-zeta quality with polarization functions (e.g., def2-SVP) is used for lighter atoms, while a larger basis set with an effective core potential (e.g., def2-TZVP) is used for the nickel atom.

  • Solvent Effects: The effect of the solvent is included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Minima (reactants, products, intermediates) have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the Gibbs free energy corrections.

  • Transition State Verification: An Intrinsic Reaction Coordinate (IRC) calculation is performed on the transition state structure to confirm that it connects the correct reactant and product minima on the potential energy surface.

  • Energy Profile Construction: The Gibbs free energies of all stationary points are plotted to create a reaction energy profile, which allows for the identification of the rate-determining step and the most favorable catalytic pathway.

G Start Define Reaction & Build Initial Structures Opt Geometry Optimization (e.g., PBE0-D3/def2-SVP) Start->Opt Freq Frequency Calculation Opt->Freq Verify Minima (0 imaginary freq.) TS_Search Transition State Search (e.g., QST2/3, Berny) Opt->TS_Search IRC IRC Calculation Freq->IRC Connects Reactant & Product TS_Search->Freq Verify TS (1 imaginary freq.) Energy_Profile Construct Free Energy Profile IRC->Energy_Profile

Caption: A typical workflow for a DFT investigation of a catalytic reaction mechanism.

Conclusion and Outlook

Nickel(II) bromide bis(triphenylphosphine) remains a highly relevant and practical precatalyst for a wide array of cross-coupling reactions. Its performance is a balance of cost-effectiveness, stability, and reliable in-situ activation. This guide has demonstrated that a comprehensive understanding of its catalytic power is only achievable through the synergy of experimental observation and DFT computation.

DFT studies provide unparalleled insight into the nuanced energetic landscape of the catalytic cycle, explaining the success of [NiBr₂(PPh₃)₂] and simultaneously highlighting the rationale for choosing alternative catalysts with more sophisticated ligands for more demanding applications. The future of catalyst design will undoubtedly rely on this integrated approach, using computational screening to predict the performance of novel ligand architectures and guide experimental efforts, thereby accelerating the discovery of next-generation catalysts for a more sustainable chemical future.

References

A Comparative Guide to the Electrochemical Analysis of Nickel(II) bromide bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the electrochemical properties of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂]. Designed for professionals in research and development, this document moves beyond a standard protocol, offering a comparative framework against related nickel-halide complexes and elucidating the causal relationships behind experimental choices. Our objective is to equip the reader with a comprehensive understanding of the redox behavior of this important catalytic species.

Introduction: The Significance of [NiBr₂(PPh₃)₂] in Catalysis

Nickel(II) bis(phosphine) halide complexes are a cornerstone of modern organometallic chemistry, serving as versatile pre-catalysts in a myriad of cross-coupling reactions. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The catalytic activity of these nickel complexes is intrinsically linked to their redox properties—specifically, the accessibility of Ni(I) and Ni(0) oxidation states from the stable Ni(II) precursor.

Electrochemical analysis, particularly cyclic voltammetry (CV), provides a powerful lens through which to probe these redox transitions. By mapping the potential at which electrons are transferred to and from the metal center, we can gain critical insights into the catalytic mechanism, optimize reaction conditions, and rationally design more efficient catalysts. This guide focuses on [NiBr₂(PPh₃)₂], a common and effective catalyst, and places its electrochemical behavior in context with its chloro and iodo analogues to understand the subtle yet significant influence of the halide ligand.

Experimental Protocol: Cyclic Voltammetry of [NiBr₂(PPh₃)₂]

The following protocol outlines the detailed methodology for acquiring a cyclic voltammogram of [NiBr₂(PPh₃)₂]. This procedure is designed to be self-validating, incorporating best practices for handling air-sensitive compounds and ensuring data integrity.

Materials and Reagents
  • Analyte: Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂]

  • Solvent: Acetonitrile (CH₃CN), anhydrous, HPLC grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄), electrochemical grade

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl

  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire

  • Inert Gas: High-purity argon or nitrogen

Instrumentation
  • Potentiostat with cyclic voltammetry capabilities

  • Electrochemical cell suitable for a three-electrode setup

  • Glovebox or Schlenk line for handling air-sensitive materials

Step-by-Step Procedure
  • Preparation of the Electrolyte Solution:

    • Inside a glovebox or under an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This high concentration of electrolyte is necessary to minimize solution resistance and ensure that the analyte, not the electrolyte ions, is the primary species migrating to the electrode surface.

  • Preparation of the Analyte Solution:

    • Prepare a 1-5 mM solution of [NiBr₂(PPh₃)₂] in the previously prepared electrolyte solution. The exact concentration should be chosen to yield a well-defined signal without causing electrode fouling.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell. The glassy carbon working electrode should be polished with alumina slurry and sonicated in an appropriate solvent to ensure a clean, reproducible surface. The Ag/AgCl reference electrode and platinum counter electrode should be rinsed with the solvent.

  • Deoxygenation:

    • Transfer the analyte solution to the electrochemical cell. Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement by producing its own reduction wave. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window. For a reduction scan, a typical starting potential would be 0 V, with a switching potential of -2.0 V vs. Ag/AgCl.

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the cyclic voltammetry scan.

    • Perform multiple scans at varying scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox events.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_cell Electrochemical Cell Setup cluster_measurement Data Acquisition prep_electrolyte Prepare 0.1 M TBAPF₆ in CH₃CN prep_analyte Prepare 1-5 mM [NiBr₂(PPh₃)₂] in electrolyte solution prep_electrolyte->prep_analyte assemble_cell Assemble 3-Electrode Cell prep_analyte->assemble_cell polish_we Polish Glassy Carbon WE polish_we->assemble_cell deoxygenate Purge with Ar/N₂ (15-20 min) assemble_cell->deoxygenate connect_potentiostat Connect to Potentiostat deoxygenate->connect_potentiostat set_params Set Potential Window & Scan Rate (100 mV/s) connect_potentiostat->set_params run_cv Run Cyclic Voltammogram set_params->run_cv vary_scan_rate Vary Scan Rate (50-500 mV/s) run_cv->vary_scan_rate halide_effect cluster_properties Ligand Properties cluster_effects Effects on Nickel Center cluster_outcome Electrochemical Outcome electronegativity Halide Electronegativity (Cl > Br > I) electron_density Electron Density at Ni Center (I > Br > Cl) electronegativity->electron_density inversely affects electrophilicity Electrophilicity of Ni Center (Cl > Br > I) electronegativity->electrophilicity directly affects reduction_potential Ni(II)/Ni(I) Reduction Potential (Less Negative for Cl, More Negative for I) electron_density->reduction_potential inversely affects (harder to reduce) electrophilicity->reduction_potential directly affects (easier to reduce)

A Comparative Guide to the Kinetics of NiBr2(PPh3)2-Catalyzed Reactions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cross-coupling catalysis, nickel complexes have emerged as cost-effective and versatile alternatives to their palladium counterparts. Among these, bis(triphenylphosphine)nickel(II) bromide (NiBr2(PPh3)2) is a widely accessible and frequently employed precatalyst. Understanding the kinetics of reactions catalyzed by NiBr2(PPh3)2 is paramount for reaction optimization, scaling, and mechanistic elucidation. This guide provides an in-depth comparison of the kinetic profiles of NiBr2(PPh3)2 with other common nickel-based catalytic systems, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Significance of Kinetic Studies in Catalysis

Kinetic analysis of a catalytic reaction provides a quantitative measure of how reaction rates respond to changes in the concentration of reactants, catalysts, and other species in the reaction mixture. This information is crucial for:

  • Determining the Rate Law: Mathematically expressing the relationship between reaction rate and reactant concentrations.

  • Elucidating the Reaction Mechanism: Identifying the rate-determining step (RDS) and proposing a plausible catalytic cycle.

  • Optimizing Reaction Conditions: Identifying bottlenecks in the catalytic cycle and rationally adjusting parameters to enhance reaction efficiency.

  • Comparing Catalyst Performance: Objectively assessing the efficacy of different catalysts under identical conditions.

Kinetic Profile of NiBr2(PPh3)2 in Cross-Coupling Reactions

A notable example of a kinetic study involving NiBr2(PPh3)2 is the cross-coupling of carbamates with silylmagnesium reagents. In a study by Rasappan and co-workers, the following kinetic observations were made for the reaction between a carbamate and a silylmagnesium reagent catalyzed by NiBr2(PPh3)2.[1]

Reaction Orders:

  • Zero-order in the silylmagnesium reagent.

  • First-order in the carbamate.

  • Half-order (0.5) in the NiBr2(PPh3)2 catalyst.

These findings suggest that the oxidative addition of the carbamate to the active nickel species is the rate-determining step of the catalytic cycle. The half-order dependence on the catalyst concentration is particularly insightful, indicating a pre-equilibrium in which the active catalytic species is formed from the precatalyst, possibly through dissociation of a phosphine ligand or a monomer-dimer equilibrium of the nickel complex.

Based on these kinetic data and further mechanistic experiments, a plausible catalytic cycle is proposed (Figure 1). The cycle commences with the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.

Catalytic Cycle of NiBr2(PPh3)2 cluster_reactants Reactants & Products Ni(II)Br2(PPh3)2 Ni(II)Br2(PPh3)2 Ni(0)(PPh3)n Ni(0)(PPh3)n Ni(II)Br2(PPh3)2->Ni(0)(PPh3)n Reduction (e.g., by Grignard) Ni(II)(Ar)(OCb)(PPh3)n Ni(II)(Ar)(OCb)(PPh3)n Ni(0)(PPh3)n->Ni(II)(Ar)(OCb)(PPh3)n Oxidative Addition (Rate-Determining Step) Ni(II)(Ar)(SiR3)(PPh3)n Ni(II)(Ar)(SiR3)(PPh3)n Ni(II)(Ar)(OCb)(PPh3)n->Ni(II)(Ar)(SiR3)(PPh3)n Transmetalation Ni(II)(Ar)(SiR3)(PPh3)n->Ni(0)(PPh3)n Reductive Elimination Ar-SiR3 Ar-SiR3 Ni(II)(Ar)(SiR3)(PPh3)n->Ar-SiR3 Ar-OCb Ar-OCb Ar-OCb->Ni(II)(Ar)(OCb)(PPh3)n R3Si-MgX R3Si-MgX R3Si-MgX->Ni(II)(Ar)(SiR3)(PPh3)n

Figure 1: Proposed catalytic cycle for the NiBr2(PPh3)2-catalyzed cross-coupling of a carbamate (Ar-OCb) with a silylmagnesium reagent (R3Si-MgX).

Comparative Kinetic Analysis with Alternative Nickel Catalysts

To provide a comprehensive understanding of the performance of NiBr2(PPh3)2, it is essential to compare its kinetic behavior with other commonly employed nickel catalysts in similar cross-coupling reactions. For this guide, we will consider two alternatives: NiCl2(dppe) and Ni(acac)2/phosphine .

NiCl2(dppe): A Chelating Diphosphine Catalyst

[NiCl2(dppe)] (dppe = 1,2-bis(diphenylphosphino)ethane) is a popular precatalyst featuring a bidentate phosphine ligand. The chelating nature of the dppe ligand imparts greater stability to the nickel center compared to monodentate ligands like triphenylphosphine.

Kinetic studies of Ni(dppe)Cl2-catalyzed reactions often reveal different rate-determining steps compared to systems with monodentate phosphines. For instance, in the chain-growth polymerization of a Grignard monomer, the reaction was found to be first-order in the catalyst concentration and zero-order in the monomer concentration.[2][3] This suggests that the rate-determining step is the reductive elimination from the nickel center, rather than transmetalation or oxidative addition.

The higher stability of the Ni-dppe complex can make ligand dissociation, which is often a prerequisite for oxidative addition or transmetalation, more difficult. This can lead to a change in the rate-determining step of the catalytic cycle.

Ni(acac)2/Phosphine: An In-Situ Generated Catalyst System

Nickel(II) acetylacetonate (Ni(acac)2) is an air-stable and cost-effective nickel precursor that is often used in combination with a phosphine ligand to generate the active catalyst in situ.[3][4] The performance of this system is highly dependent on the nature of the phosphine ligand used.

In Kumada-Tamao-Corriu cross-coupling reactions, Ni(acac)2 in the presence of a suitable ligand has been shown to be a highly effective catalyst. Mechanistic studies suggest that the Ni(II) precatalyst is reduced in situ by the Grignard reagent to form the active Ni(0) species. The choice of phosphine ligand can influence the rate of this reduction and the stability of the resulting Ni(0) complex. For example, in some Ni-catalyzed Suzuki-Miyaura couplings, the formation of a nickel-oxo intermediate has been identified as the turnover-limiting step, a process that is highly dependent on the ligand structure.

Performance Comparison Summary

The following table summarizes the key kinetic and performance parameters of NiBr2(PPh3)2 and its alternatives based on available literature. It is important to note that direct comparison of turnover frequencies (TOFs) can be challenging due to variations in reaction conditions across different studies.

Catalyst System Typical Ligand Type Common Rate-Determining Step Key Advantages Potential Limitations
NiBr2(PPh3)2 Monodentate PhosphineOxidative Addition[1]Readily available, easy to handle.Lower stability, potential for ligand dissociation leading to catalyst deactivation.
NiCl2(dppe) Bidentate (Chelating) PhosphineReductive Elimination[2][3]Higher thermal stability, well-defined coordination sphere.Can be less reactive for sterically demanding substrates due to the rigidity of the chelate.
Ni(acac)2/Phosphine Varies (Monodentate or Bidentate)Can vary (e.g., Transmetalation)Air-stable precatalyst, modular (can tune reactivity with different phosphines).In-situ activation can be complex and sensitive to reaction conditions.

Experimental Protocol for Kinetic Monitoring of a Nickel-Catalyzed Cross-Coupling Reaction

This section provides a detailed, step-by-step methodology for conducting a kinetic study of a representative nickel-catalyzed Suzuki-Miyaura cross-coupling reaction using Gas Chromatography with a Flame Ionization Detector (GC-FID) for analysis.

Reaction: Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • NiBr2(PPh3)2 (or alternative Ni catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K3PO4)

  • Anhydrous 1,4-dioxane

  • Internal standard (e.g., dodecane)

  • Schlenk flask and line

  • Gas-tight syringes

  • GC vials

  • GC-FID instrument

Procedure:

  • Preparation of the Reaction Mixture:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the nickel precatalyst (e.g., 5 mol%), the aryl halide (e.g., 1 mmol), the boronic acid (e.g., 1.5 mmol), and the base (e.g., 2 mmol).

    • Add a known amount of the internal standard to the flask.

    • Add the anhydrous solvent (e.g., 10 mL) to the flask.

  • Initiation and Monitoring:

    • Place the Schlenk flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C) and start vigorous stirring. This marks time t=0.

    • At specified time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.

    • Immediately quench the aliquot by adding it to a GC vial containing a quenching solution (e.g., diethyl ether and a small amount of water).

  • Sample Analysis:

    • Analyze the quenched samples by GC-FID.

    • Determine the concentration of the starting material (4-bromoanisole) and the product (4-methoxybiphenyl) at each time point by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the reaction profile.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time plot.

    • Repeat the experiment with varying initial concentrations of the catalyst, aryl halide, and boronic acid to determine the reaction order with respect to each component.

Kinetic_Study_Workflow A Prepare Reaction Mixture (Catalyst, Substrates, Base, Solvent, Internal Standard) B Initiate Reaction at t=0 (Place in pre-heated oil bath) A->B C Take Aliquots at Timed Intervals B->C D Quench Aliquots C->D E Analyze by GC-FID D->E F Determine Concentrations vs. Time E->F G Plot Data and Determine Reaction Orders F->G

References

A Senior Application Scientist's Guide to Phosphine Ligands in Nickel Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The resurgence of nickel catalysis in modern synthetic chemistry is undeniable. Driven by the metal's earth abundance, low cost, and unique reactivity profile distinct from its palladium counterpart, nickel has unlocked novel transformations and provided more sustainable routes to valuable molecules.[1][2] At the heart of this revolution lies the ancillary ligand, a component that profoundly dictates the catalyst's efficacy. Among the diverse ligand classes, phosphines remain a cornerstone, offering a tunable platform to precisely modulate the steric and electronic environment of the nickel center.[3][4]

This guide provides a comparative analysis of different phosphine ligands in key nickel-catalyzed cross-coupling reactions. Moving beyond a simple catalog, we will delve into the causality behind ligand selection, supported by comparative experimental data and detailed, field-proven protocols. Our objective is to equip you with the knowledge to make informed decisions for your own catalytic systems.

The Decisive Duo: Understanding Steric and Electronic Effects

The performance of a phosphine ligand in any catalytic cycle is primarily governed by two interdependent properties: its steric bulk and its electronic nature.[3][4] Understanding these factors is critical to rational ligand selection.

  • Steric Effects (The "Bulk"): Quantified by the Tolman Cone Angle (θ) , this parameter measures the physical space a ligand occupies around the metal center.[5] Bulky ligands can accelerate the final, product-forming reductive elimination step and often favor the formation of highly reactive, low-coordinate nickel species, which are crucial for activating challenging substrates.[4][6]

  • Electronic Effects (The "Donation"): Measured by the Tolman Electronic Parameter (TEP) , this value indicates the net electron-donating or -withdrawing ability of the phosphine.[7] Electron-rich ligands increase the electron density on the nickel center, which generally enhances the rate of the initial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[4]

The interplay of these two effects is nuanced. The ideal ligand for a specific transformation strikes a delicate balance, which is often dependent on the nature of the substrates and the rate-limiting step of the catalytic cycle.

The General Nickel Cross-Coupling Catalytic Cycle

Most nickel-catalyzed cross-coupling reactions with phosphine ligands are believed to proceed through a Ni(0)/Ni(II) catalytic cycle. The ligand's role is critical at each stage.

Ni_Catalytic_Cycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle cluster_ligand Ligand Role Ni0 LnNi(0) Oxa L(n-1)Ni(II)(Ar)(X) Ni0->Oxa Oxidative Addition (Ar-X) Trans L(n-1)Ni(II)(Ar)(R) Oxa->Trans Transmetalation (R-M') Trans->Ni0 Reductive Elimination Product Ar-R Trans->Product L1 • Bulky, electron-rich ligands  facilitate oxidative addition. L2 • Steric bulk promotes  reductive elimination. L3 • Ligand dissociation can be  key to creating an open  coordination site for  transmetalation.

Caption: Generalized Ni(0)/Ni(II) cross-coupling cycle.

Comparative Performance: Ligands in Action

The optimal phosphine ligand is highly reaction-dependent. While ligands developed for palladium catalysis have been tested in nickel systems, they often prove ineffective, necessitating the development of ligands specifically tailored for nickel.[1] Below, we compare the performance of various ligand classes in two of the most crucial C-C and C-N bond-forming reactions.

Case Study 1: The Suzuki-Miyaura Coupling

The nickel-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds. Here, the choice between monodentate and bidentate ligands can be critical, especially when dealing with sterically hindered or electronically deactivated substrates.[8]

A head-to-head comparison study highlighted that while bisphosphine ligands are commonly used, monodentate phosphines can offer superior reactivity for challenging substrates.[8][9] For instance, in the coupling of an electronically deactivated aryl chloride, a monodentate precatalyst significantly outperformed its bisphosphine counterparts.[8]

Table 1: Ligand Performance in Ni-Catalyzed Suzuki-Miyaura Coupling

Ligand ClassSpecific LigandElectrophileNucleophileCatalyst SystemYield (%)Key InsightReference
MonodentateCyJohnPhos 4-chlorobenzotrifluoridePhenylboronic acidNi(stb)₃ / Ligand82-94%Generally the best overall performer among Buchwald-type ligands in this study.[10]
MonodentatePCy₃ Benzylic acetalArylboronic acidNi(cod)₂ / LigandNo ProductClassic bulky ligand, ineffective for this specific Csp³ coupling.[2]
MonodentateL17 (Doyle) Benzylic acetalArylboronic acidNi(cod)₂ / LigandHigh YieldNovel phosphine with remote steric hindrance designed for Ni, showing superior yield.[2]
Bidentatedppf 4-chlorobenzotrifluoridePhenylboronic acidNi(stb)₃ / Ligand16%Common bisphosphine, significantly outperformed by monodentate CyJohnPhos.[10]
Bidentate(dcpe)Ni 2-chloro-m-xylene4-methoxyphenylboronic acidPrecatalyst17%Lower performance with deactivated substrates compared to monodentate systems.[8]

Yields are highly dependent on specific reaction conditions and substrates. This table serves as a qualitative comparison based on the cited literature.

The data suggests that for many Ni-catalyzed Suzuki couplings, bulky, electron-rich monodentate ligands like the Buchwald-type phosphines (e.g., CyJohnPhos) are excellent starting points.[9][10] Their steric profile is thought to promote the formation of reactive monoligated nickel species (L₁Ni) that accelerate the fundamental steps of the catalytic cycle.[8]

Case Study 2: The Buchwald-Hartwig Amination

Forming C-N bonds via nickel catalysis is of immense interest, particularly for the synthesis of pharmaceuticals.[11] This reaction often benefits from bulky and electron-rich phosphine ligands that can facilitate both the oxidative addition of the aryl halide and the final C-N reductive elimination.

Buchwald-type ligands have also shown exceptional performance in Ni-catalyzed C-N couplings, in many cases outperforming commonly used bisphosphines.[9][10]

Table 2: Ligand Performance in Ni-Catalyzed C-N Coupling

Ligand ClassSpecific LigandElectrophileAmineCatalyst SystemYield (%)Key InsightReference
MonodentateCyJohnPhos 4-chlorobenzotrifluorideMorpholineNi(stb)₃ / Ligand72%Outperforms dppf under these conditions.[10]
MonodentateXPhos 4-chlorobenzotrifluorideMorpholineNi(stb)₃ / Ligand92%Excellent performance, showing an 80% boost in yield with the Ni(stb)₃ precatalyst over Ni(COD)₂.[10]
Bidentatedppf 4-chlorobenzotrifluorideMorpholineNi(stb)₃ / Ligand16%Significantly lower yield compared to the tested Buchwald-type ligands.[10]

Yields are highly dependent on specific reaction conditions and substrates. This table serves as a qualitative comparison based on the cited literature.

The success of ligands like XPhos and CyJohnPhos underscores the importance of steric bulk in promoting challenging C-N bond formations.[10] The results also highlight the crucial interplay between the ligand and the nickel precatalyst source.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems for screening and optimizing phosphine ligands in nickel-catalyzed reactions. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Workflow for Ligand Screening

A systematic approach is essential for reliably comparing ligand performance. High-throughput experimentation (HTE) techniques are ideal for this purpose.[12]

Ligand_Screening_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_run Execution & Analysis A Prepare Stock Solutions: - Ni Precatalyst - Aryl Halide - Coupling Partner - Base B Dispense Ligands into separate reaction vials A->B Parallel Setup C Add Stock Solutions to each vial: 1. Ni Precatalyst 2. Aryl Halide 3. Coupling Partner B->C D Initiate reaction by adding Base stock solution C->D E Seal vials and heat to desired temperature with stirring D->E F Monitor reaction progress (GC, LC-MS) E->F G Quench, work-up, and analyze yield using an internal standard F->G

Caption: A systematic workflow for comparative ligand screening.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general starting point for the cross-coupling of an aryl chloride with an arylboronic acid using a monodentate phosphine ligand.

Materials:

  • Nickel precatalyst (e.g., Ni(cod)₂, 5 mol%)

  • Phosphine Ligand (e.g., CyJohnPhos, 10 mol%)

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or DMF)

Procedure:

  • Catalyst Preparation: In a glovebox, add the nickel precatalyst and the phosphine ligand to an oven-dried reaction vial equipped with a magnetic stir bar. Causality: Pre-mixing the nickel source and ligand allows for the in situ formation of the active Ni(0)Lₙ complex.

  • Reagent Addition: To the vial, add the aryl chloride, arylboronic acid, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir vigorously for the specified time (e.g., 12-24 hours). Causality: Heating is often required to overcome the activation barriers for oxidative addition and other steps in the cycle.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by GC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol details a general procedure for the amination of an aryl chloride.

Materials:

  • Nickel Precatalyst (e.g., NiCl₂(DME), 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Aryl Chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous Solvent (e.g., 2-Methyl-THF or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the NiCl₂(DME), the phosphine ligand, and the base. Causality: Using an air-stable Ni(II) precatalyst simplifies handling. The base is crucial for deprotonating the amine in the catalytic cycle and for reducing the Ni(II) precatalyst to the active Ni(0) state.

  • Reagent Addition: Add the aryl chloride, followed by the amine. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added along with the other solids.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath (e.g., 80-100 °C). Stir the reaction for the required time (e.g., 3-18 hours).

  • Monitoring and Work-up: Follow the same procedures for monitoring, work-up, and purification as described in the Suzuki-Miyaura protocol.

Conclusion and Outlook

The selection of the optimal phosphine ligand is a critical, multifaceted decision in the development of robust nickel-catalyzed cross-coupling reactions. While broad trends exist—such as the general efficacy of bulky, electron-rich monodentate ligands for many transformations—the ideal choice is ultimately substrate- and reaction-dependent. The structure-reactivity relationships elucidated here demonstrate that ligands like the Buchwald-type phosphines, originally developed for palladium, can be top performers in nickel catalysis, often surpassing traditional bidentate ligands.[9][10]

A systematic, data-driven approach to ligand screening, combined with a mechanistic understanding of how sterics and electronics influence key elementary steps, provides the most reliable path to success. The protocols and comparative data presented in this guide serve as a validated starting point for your own investigations, enabling the rapid optimization of existing methods and the discovery of new, transformative nickel-catalyzed reactions.

References

A Mechanistic Showdown: Navigating the Catalytic Cycles of Ni(0) and Ni(II) in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, nickel has emerged from the shadow of palladium as a versatile and powerful tool for forging complex molecular architectures. Its earth abundance and unique electronic properties, which allow it to readily access multiple oxidation states (from Ni(0) to Ni(IV)), have unlocked novel reactivity and expanded the scope of cross-coupling reactions.[1][2][3] A central topic of discussion among synthetic chemists is the choice between using a Ni(0) complex directly or employing an air-stable Ni(II) precatalyst. This choice is not merely a matter of convenience; it has profound implications for the operative catalytic mechanism, reaction scope, and ultimate outcome.

This guide provides a detailed mechanistic comparison of reactions initiated by Ni(0) and Ni(II) species. We will dissect the fundamental catalytic cycles, explore the pivotal role of ligands in directing reaction pathways, and present the causal logic behind experimental design, grounded in authoritative research.

Pillar 1: The Classic Ni(0)/Ni(II) Two-Electron Pathway

The most canonical mechanism in nickel catalysis begins with a Ni(0) species, typically generated from a precursor like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].[4][5] This pathway is conceptually similar to many palladium-catalyzed reactions and is dominated by a sequence of two-electron redox steps.

The cycle is defined by three key elementary steps:

  • Oxidative Addition: The electron-rich Ni(0) center reacts with an electrophile (commonly an aryl or vinyl halide/triflate), cleaving the carbon-electrophile bond and oxidizing the metal to a Ni(II) species.[6][7] This is often the rate-determining step.[8]

  • Transmetalation: In cross-coupling reactions, a nucleophilic organometallic reagent (e.g., organozinc, organoboron) exchanges its organic group with the halide/triflate on the Ni(II) center, forming a diorganonickel(II) intermediate.

  • Reductive Elimination: The two organic fragments on the Ni(II) center couple to form the desired new bond, reducing the metal back to the catalytically active Ni(0) state to complete the cycle.[9][10]

While this two-electron pathway is a foundational model, the reality is often more complex. Depending on the ligands and the electronic properties of the substrates, a competing one-electron pathway involving radical intermediates can occur even in Ni(0)-initiated systems.[11]

Ni0_NiII_Cycle cluster_main Ni(0)/Ni(II) Catalytic Cycle Ni0 LnNi(0) NiII_X LnNi(II)(Ar)(X) Ni0->NiII_X Oxidative Addition (+ Ar-X) NiII_R LnNi(II)(Ar)(R) NiII_X->NiII_R Transmetalation (+ R-M) NiII_R->Ni0 Reductive Elimination (- Ar-R)

Caption: The classic Ni(0)/Ni(II) catalytic cycle for cross-coupling.

Pillar 2: The Versatility of Ni(II) Precatalysts

While highly reactive, Ni(0) complexes like Ni(COD)₂ are often air- and moisture-sensitive, requiring handling in an inert atmosphere.[4] For practical and industrial applications, air-stable Ni(II) salts (e.g., NiCl₂, NiCl₂·glyme) are frequently preferred as precatalysts.[12] These complexes are not catalytically active themselves but must be reduced in situ to enter a productive cycle. This initial reduction step opens the door to fundamentally different mechanistic manifolds, particularly those involving odd-electron states.

Pathway A: In-Situ Reduction to Ni(0)

In many cross-electrophile coupling reactions, a stoichiometric metallic reductant (e.g., zinc or manganese powder) is used.[6][13] The role of this reductant is to reduce the Ni(II) precatalyst to the active Ni(0) species, which can then initiate the classic Ni(0)/Ni(II) cycle described above.[14] This strategy cleverly avoids the need for pre-formed, air-sensitive Ni(0) sources.

Pathway B: The Ni(I)/Ni(III) Radical Manifold

A major divergence from the two-electron pathway is the single-electron transfer (SET) mechanism, which is readily accessed by nickel. This pathway is particularly prevalent when using nitrogen-based ligands and is key to the success of coupling C(sp³)-hybridized electrophiles.[1][3]

The Ni(I)/Ni(III) cycle typically proceeds as follows:

  • Precatalyst Reduction: The Ni(II) precatalyst is first reduced by one electron to a Ni(I) species.

  • Radical Generation/Oxidative Addition: The Ni(I) complex reacts with an electrophile (often an alkyl halide). This can occur via an outer-sphere electron transfer to generate an alkyl radical and a Ni(II) species, or through oxidative addition to form a Ni(III) intermediate directly.[15]

  • Radical Capture: The highly reactive organic radical is "captured" by a nickel complex (often Ni(II)) to form the key organonickel(III) intermediate.[15]

  • Reductive Elimination: The product is expelled from the Ni(III) center, regenerating a Ni(I) species that can continue the catalytic cycle.

This radical-based mechanism circumvents issues like slow oxidative addition to C(sp³)-halides and avoids β-hydride elimination, a common side reaction with alkylmetallic intermediates in palladium catalysis.[2]

NiI_NiIII_Cycle cluster_main Ni(I)/Ni(III) Catalytic Cycle NiI LnNi(I) NiII_Ar LnNi(II)(Ar) NiI->NiII_Ar Oxidative Addition (+ Ar-X) NiIII LnNi(III)(Ar)(R) NiIII->NiI Reductive Elimination (- Ar-R) NiII_Ar->NiIII Radical Capture (+ R•) NiII_Precatalyst LnNi(II) Precatalyst NiII_Precatalyst->NiI Reduction (e.g., by Zn, Mn)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Nickel(II) Bromide Bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is only one part of the equation. Responsible chemical stewardship, particularly the safe and compliant disposal of hazardous waste, is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides an in-depth, procedural overview of the proper disposal of Nickel(II) bromide bis(triphenylphosphine), a common organometallic complex. Our focus is to deliver not just a set of instructions, but a framework of understanding, empowering you to manage this chemical waste with the highest degree of safety and scientific integrity.

Understanding the Hazard: A Proactive Approach to Safety

Nickel(II) bromide bis(triphenylphosphine) is a coordination complex that presents a multi-faceted hazard profile, stemming from both the central nickel atom and the triphenylphosphine ligands. It is imperative to recognize these hazards before handling the compound for disposal.

Key Hazards:

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin[1][2][3].

  • Corrosivity: It can cause severe skin burns and eye damage[1][4].

  • Carcinogenicity: Nickel compounds are classified as potential carcinogens[1][4].

  • Environmental Hazard: Nickel compounds are very toxic to aquatic life with long-lasting effects. Therefore, this chemical should not be allowed to enter drains or the environment[5].

A thorough understanding of these risks, as detailed in the Safety Data Sheet (SDS), is the first and most critical step in safe disposal.

Table 1: Key Safety and Hazard Information for Nickel(II) Bromide Bis(triphenylphosphine)
PropertyInformationSource(s)
Appearance Dark green powder[6]
CAS Number 14126-37-5[1][4]
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled), H314 (Causes severe skin burns and eye damage), H350 (May cause cancer)[1][2][4]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Carcinogenicity[1][2][4]
Incompatible Materials Strong oxidizing agents[6]
Hazardous Decomposition Oxides of carbon, phosphorus, nickel, and hydrogen bromide gas under fire conditions[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of Nickel(II) bromide bis(triphenylphosphine) is its classification as hazardous waste. As such, it must be collected and disposed of by a licensed environmental health and safety (EHS) provider. However, in a laboratory setting, it is best practice to pretreat the waste to a more stable and less hazardous form before collection.

The following workflow is designed to break down the complex, and then sequentially remove the nickel and the triphenylphosphine components.

Caption: Disposal workflow for Nickel(II) bromide bis(triphenylphosphine).

Personal Protective Equipment (PPE): Your First Line of Defense

Before commencing any disposal procedures, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory[2].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Dispose of contaminated gloves after use[1].

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn[2].

  • Respiratory Protection: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a respirator with an appropriate cartridge may be necessary[2].

Experimental Protocol: In-Lab Waste Treatment

This protocol is designed for small quantities of Nickel(II) bromide bis(triphenylphosphine) waste typically generated in a research laboratory.

Materials:

  • Waste containing Nickel(II) bromide bis(triphenylphosphine)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Zinc chloride (ZnCl₂)

  • Ethanol

  • pH indicator strips or a pH meter

  • Appropriate waste containers (clearly labeled)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

Part A: Oxidation of Triphenylphosphine

The first step is to break the nickel-phosphine bond and oxidize the triphenylphosphine (PPh₃) to the more stable triphenylphosphine oxide (TPPO).

  • Dissolution: If your waste is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol, THF) in a flask within a chemical fume hood.

  • Oxidation: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction can be exothermic, so add the H₂O₂ dropwise with stirring. The disappearance of the characteristic green color of the nickel complex can be an indicator of the reaction's progress.

    • Rationale: Hydrogen peroxide is a strong oxidizing agent that will convert the phosphine ligand to its corresponding oxide. This breaks the coordination to the nickel center, simplifying the subsequent precipitation steps.

Part B: Precipitation of Nickel Hydroxide

With the nickel now in a more labile state, it can be precipitated as nickel(II) hydroxide.

  • pH Adjustment: Slowly add 1 M sodium hydroxide solution to the waste mixture while stirring. Monitor the pH using pH paper or a pH meter. Continue adding NaOH until the pH of the solution is greater than 11[7].

  • Precipitation: A greenish precipitate of nickel(II) hydroxide (Ni(OH)₂) will form[7][8]. Allow the mixture to stand for at least one hour to ensure complete precipitation.

  • Filtration: Separate the solid Ni(OH)₂ by vacuum filtration.

  • Waste Collection: Transfer the solid Ni(OH)₂ into a clearly labeled hazardous waste container for solids. The filtrate, which now contains the triphenylphosphine oxide, should be collected for the next step.

    • Rationale: Nickel(II) hydroxide is insoluble in water at high pH, allowing for its effective removal from the waste stream by precipitation[9][10].

Part C: Precipitation of Triphenylphosphine Oxide

The filtrate from the previous step now contains triphenylphosphine oxide, which can be precipitated using zinc chloride.

  • Solvent Adjustment: If the filtrate is not already in ethanol, it may be necessary to remove the original solvent by evaporation (in a fume hood) and redissolve the residue in ethanol.

  • Precipitation: Prepare a solution of zinc chloride (ZnCl₂) in ethanol. Add this solution to the filtrate containing the triphenylphosphine oxide. A white precipitate of the (TPPO)₂-ZnCl₂ complex will form[4][6][11][12].

  • Filtration: Separate the solid (TPPO)₂-ZnCl₂ complex by vacuum filtration.

  • Waste Collection: Transfer the solid (TPPO)₂-ZnCl₂ into the same hazardous waste container for solids as the nickel hydroxide, or a separate one if required by your institution's EHS guidelines. The final filtrate should be collected in a labeled aqueous hazardous waste container.

    • Rationale: Triphenylphosphine oxide forms a stable, insoluble complex with zinc chloride in polar solvents like ethanol, enabling its removal from the solution[4][6][11][12].

Final Disposal Logistics: Adherence to Institutional Protocols

All generated waste, including the precipitated solids (Ni(OH)₂ and (TPPO)₂-ZnCl₂), the final aqueous filtrate, and any contaminated materials (gloves, filter paper, etc.), must be disposed of as hazardous waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Segregation: Keep solid and liquid waste streams separate.

  • EHS Pickup: Contact your institution's Environmental Health and Safety department to arrange for the collection and final disposal of the hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Nickel(II) bromide bis(triphenylphosphine) is a critical responsibility for all laboratory personnel. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and following a systematic, chemically sound disposal protocol, we can ensure a safe working environment and minimize our environmental impact. This guide provides a framework for these essential procedures, empowering researchers to handle this hazardous waste with confidence and competence.

References

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling Nickel(II) Bromide Bis(triphenylphosphine)

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate pathways of chemical synthesis, the responsible handling of reagents is paramount. Nickel(II) bromide bis(triphenylphosphine), a versatile catalyst and precursor, is a valuable tool in the modern laboratory. However, its utility is matched by a significant hazard profile that demands a comprehensive and proactive approach to safety. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Considerations: Understanding the Risks

Nickel(II) bromide bis(triphenylphosphine) is a dark green powder that presents multiple health hazards.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] Beyond its acute toxicity, it is a suspected carcinogen and can cause severe skin and eye damage upon contact.[3][4] Chronic exposure to nickel compounds can lead to skin sensitization, often referred to as "nickel itch," and respiratory issues.[5][6] The compound is also sensitive to heat and moisture, which can affect its stability and reactivity.[3]

A thorough understanding of these risks is the foundation of a robust safety protocol. It is not merely about avoiding contact but about creating an environment and a set of practices that minimize the potential for exposure at every step.

Engineering Controls and Personal Protective Equipment: Your First Lines of Defense

Before any handling of Nickel(II) bromide bis(triphenylphosphine) begins, the primary focus should be on engineering controls to minimize airborne particulates and potential contamination.

Operational Environment:

  • Fume Hood: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides a contained workspace that draws away airborne powder, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any potential fugitive emissions.[7]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[9]Protects against splashes and airborne particles, preventing severe eye irritation and damage.[10]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation, sensitization, and absorption of the harmful compound.[11]
Body Protection A lab coat, buttoned completely. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination. A dedicated lab coat for working with this compound is recommended.[6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if there is a risk of exceeding exposure limits, even within a fume hood.[11][12]Provides an additional layer of protection against inhalation of fine particles, especially during weighing or transfer operations.

Step-by-Step Handling Protocol: From Receipt to Reaction

This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

1. Preparation and Weighing:

  • Pre-planning: Before entering the lab, review the Safety Data Sheet (SDS) for Nickel(II) bromide bis(triphenylphosphine).[7] Have all necessary equipment and waste containers prepared and clearly labeled.

  • Work Surface: Line the work surface inside the fume hood with a disposable absorbent pad to contain any spills.[6]

  • Weighing: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully dispense the required amount of the compound using a clean spatula. Avoid creating dust by handling the solid gently.[12]

  • Closure: Immediately and securely close the main container of Nickel(II) bromide bis(triphenylphosphine).

2. Dissolution and Reaction Setup:

  • Solvent Addition: If dissolving the compound, add the solvent to the weighing boat or reaction vessel slowly and carefully to avoid splashing.

  • Transfer: Use a clean funnel for transferring the solid or solution to the reaction vessel.

  • Temperature Control: Be mindful that the compound is heat-sensitive.[3] If the reaction is exothermic, use an ice bath to control the temperature.

3. Post-Reaction Work-up and Decontamination:

  • Cleaning: Thoroughly decontaminate all glassware and equipment that came into contact with the nickel compound. Use an appropriate solvent to rinse the equipment, and collect the rinsate as hazardous waste.

  • Work Area Decontamination: Wipe down the work surface in the fume hood with a damp cloth or towel to remove any residual dust. Dispose of the cleaning materials as contaminated solid waste.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan extends beyond the immediate use of a chemical to its storage and ultimate disposal.

Storage:

  • Store Nickel(II) bromide bis(triphenylphosphine) in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]

  • It should be stored away from incompatible materials such as strong oxidizing agents.[3]

  • Given its potential carcinogenicity, store it in a designated and clearly labeled area.[3]

Spill Management:

  • Minor Spills: For small spills within the fume hood, carefully sweep up the solid material using a dustpan and brush, avoiding the creation of dust.[1] Place the collected material in a labeled hazardous waste container. Decontaminate the area as described above.

  • Major Spills: In the event of a larger spill, evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.

Waste Disposal:

Proper disposal of nickel-containing waste is crucial to prevent environmental contamination.[13]

  • Waste Segregation: All waste contaminated with Nickel(II) bromide bis(triphenylphosphine) must be collected as hazardous waste. This includes:

    • Solid Waste: Unused compound, contaminated weighing boats, gloves, absorbent pads, and cleaning materials.[14] These should be placed in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Reaction residues and solvent rinsates.[14] These should be collected in a compatible, sealed container for liquid hazardous waste.

    • Sharps Waste: Contaminated needles or other sharps should be placed in a designated sharps container for hazardous waste.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[15]

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous waste. Do not dispose of this material down the drain or in the regular trash.[3] Some institutions may have programs for the recovery and recycling of nickel from waste streams.

Visualizing the Workflow: A Safety-Centric Approach

The following diagram illustrates the key decision points and safety protocols in the handling of Nickel(II) bromide bis(triphenylphosphine).

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal start Start: Need to use NiBr2(PPh3)2 sds Review SDS start->sds ppe Don Appropriate PPE sds->ppe fume_hood Prepare Fume Hood Work Area ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/Transfer to Reaction weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid reaction Perform Reaction dissolve->reaction collect_liquid Collect Liquid Waste dissolve->collect_liquid decon_glass Decontaminate Glassware reaction->decon_glass decon_area Decontaminate Work Area decon_glass->decon_area decon_glass->collect_liquid remove_ppe Remove PPE decon_area->remove_ppe decon_area->collect_solid wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->collect_solid end End of Procedure wash_hands->end label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose dispose->end

Caption: Workflow for the safe handling of Nickel(II) bromide bis(triphenylphosphine).

By internalizing this comprehensive approach to safety, researchers can confidently and responsibly utilize Nickel(II) bromide bis(triphenylphosphine) in their work, fostering a culture of safety that protects both individuals and the scientific endeavor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel(II) bromide bis(triphenylphosphine)
Reactant of Route 2
Reactant of Route 2
Nickel(II) bromide bis(triphenylphosphine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.